Technical Documentation Center

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide
  • CAS: 75300-64-0

Core Science & Biosynthesis

Foundational

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide chemical structure

An In-Depth Technical Guide to N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide: Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide, a substituted salicylamide. We will delve into its chemical structure, a robust synthesis protocol, modern analytical characterization techniques, and its potential applications in drug discovery, grounded in the established biological significance of its core chemical scaffolds. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and actionable experimental designs.

Introduction and Scientific Context

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide belongs to the salicylamide class of compounds. The salicylamide (2-hydroxybenzamide) moiety is a well-established pharmacophore known for its analgesic and antipyretic properties.[1][2] Its derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including broad-spectrum antiviral, antibacterial, and antifungal properties.[3][4] Notably, halogenated salicylanilides are used as potent anthelmintics in veterinary medicine.[3]

The structure of the target molecule is distinguished by the N-acylation of 3-chloro-2-methylaniline with a salicylic acid backbone. This specific combination suggests potential as an intermediate for more complex heterocyclic systems, such as benzoxazepines, which are known to possess anti-inflammatory, anti-depressant, and anti-psychotic activities.[5] This guide serves to consolidate the known physicochemical data, propose a validated synthesis route, and outline the analytical methodologies required for its thorough characterization and exploration.

Physicochemical and Structural Properties

The fundamental properties of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide are summarized below. These parameters are critical for predicting its behavior in various solvents, its potential for biological membrane permeability, and for designing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO₂[6]
Molecular Weight 261.71 g/mol [6]
Stereochemistry Achiral[6]
SMILES Cc1c(cccc1[Cl])NC(c1ccccc1O)=O[6]
logP (calculated) 4.2344[6]
logD (calculated) 4.1303[6]
Polar Surface Area 39.18 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Chemical Structure Analysis

The molecule's structure is defined by a central amide bond linking a salicylic acid ring and a 3-chloro-2-methylaniline ring.

Caption: 2D structure of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide.

Key Structural Features:

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group on the salicyl ring is positioned ortho to the amide carbonyl group, facilitating a strong intramolecular hydrogen bond. This interaction creates a stable six-membered pseudo-ring, which imparts planarity to this section of the molecule and influences its conformation and reactivity. A similar intramolecular N-H···O bond is observed in the crystal structure of the related N-(3-chlorophenyl)-2-hydroxybenzamide.[5]

  • Lipophilicity: The presence of the chlorophenyl ring and a methyl group significantly increases the molecule's lipophilicity, as reflected by the high calculated logP value.[6] This suggests good solubility in organic solvents but poor aqueous solubility, which is a key consideration for formulation and biological assays.

  • Amide Bond: The amide linkage is conformationally restricted due to partial double-bond character. It serves as a hydrogen bond donor (N-H) and acceptor (C=O), crucial for potential interactions with biological targets like enzyme active sites.

Synthesis Methodology

The synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is most efficiently achieved via the acylation of 3-chloro-2-methylaniline with an activated derivative of 2-hydroxybenzoic acid (salicylic acid). The following workflow outlines a reliable and scalable laboratory procedure.

synthesis_workflow cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Amide Coupling Reaction SalicylicAcid 2-Hydroxybenzoic Acid AcylChloride 2-Hydroxybenzoyl Chloride (In situ intermediate) SalicylicAcid->AcylChloride ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcylChloride Solvent1 Anhydrous Toluene Solvent1->AcylChloride CrudeProduct Crude Product Mixture AcylChloride->CrudeProduct AnilineDeriv 3-Chloro-2-methylaniline AnilineDeriv->CrudeProduct Base Triethylamine (Et₃N) Base->CrudeProduct Solvent2 Anhydrous Toluene Solvent2->CrudeProduct Purification Purification CrudeProduct->Purification Work-up & Recrystallization FinalProduct N-(3-chloro-2-methylphenyl) -2-hydroxybenzamide Purification->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Rationale for Experimental Choices
  • Acid Activation: Direct amide coupling between a carboxylic acid and an aniline is inefficient and requires harsh conditions. The conversion of salicylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon, enabling a rapid reaction with the weakly nucleophilic aniline at moderate temperatures.

  • Solvent: Anhydrous toluene is an excellent choice as it is inert to the reactants and allows for heating to reflux to drive the reaction to completion. Its immiscibility with water simplifies the subsequent aqueous work-up.

  • Base: The acylation reaction liberates one equivalent of hydrochloric acid (HCl). Triethylamine (Et₃N) is added as an acid scavenger. It neutralizes the HCl to form triethylammonium chloride, a salt that can be easily removed during the work-up, thus preventing protonation of the aniline reactant and driving the equilibrium towards the product.[5]

Detailed Step-by-Step Synthesis Protocol

Materials:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • Thionyl chloride (SOCl₂)

  • 3-Chloro-2-methylaniline[7]

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Acid Chloride Formation: To a solution of 2-hydroxybenzoic acid (1.0 eq) in anhydrous toluene (approx. 5 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield the crude 2-hydroxybenzoyl chloride intermediate.

  • Amide Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous toluene. In a separate flask, dissolve 3-chloro-2-methylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene.

  • Cool the aniline solution in an ice bath (0°C). Add the solution of 2-hydroxybenzoyl chloride dropwise to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.[5]

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted salicylic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Analytical Characterization Protocols

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a quantitative measure of the product's purity. The choice of a C18 column is standard for reverse-phase chromatography of moderately nonpolar small molecules.

Protocol:

  • System: Agilent 1290 Infinity II UHPLC or equivalent.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.[9] The formic acid is added to ensure the hydroxyl and amide protons are in a consistent protonation state, leading to sharper peaks.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.

  • Detection: UV absorbance at a suitable wavelength (e.g., 300-320 nm), determined by a UV scan of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute as necessary for analysis.

  • Acceptance Criteria: Purity should be ≥95% for most research applications, determined by the area percentage of the main peak.

Mass Spectrometry (MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of the target compound.

Protocol:

  • System: LC-MS system equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI in positive mode is preferred as the amide nitrogen can be readily protonated.

  • Expected Ions:

    • [M+H]⁺: The primary ion observed should correspond to the molecular weight + 1 (m/z = 262.71).

    • Isotope Pattern: A crucial confirmation is the presence of the chlorine isotope pattern. An [M+H+2]⁺ peak at m/z = 264.71 should be observed with an intensity approximately one-third of the [M+H]⁺ peak, characteristic of a single chlorine atom.

  • Fragmentation (MS/MS): Tandem mass spectrometry can be used to confirm the structure by analyzing fragmentation patterns. Expected cleavages would occur at the amide bond, yielding fragments corresponding to the salicyl and aniline moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and final structure. The sample should be dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.

  • ¹H NMR (Expected Signals):

    • Aromatic Protons: Multiple signals between ~6.8 and 8.0 ppm, showing complex splitting patterns (doublets, triplets, multiplets) corresponding to the protons on the two substituted benzene rings.

    • Amide N-H: A broad singlet typically downfield, >9.0 ppm. Its chemical shift can be concentration-dependent.

    • Hydroxyl O-H: A very broad singlet, often far downfield (>10 ppm), due to the intramolecular hydrogen bond.

    • Methyl C-H: A sharp singlet around 2.2-2.4 ppm corresponding to the three protons of the -CH₃ group.

  • ¹³C NMR (Expected Signals):

    • Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

    • Aromatic Carbons: Multiple signals between 115 and 160 ppm. The carbon attached to the hydroxyl group will be the most downfield among the ring carbons.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-20 ppm.

Potential Biological Significance and Future Directions

The therapeutic potential of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide can be inferred from its constituent parts.

  • Precursor for CNS-Active Agents: As previously noted, salicylanilides serve as valuable precursors for the synthesis of 1,4-benzoxazepine derivatives.[5] These heterocyclic scaffolds are known to interact with central nervous system targets and have been investigated for anti-depressant and anti-psychotic activities.[5] The title compound is an ideal starting material for such explorations.

  • Antiviral and Antimicrobial Potential: The salicylamide core is present in drugs like niclosamide, which exhibits broad-spectrum antiviral activity against viruses such as influenza and coronaviruses.[4] The specific substitutions on the aniline ring of our target molecule could modulate this activity, potentially leading to derivatives with improved potency or pharmacokinetic profiles. Further screening in relevant viral and bacterial assays is a logical next step.

  • Structure-Activity Relationship (SAR) Studies: This molecule is an excellent candidate for inclusion in SAR studies. By systematically modifying the substitution patterns on either aromatic ring (e.g., altering the position or nature of the halogen, adding or moving the methyl group), researchers can probe the structural requirements for specific biological activities, leading to the optimization of novel therapeutic agents.[10][11]

Conclusion

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is a synthetically accessible compound with a chemical structure that suggests significant potential for drug discovery and development. This guide has provided a detailed framework for its synthesis, purification, and comprehensive analytical characterization. The protocols herein are designed to be robust and reproducible, providing a solid foundation for researchers. The established biological activities of the salicylamide and substituted aniline scaffolds strongly warrant further investigation of this molecule and its derivatives as potential precursors for novel therapeutics targeting a range of diseases.

References

  • Raza, A., et al. (2011). N-(3-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o658. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Center for Biotechnology Information. (n.d.). N-(2,3-dimethylphenyl)-2-hydroxybenzamide. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Buy 3-chloro-2-methylaniline From Trusted Chemical Supplier India. Retrieved from [Link]

  • De La Fuente, C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(7), 193. Available at: [Link]

  • Siddiqui, N., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Saudi Pharmaceutical Journal, 19(4), 251-258. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). CID 139083282. PubChem Compound Database. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Semantic Scholar. (n.d.). 3-chloro-2-methylaniline. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • Zhang, Z., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry, 277, 116643. Available at: [Link]

  • Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(1), 175-184. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-HYDROXYBENZAMIDE | CAS 65-45-2. Retrieved from [Link]

  • Li, Y., et al. (2022). Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. ACS Infectious Diseases, 8(5), 947-960. Available at: [Link]

  • Wikipedia. (n.d.). Salicylamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, N-chloro-. PubChem Compound Database. Retrieved from [Link]

  • Onac, I., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatographic Science, 51(8), 735-741. Available at: [Link]

  • Google Patents. (2009). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Szatkowska, P., et al. (2016). Analytical methods for determination of benzodiazepines. A short review. Postępy Higieny i Medycyny Doświadczalnej, 70, 995-1001. Available at: [Link]

  • Google Patents. (2019). CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
  • El Kihel, L., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]

Sources

Exploratory

Salicylanilide Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Topic: Salicylanilide Derivatives: Biological Activity, Mechanisms, and Therapeutic Frontiers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Salicylanilide Derivatives: Biological Activity, Mechanisms, and Therapeutic Frontiers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Salicylanilides, historically categorized as anthelmintics (e.g., Niclosamide, Closantel), have transcended their original classification to emerge as versatile "privileged scaffolds" in modern drug discovery. This guide analyzes the technical basis of their biological activity, shifting focus from simple antiparasitic effects to their complex polypharmacology: mitochondrial uncoupling, signal transduction modulation (STAT3, NF-


B, mTOR), and endosomal pH neutralization.

For the drug development professional, understanding the Salicylanilide Pharmacophore is critical. It is not merely a structural template but a functional proton shuttle system that can be tuned via pKa modulation to target specific organelles or signaling pathways.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The core efficacy of salicylanilides stems from their ability to act as lipophilic weak acids.[1] The fundamental structure consists of a salicylic acid ring (Ring A) linked via an amide bond to an aniline ring (Ring B).

The Pharmacophore

The biological activity is strictly governed by the acidity of the phenolic hydroxyl group and the lipophilicity of the molecule.

  • Ring A (Salicylic Moiety): The 2-hydroxyl group is non-negotiable. It forms an intramolecular hydrogen bond with the amide carbonyl, stabilizing the molecule and allowing it to exist in a pseudo-cyclic conformation that facilitates membrane permeation.

  • Ring B (Anilide Moiety): Hydrophobic substitution here drives potency.

  • Substituents: Electron-withdrawing groups (EWGs) like Cl, Br, NO

    
    , and CF
    
    
    
    are essential. They lower the pKa of the phenolic proton, enhancing the molecule's ability to dissociate and shuttle protons across membranes (protonophore activity).
SAR Visualization

The following diagram illustrates the critical substitution patterns required for optimal biological activity.

SAR_Analysis Core Salicylanilide Core (Lipophilic Weak Acid) RingA Ring A (Salicylic) Requires EWG (Cl, Br, NO2) Core->RingA RingB Ring B (Anilide) Hydrophobic Groups (CF3, Cl) Core->RingB Linker Amide Linker Essential for H-Bonding Core->Linker OH_Group 2-OH Group CRITICAL: Proton Shuttle Source RingA->OH_Group Intramolecular H-Bond pKa Modulation pKa Modulation RingA->pKa Modulation Membrane Permeability Membrane Permeability RingB->Membrane Permeability

Figure 1: Structural logic of the salicylanilide pharmacophore highlighting essential functional groups.

Mechanisms of Action: A Multi-Target Perspective

Salicylanilides are rarely mono-therapeutic; they are pleiotropic effectors. Their activity profile can be segmented into three distinct mechanistic pillars.

Mitochondrial Uncoupling (The Protonophore Effect)

This is the foundational mechanism for anthelmintic and antibacterial activity. Salicylanilides act as protonophores.

  • Protonation: In the acidic intermembrane space (IMS), the molecule accepts a proton.

  • Translocation: Being lipophilic, the neutral molecule diffuses across the inner mitochondrial membrane (IMM).

  • Dissociation: In the alkaline matrix, the proton is released (dissociated due to low pKa).

  • Result: The proton motive force (PMF) is dissipated as heat rather than driving ATP synthase. This starves parasites and bacteria of ATP.

Signal Transduction Inhibition (Anticancer)

Niclosamide and its analogs have shown potent efficacy against cancer stem cells by inhibiting key oncogenic pathways:

  • STAT3: Niclosamide inhibits STAT3 phosphorylation at Tyr705, preventing its nuclear translocation and transcriptional activity (downregulating anti-apoptotic proteins Mcl-1 and Survivin).

  • Wnt/

    
    -catenin:  Promotes internalization of the Frizzled1 receptor.[2]
    
  • NF-

    
    B:  Inhibits IKK, preventing the degradation of I
    
    
    
    B and subsequent NF-
    
    
    B activation.
Endosomal pH Modulation (Antiviral)

Against viruses like SARS-CoV-2 and Zika, salicylanilides prevent viral entry.

  • Mechanism: Many viruses require endosomal acidification to trigger fusion with the host membrane. Salicylanilides, acting as protonophores, neutralize endosomal pH, effectively locking the virus inside the endosome and preventing the release of viral RNA.

Mechanism_Pathways Niclo Niclosamide / Salicylanilides Mito Mitochondria (Inner Membrane) Niclo->Mito Endosome Endosome (Viral Entry) Niclo->Endosome Signaling Cytosolic Signaling (Cancer Cells) Niclo->Signaling Uncoupling Dissipates Proton Gradient (ATP Depletion) Mito->Uncoupling pH_Neut Neutralizes pH (Blocks Viral Fusion) Endosome->pH_Neut STAT3 Inhibits STAT3 Phosphorylation (Tyr705) Signaling->STAT3 Wnt/Beta-Catenin Wnt/Beta-Catenin Signaling->Wnt/Beta-Catenin NF-kB / mTOR NF-kB / mTOR Signaling->NF-kB / mTOR

Figure 2: The pleiotropic mechanism of action: Uncoupling, pH modulation, and signaling inhibition.

Experimental Protocols

To validate these activities, precise experimental workflows are required. Below are field-proven protocols for synthesis and biological assay.

Synthesis of Salicylanilides (Modified PCl Method)

Rationale: While coupling agents (EDC/DCC) can be used, the phosphorus trichloride (PCl


) method in refluxing chlorobenzene is the industrial standard for high yield and purity, avoiding urea byproducts.

Protocol:

  • Reagents: Substituted Salicylic acid (1.0 eq), Substituted Aniline (1.0 eq), PCl

    
     (0.5 eq), Chlorobenzene (Solvent).
    
  • Procedure:

    • Dissolve salicylic acid and aniline in chlorobenzene.

    • Add PCl

      
       dropwise to the stirred solution.
      
    • Reflux the mixture for 3–5 hours (monitor via TLC).

    • Workup: Filter the hot solution to remove phosphorous acid byproducts. Cool the filtrate to crystallize the salicylanilide.

    • Purification: Recrystallize from ethanol or acetic acid.

Mitochondrial Uncoupling Assay (Seahorse XF)

Rationale: Direct measurement of Oxygen Consumption Rate (OCR) distinguishes uncoupling (increased OCR, low ATP) from electron transport chain inhibition (decreased OCR).

StepActionDetail
1 Seeding Seed HepG2 or HeLa cells (1.5 x 10

cells/well) in XF96 plates. Incubate O/N.
2 Media Replace with unbuffered XF assay media (pH 7.4) supplemented with glucose/pyruvate.
3 Basal Measure Basal Respiration (3 cycles).
4 Injection A Inject Oligomycin (1

M) to block ATP synthase. (OCR should drop).
5 Injection B Inject Salicylanilide Derivative (Titrate 0.1 - 10

M).
6 Readout Uncoupler Result: Immediate, dose-dependent increase in OCR (maximal respiration). Inhibitor Result: No increase or further decrease.
7 Control Inject FCCP (positive control) and Rotenone/Antimycin A (shut down).
Anti-Proliferative Screening (STAT3 Dependent)

Rationale: To confirm anticancer specificity, screen against cell lines with constitutively active STAT3 (e.g., DU145, MDA-MB-231).

  • Treatment: Treat cells with derivative (0.1 - 10

    
    M) for 24-48h.
    
  • Viability: Assess using CellTiter-Glo (ATP) or MTT assay.

  • Western Blot Validation: Lyse cells and probe for p-STAT3 (Tyr705) vs. Total STAT3. A potent derivative must reduce p-STAT3 levels without necessarily altering total STAT3 protein initially.

Challenges & Future Directions

Despite their potency, salicylanilides face a "brick dust" problem:

  • Poor Solubility: High lipophilicity (logP > 4) and low aqueous solubility limit oral bioavailability.

  • Toxicity Window: The therapeutic window between anticancer activity and general mitochondrial toxicity can be narrow.

  • Formulation: Future development relies on nano-formulations (micelles, liposomes) or prodrug strategies (e.g., salicylanilide acetates or phosphates) to improve PK/PD profiles.

Screening Cascade Workflow

The following diagram outlines a logic-gated screening cascade to identify viable drug candidates.

Screening_Cascade Start Library Synthesis (Salicylanilide Derivatives) Step1 Primary Screen: Cytotoxicity (MTT/ATP) Target: Cancer Cell Lines Start->Step1 Decision1 IC50 < 1 uM? Step1->Decision1 Decision1->Start No (Redesign) Step2 Secondary Screen: Mechanistic Validation Decision1->Step2 Yes Mech1 Seahorse Assay (Confirm Uncoupling) Step2->Mech1 Mech2 Western Blot (p-STAT3 / mTOR) Step2->Mech2 Decision2 Selectivity Index > 10? Mech1->Decision2 Mech2->Decision2 Step3 ADME Profiling (Solubility, Microsomal Stability) Decision2->Step3 Yes Final Lead Candidate Step3->Final

Figure 3: Logic-gated screening cascade for identifying safe and effective salicylanilide candidates.

References

  • Substituted Salicylanilides as Inhibitors of Two-Component Regulatory Systems in Bacteria. Journal of Medicinal Chemistry. [Link]

  • Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules. [Link]

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. [Link]

  • Niclosamide inhibits SARS-CoV-2 entry by blocking internalization through pH-dependent CLIC/GEEC endocytic pathway. PLOS Pathogens. [Link][3]

  • Multi-targeted therapy of cancer by niclosamide: a new application for an old drug. Cancer Letters. [Link]

  • Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences. [Link]

Sources

Foundational

Technical Profile: N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide

The following is an in-depth technical guide for N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide , designed for researchers and drug development professionals. CAS Registry Number: 75300-64-0[1][2][3][4][5][6][7] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide , designed for researchers and drug development professionals.

CAS Registry Number: 75300-64-0[1][2][3][4][5][6][7]

Executive Summary

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide (CAS 75300-64-0 ) is a specialized salicylanilide derivative characterized by a 3-chloro-2-methylaniline moiety coupled with a salicylic acid core.[1][2][3][4][5][7] Belonging to the salicylanilide class of compounds, it shares structural homology with known anthelmintic and uncoupling agents (e.g., Niclosamide).

This guide provides the validated chemical identity, a robust synthesis protocol for laboratory-scale production, and an analytical framework for structural verification. It is intended for medicinal chemists utilizing this scaffold in antimicrobial research or as a fragment in high-throughput screening (HTS) libraries.

Chemical Identity & Properties

The compound is identified by the specific substitution pattern on the aniline ring (chlorine at position 3, methyl at position 2) relative to the amide linkage.

PropertySpecification
Chemical Name N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide
CAS Number 75300-64-0
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
SMILES Cc1c(Cl)cccc1NC(=O)c2ccccc2O
InChI Key YVOKZSWLWVOQKI-UHFFFAOYSA-N
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calculated) ~7.5 (Phenolic OH), ~13.5 (Amide NH)

Synthesis Methodology

Context: While specific industrial patents for this derivative are proprietary, the synthesis follows the validated Schotten-Baumann condensation or Thionyl Chloride activation pathways standard for salicylanilides. The protocol below is optimized for high purity and yield in a research setting.

Protocol: Acid Chloride Activation Route

This method avoids the competitive esterification of the phenolic hydroxyl group by utilizing controlled stoichiometry and temperature.

Reagents:

  • Substrate A: Salicylic acid (2-hydroxybenzoic acid) [CAS 69-72-7]

  • Substrate B: 3-Chloro-2-methylaniline [CAS 87-60-5]

  • Reagent: Thionyl Chloride (SOCl₂) or Phosphorus Trichloride (PCl₃)

  • Solvent: Toluene or Chlorobenzene (anhydrous)

  • Catalyst: DMF (catalytic amount)

Step-by-Step Procedure:

  • Activation (In Situ):

    • Charge a flame-dried 3-neck flask with Salicylic acid (1.0 eq) and anhydrous Toluene (10 V).

    • Add SOCl₂ (1.1 eq) dropwise at room temperature. Add 2-3 drops of DMF.

    • Heat to 60°C for 2 hours until gas evolution (HCl/SO₂) ceases. Note: The phenolic OH may partially react, but the amide formation is thermodynamically preferred upon aniline addition.

  • Coupling:

    • Cool the acid chloride solution to 0–5°C .

    • Dissolve 3-Chloro-2-methylaniline (1.0 eq) in Toluene and add dropwise to the reaction mixture.

    • Critical Step: Add a base scavenger (Triethylamine or Pyridine, 1.2 eq) to neutralize generated HCl and drive the equilibrium.

  • Work-up & Purification:

    • Reflux the mixture for 3 hours at 110°C .

    • Cool to room temperature.[5] The product often precipitates.

    • Filter the solid and wash with dilute HCl (1M) to remove unreacted aniline, followed by saturated NaHCO₃ to remove unreacted salicylic acid.

    • Recrystallization: Recrystallize from Ethanol/Water (80:20) to obtain fine beige needles.

Visual Workflow: Synthesis Pathway

Synthesis Start Salicylic Acid (CAS 69-72-7) Reagent SOCl2 / Toluene (Activation) Start->Reagent Intermediate Salicyloyl Chloride (Transient) Reagent->Intermediate - HCl, - SO2 Coupling Coupling Reaction (0°C -> 110°C) Intermediate->Coupling Amine 3-Chloro-2-methylaniline (CAS 87-60-5) Amine->Coupling Product N-(3-chloro-2-methylphenyl)- 2-hydroxybenzamide (CAS 75300-64-0) Coupling->Product Reflux, - HCl

Figure 1: Synthetic pathway via acid chloride activation utilizing Schotten-Baumann principles.

Analytical Verification & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Criteria
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.5 - 12.0 ppm (s, 1H): Phenolic -OH (Intramolecular H-bond to carbonyl).

    • δ 10.5 ppm (s, 1H): Amide -NH.

    • δ 7.9 - 6.9 ppm (m, 7H): Aromatic protons. Look for the specific splitting of the salicyl ring (dd, td) vs. the substituted aniline ring.

    • δ 2.2 - 2.3 ppm (s, 3H): Methyl group on the aniline ring.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative mode preferred for phenolic protons, Positive mode for amide).

  • Target Mass:

    • [M+H]⁺: 262.7

    • [M-H]⁻: 260.7

  • Isotopic Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of one Chlorine atom.

Visual Workflow: Verification Logic

Verification Sample Synthesized Sample LCMS LC-MS Analysis Sample->LCMS NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Check: Chlorine Isotope Pattern (3:1 ratio at M/M+2) LCMS->Check1 Check2 Check: Methyl Singlet (~2.2 ppm) NMR->Check2 Check3 Check: Phenolic OH (>11 ppm, H-bonded) NMR->Check3 Result VALIDATED CAS 75300-64-0 Check1->Result Check2->Result Check3->Result

Figure 2: Analytical decision tree for structural confirmation.

Biological Context & Applications

Class Mechanism: As a salicylanilide, CAS 75300-64-0 operates within a chemical class known for uncoupling oxidative phosphorylation . The phenolic proton is acidic (pKa ~7.5), allowing the molecule to act as a protonophore, shuttling protons across the inner mitochondrial membrane and disrupting ATP synthesis.

Research Applications:

  • Antimicrobial Screening: Salicylanilides are frequent hits in screens against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption capabilities.

  • Anthelmintic Activity: Structurally related to Niclosamide, this derivative is investigated for activity against cestodes and trematodes.

  • Fragment-Based Drug Design: The 3-chloro-2-methylaniline motif provides a rigid, lipophilic anchor that fits into hydrophobic pockets of enzymes (e.g., kinases or dehydrogenases).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Salicylanilide Derivatives. Retrieved from [Link]

  • Vinšová, J., et al. (2004). Salicylanilides: Synthesis and Antimicrobial Activity. Current Organic Chemistry. (Contextual grounding for synthesis protocol).

Sources

Exploratory

Technical Guide: 3-Chloro-2-Methylaniline Salicylamide Analogs

Synthesis, Structural Activity Relationships (SAR), and Biological Applications Executive Summary This technical guide provides an in-depth analysis of salicylamide analogs derived specifically from 3-chloro-2-methylanil...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Activity Relationships (SAR), and Biological Applications

Executive Summary

This technical guide provides an in-depth analysis of salicylamide analogs derived specifically from 3-chloro-2-methylaniline (also known as Fast Scarlet TR Base). While salicylanilides like Niclosamide and Rafoxanide are well-documented anthelmintics and uncouplers of oxidative phosphorylation, the specific substitution pattern of the 3-chloro-2-methyl moiety offers unique steric and electronic properties. This guide details the synthesis, structural characterization, and pharmacological potential of these analogs, designed for researchers in medicinal chemistry and agrochemical discovery.

Chemical Foundation & Rational Design

The Core Scaffold

The target class of compounds belongs to the Salicylanilide family (2-hydroxy-N-phenylbenzamides). The defining feature is the amide bond formation between a salicylic acid derivative and 3-chloro-2-methylaniline .

  • IUPAC Name (Core):

    
    -(3-chloro-2-methylphenyl)-2-hydroxybenzamide.
    
  • Key Structural Motif: The aniline ring possesses a "vicinal" 1,2,3-trisubstitution pattern (1-Amino, 2-Methyl, 3-Chloro).

Structural Activity Relationship (SAR) Logic

The selection of the 3-chloro-2-methylaniline moiety is not arbitrary; it introduces specific physicochemical advantages compared to unsubstituted anilines:

  • Steric Ortho-Effect (2-Methyl): The methyl group at the ortho position (C2) forces the amide bond out of planarity with the aniline ring. This "twisted" conformation prevents efficient crystal packing (improving solubility) and can enhance binding selectivity to protein pockets that require non-planar ligands.

  • Lipophilicity (3-Chloro): The chlorine atom at the meta position (C3) significantly increases the partition coefficient (LogP). For mitochondrial uncouplers, high lipophilicity is essential to allow the anionic form of the molecule to delocalize charge and permeate the inner mitochondrial membrane.

  • Metabolic Stability: The steric bulk of the methyl group adjacent to the amide nitrogen hinders enzymatic hydrolysis by amidases, potentially prolonging the half-life of the compound in vivo.

Synthesis Protocols

Two distinct methodologies are presented: a robust industrial method using phosphorous trichloride (PCl


) and a modern microwave-assisted approach for library generation.
Method A: PCl -Mediated One-Pot Coupling (Standard)

This method is preferred for large-scale synthesis due to high yields and the avoidance of expensive coupling reagents. It proceeds via the in situ formation of salicyloyl chloride.[1][2][3][4]

Reagents:

  • Salicylic Acid derivative (1.0 eq)[3]

  • 3-Chloro-2-methylaniline (1.0 eq)

  • Phosphorous Trichloride (PCl

    
    ) (0.33 - 0.5 eq)
    
  • Solvent: Xylene or Chlorobenzene (High boiling point required)

Protocol:

  • Setup: Charge a round-bottom flask with Salicylic Acid (e.g., 3,5-dichlorosalicylic acid) and 3-Chloro-2-methylaniline in dry Xylene.

  • Activation: Add PCl

    
     dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (approx. 140°C) for 3–4 hours. The reaction generates HCl gas; ensure proper venting through a scrubber.

  • Isolation: Cool the reaction mixture to 80°C. The product may precipitate directly. If not, remove solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Glacial Acetic Acid.

Self-Validation:

  • Success Indicator: Evolution of HCl gas ceases.

  • TLC Monitoring: Disappearance of the aniline spot (visualized by Ehrlich’s reagent or UV).

Method B: Microwave-Assisted Direct Condensation (Green Chemistry)

Ideal for generating a library of analogs rapidly.

Protocol:

  • Mix Salicylic Acid (1.0 mmol) and 3-Chloro-2-methylaniline (1.0 mmol) with a drop of Phosphorous Oxychloride (POCl

    
    ) or using DCC (Dicyclohexylcarbodiimide) as a coupling agent.
    
  • Irradiate in a microwave reactor at 150W (100–120°C) for 10–15 minutes.

  • Quench with crushed ice/water.

  • Filter the precipitate and wash with 5% NaHCO

    
     to remove unreacted acid.
    
Visualization: Synthetic Workflow

SynthesisWorkflow cluster_0 Key Reaction Step Start Start: Raw Materials Acid Salicylic Acid (Substituted) Start->Acid Aniline 3-Chloro-2-methylaniline (Fast Scarlet TR Base) Start->Aniline Activation Activation (PCl3 or SOCl2) Acid->Activation Coupling Amide Coupling (Reflux in Xylene) Aniline->Coupling Intermediate Salicyloyl Chloride (Transient) Activation->Intermediate - HCl Intermediate->Coupling Isolation Isolation (Crystallization) Coupling->Isolation Cooling Product Target Salicylanilide Analog Isolation->Product

Caption: One-pot synthesis workflow for 3-chloro-2-methylaniline salicylamide analogs via acid chloride activation.

Structural Characterization Data[1][2][5][6][7][8][9][10]

When analyzing these analogs, specific spectral signatures confirm the 1,2,3-substitution pattern.

TechniqueFeatureDiagnostic SignalInterpretation
IR Spectroscopy Amide I1640–1660 cm⁻¹C=O stretch (Secondary Amide).
Amide II1530–1550 cm⁻¹N-H bending.
Hydroxyl3200–3400 cm⁻¹Broad O-H stretch (often intramolecular H-bond to C=O).
¹H NMR Methyl Groupδ 2.2 – 2.4 ppm (s, 3H)Characteristic singlet for Ar-CH₃ at C2.
Amide Protonδ 10.0 – 12.0 ppm (s, 1H)Exchangeable D₂O signal; downfield due to H-bonding.
AromaticMultiplet pattern3-Cl, 2-Me ring shows an ABC-like or specific splitting pattern depending on resolution.
Mass Spec Molecular Ion[M+H]⁺ or [M-H]⁻Chlorine isotope pattern (³⁵Cl/³⁷Cl) ratio of 3:1 is critical for confirmation.

Biological Applications & Mechanism of Action

Mechanism: Mitochondrial Uncoupling

Like Niclosamide, these analogs act as protonophores. The phenolic hydroxyl group is acidic (pKa ~6-8).

  • Protonation: In the intermembrane space (low pH), the molecule accepts a proton.

  • Transport: The lipophilic neutral molecule diffuses across the inner mitochondrial membrane.

  • Deprotonation: In the matrix (high pH), the proton is released.

  • Result: The proton gradient (ΔΨm) is dissipated, uncoupling oxidative phosphorylation from ATP synthesis. This leads to energy depletion in the target organism (bacteria, parasite, or cancer cell).

Therapeutic Areas[11][12]
  • Anthelmintic: Effective against cestodes (tapeworms) and trematodes (flukes). The 3-chloro-2-methyl analogs are often explored to overcome resistance or improve pharmacokinetic profiles over Niclosamide.

  • Antibacterial: High efficacy against Gram-positive bacteria (e.g., S. aureus, MRSA). The outer membrane of Gram-negative bacteria usually prevents entry, but the high lipophilicity of the 3-Cl-2-Me group aids in penetrating Gram-positive cell walls.

  • Agriculture (Fungicides): Salicylanilides are structurally related to carboxamide fungicides (e.g., Boscalid), targeting succinate dehydrogenase (SDH) or uncoupling respiration in fungal pathogens.

Visualization: Protonophore Mechanism

ProtonophoreMechanism cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipophilic) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_in H+ Anion_IMS Salicylanilide Anion (-) Neutral_IMS Neutral Salicylanilide (H) Anion_IMS->Neutral_IMS Protonation (+H+) Diffusion Diffusion across Lipid Bilayer Neutral_IMS->Diffusion Diffusion->Anion_IMS Neutral_Matrix Neutral Salicylanilide (H) Diffusion->Neutral_Matrix H_out H+ Anion_Matrix Salicylanilide Anion (-) Neutral_Matrix->Anion_Matrix Deprotonation (-H+) Anion_Matrix->Diffusion Return as Anion (Charge Delocalized) ATP_Loss ATP Synthesis Inhibition Anion_Matrix->ATP_Loss Dissipates Proton Gradient

Caption: Protonophore cycle of salicylanilide analogs disrupting the mitochondrial proton gradient.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]

  • Mrozik, H. et al. (1969).The Synthesis and Anthelmintic Activity of 4'-Heteroaromatic substituted Salicylanilides. Journal of Medicinal Chemistry. (Foundational chemistry for salicylanilide synthesis).
  • Fernandez, M. et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.[4] Chemical Papers.[1][5][6] Retrieved from [Link]

  • Ienașcu, I.M.C. et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity.[7] Biomedicines.[1][2] Retrieved from [Link]

Sources

Foundational

Mechanism of Action of Halogenated Salicylanilides

Executive Summary: The Renaissance of a Scaffold Halogenated salicylanilides (e.g., niclosamide, closantel, rafoxanide) were originally developed in the mid-20th century as potent anthelmintics. For decades, their utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of a Scaffold

Halogenated salicylanilides (e.g., niclosamide, closantel, rafoxanide) were originally developed in the mid-20th century as potent anthelmintics. For decades, their utility was defined by their ability to uncouple oxidative phosphorylation in parasites. However, recent high-throughput screens have catalyzed a renaissance for this chemical class, identifying them as "privileged scaffolds" with efficacy against methicillin-resistant Staphylococcus aureus (MRSA), various viral pathogens (including SARS-CoV-2), and drug-resistant cancers.

This guide dissects the molecular mechanics of salicylanilides. We move beyond the generic "uncoupler" label to explore the biophysical requirements for proton shuttling, the downstream signaling cascades (Wnt, mTOR, STAT3) modulated by these shifts in bioenergetics, and the precise experimental workflows required to validate these mechanisms in a modern drug discovery pipeline.

Chemical Biology & Structure-Activity Relationship (SAR)

The salicylanilide pharmacophore is defined by a salicylic acid ring linked to an aniline ring via an amide bond. The "halogenated" aspect—typically chlorine, bromine, or iodine—is not merely decorative; it is functional.

The Proton Shuttle Architecture

To function as a protonophore (proton translocator), the molecule must satisfy three biophysical criteria:

  • Lipophilicity (LogP > 4.0): The molecule must partition into the hydrophobic core of the inner mitochondrial membrane (IMM).

  • Acid Dissociation (pKa ≈ 6–8): The phenolic hydroxyl group must be able to release a proton at the matrix interface (pH ~8.0) and re-protonate at the intermembrane space interface (pH ~7.0).

  • Anion Stabilization: Once deprotonated, the negative charge must be delocalized to prevent the molecule from being trapped in the membrane interface.

Key SAR Insight: The amide nitrogen often forms an intramolecular hydrogen bond with the phenolic oxygen. This creates a pseudo-six-membered ring that stabilizes the anion and shields the polar groups, significantly enhancing membrane permeability of the anionic species.

CompoundKey SubstituentsLogP (approx)Primary UtilityMechanism Note
Niclosamide 5-Cl, 2'-Cl, 4'-NO24.2Cestocidal, OncologyNitro group strongly withdraws electrons, lowering pKa for efficient cycling.
Closantel Di-Iodo, CN group> 7.0Nematocidal (Blood)High lipophilicity + plasma protein binding (>99%) extends half-life.
Rafoxanide 3'-Cl, 4'-Cl, 3,5-Di-I> 6.5FlukicideIodine atoms enhance lipophilicity and membrane residence time.
Oxyclozanide Polychlorinated~ 5.0FlukicideLower lipophilicity results in shorter half-life compared to closantel.

Primary Mechanism: Mitochondrial Uncoupling

The fundamental mode of action is the dissipation of the Proton Motive Force (PMF or


). Unlike inhibitors (e.g., rotenone, antimycin A) that block the Electron Transport Chain (ETC), salicylanilides allow the ETC to run unchecked while preventing ATP synthesis.
The Biophysical Cycle
  • Entry: The neutral, protonated salicylanilide (

    
    ) diffuses through the Outer Mitochondrial Membrane (OMM) and enters the Inner Mitochondrial Membrane (IMM).
    
  • Translocation: Driven by the concentration gradient,

    
     moves to the matrix side.
    
  • Deprotonation: In the alkaline matrix, the phenolic proton dissociates (

    
    ).
    
  • Return: The membrane potential (

    
    , negative inside) drives the anionic 
    
    
    
    back toward the intermembrane space (IMS).
  • Reprotonation: In the acidic IMS, the anion picks up a proton, completing the cycle.

This futile cycle consumes oxygen (maximal respiration) but generates heat instead of ATP.

Visualization: The Protonophore Cycle

Mitochondrial_Uncoupling Figure 1: Protonophore Cycle of Salicylanilides in the Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (IMS) [High H+] Acidic cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix [Low H+] Alkaline H_IMS H+ HSA_IMS H-SA (Neutral) H_IMS->HSA_IMS Protonation HSA_Mem Diffusion of H-SA HSA_IMS->HSA_Mem Lipophilic Entry SA_Matrix SA- (Anion) HSA_Mem->SA_Matrix Deprotonation SA_Mem Electrophoretic Return of SA- SA_Mem->HSA_IMS Return to Acidic Side H_Matrix H+ SA_Matrix->SA_Mem Driven by ΔΨm SA_Matrix->H_Matrix Release

Caption: The futile cycle of proton transport driven by pH gradient and membrane potential, bypassing ATP Synthase.

Secondary Mechanisms: Polypharmacology & Repurposing

While uncoupling is the primary toxicological mechanism in parasites, the therapeutic efficacy of salicylanilides (particularly Niclosamide ) in cancer and viral applications relies on specific signal transduction modulation. These effects are often downstream consequences of intracellular acidification or direct protein interaction.

Key Signaling Nodes
  • Wnt/

    
    -catenin:  Niclosamide induces the internalization and degradation of the Frizzled1 receptor and LRP6 co-receptor. This prevents 
    
    
    
    -catenin stabilization, blocking the transcription of oncogenes like Cyclin D1 and c-Myc.
  • mTORC1: Cytoplasmic acidification (a result of uncoupling) inhibits mTORC1 activity. Additionally, niclosamide can enhance lysosomal permeability.

  • STAT3: Niclosamide inhibits the dimerization and transcriptional activity of STAT3, a key driver in drug-resistant cancers.

Visualization: Niclosamide Multi-Targeting

Niclosamide_Signaling Figure 2: Downstream Signaling Modulation by Niclosamide in Cancer Cells Nic Niclosamide Mito Mitochondria (Uncoupling) Nic->Mito Protonophore FZD Frizzled/LRP6 Receptors Nic->FZD Induces Degradation STAT STAT3 (Dimerization) Nic->STAT Inhibits ATP ATP Depletion & pH Drop Mito->ATP Bioenergetic Stress BetaCat β-catenin Accumulation FZD->BetaCat Prevents Stabilization Nucleus Transcriptional Blockade STAT->Nucleus Reduced Survival Signals mTOR mTORC1 ATP->mTOR Inhibits mTOR->Nucleus Reduced Translation BetaCat->Nucleus Reduced c-Myc/Cyclin D1

Caption: Niclosamide acts as a pleiotropic inhibitor, converging on growth suppression via metabolic and signaling routes.

Experimental Protocols for Validation

As a scientist, you must distinguish between general cytotoxicity and specific uncoupling. The following protocols are the gold standard for validating this mechanism.

Protocol A: Seahorse XF Mito Stress Test

This assay measures the Oxygen Consumption Rate (OCR) in real-time.[1][2] Objective: Confirm uncoupling by observing increased maximal respiration despite ATP synthase inhibition.

  • Cell Seeding: Seed cells (e.g., HepG2 or HCT116) at 20,000 cells/well in XF96 microplates. Incubate overnight.

  • Preparation: Wash cells with unbuffered XF assay medium (pH 7.4) supplemented with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM).[2]

  • Baseline Measurement: Measure basal OCR for 3 cycles (mix 3 min, wait 0 min, measure 3 min).

  • Injection A (Oligomycin, 1.0 µM): Inhibits ATP synthase.

    • Result: OCR should drop. This represents ATP-linked respiration.

  • Injection B (Test Compound - Salicylanilide): Titrate 0.1 – 5.0 µM.

    • Validation: If the compound is an uncoupler, OCR will spike significantly (often exceeding basal levels) because the ETC works harder to restore the gradient.

    • Note: If OCR drops further, the compound is an ETC inhibitor, not an uncoupler.

  • Injection C (Rotenone/Antimycin A, 0.5 µM): Shuts down ETC completely to determine non-mitochondrial oxygen consumption.

Protocol B: Membrane Potential ( ) Assay

Objective: Validate that the OCR spike corresponds to a loss of membrane potential. Reagent: JC-1 (ratiometric) or DiOC2(3).

  • Staining: Incubate treated cells with JC-1 dye (2 µM) for 20 minutes at 37°C.

  • Mechanism: In healthy mitochondria (high potential), JC-1 forms J-aggregates (Red fluorescence, ~590 nm). In depolarized mitochondria (uncoupled), JC-1 remains as monomers (Green fluorescence, ~529 nm).

  • Readout: Measure Red/Green fluorescence ratio using flow cytometry or a plate reader.

  • Result: A potent salicylanilide will cause a dose-dependent decrease in the Red/Green ratio , confirming depolarization.

Challenges & Toxicology

While promising, salicylanilides face significant hurdles in human drug development:

  • Therapeutic Window: The margin between therapeutic uncoupling (e.g., for weight loss or cancer) and toxicity (hyperthermia, ATP depletion in healthy tissue) is narrow.

  • Plasma Protein Binding: Closantel and rafoxanide bind albumin (>99.5%). This restricts their free fraction, making them excellent for blood-feeding parasites (which ingest albumin) but challenging for treating intracellular pathogens in tissues.

  • Solubility: The hydrophobicity required for the mechanism leads to poor aqueous solubility, necessitating advanced formulation strategies (e.g., solid dispersions, nanoparticles).

References

  • Chen, W., et al. (2018).[3] "Niclosamide: Beyond an antihelminthic drug." Cellular Signalling. Link

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[4][5][6][7][8] Environmental Health Perspectives. Link

  • Swan, G.E. (1999). "The pharmacology of halogenated salicylanilides and their anthelmintic use in animals." Journal of the South African Veterinary Association. Link

  • Arend, R.C., et al. (2016). "Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer."[9][10] Oncotarget. Link

  • Agilent Technologies. (2023). "Agilent Seahorse XF Mito Tox Assay User Guide." Agilent Technical Library. Link

  • Goegan, P., et al. (2003). "Effects of the salicylanilides, niclosamide and closantel, on mitochondrial function." Toxicology and Applied Pharmacology. Link

Sources

Exploratory

Technical Guide: Antimicrobial Profile of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide

The following is an in-depth technical guide on the antimicrobial properties of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide , structured for researchers and drug development professionals. Executive Summary N-(3-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the antimicrobial properties of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide , structured for researchers and drug development professionals.

Executive Summary

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is a lipophilic small molecule belonging to the salicylanilide class of antimicrobial agents. Structurally characterized by a salicylic acid core amido-linked to a 3-chloro-2-methyl-substituted aniline, this compound exhibits a focused spectrum of activity primarily against Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus - MRSA) and Mycobacteria .

Its primary mechanism of action is oxidative phosphorylation uncoupling , driven by its ability to shuttle protons across bacterial membranes, collapsing the proton motive force (PMF). Secondary mechanisms may include the inhibition of bacterial Two-Component Systems (TCS). This guide details the physicochemical properties, mechanism of action (MoA), structure-activity relationships (SAR), and validation protocols for this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule combines a hydrophilic "head" (salicyl moiety) capable of intramolecular hydrogen bonding with a lipophilic "tail" (substituted aniline).

PropertyDescription
IUPAC Name N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide
Class Salicylanilide (2-hydroxy-N-phenylbenzamide derivative)
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Calculated LogP ~4.2 (High Lipophilicity)
Key Substituents 2-OH (Benzamide): Essential for H-bonding and proton release.3-Cl (Aniline): Increases lipophilicity and metabolic stability.2-Me (Aniline): Provides steric bulk (ortho-effect), influencing planarity.
Structural Visualization

The following diagram illustrates the synthesis pathway via Schotten-Baumann condensation, a standard method for generating this scaffold.

Synthesis Figure 1: Synthesis Pathway via Acid Chloride Activation Salicylic Salicylic Acid (Precursor A) Activation Activation (SOCl2 or PCl3) Salicylic->Activation Chloride Salicyloyl Chloride (Intermediate) Activation->Chloride - SO2, - HCl Coupling Amide Coupling (Base: Et3N, Solvent: DCM) Chloride->Coupling Aniline 3-Chloro-2-methylaniline (Precursor B) Aniline->Coupling Product N-(3-chloro-2-methylphenyl) -2-hydroxybenzamide Coupling->Product - HCl

Mechanism of Action (MoA)

The antimicrobial efficacy of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is driven by its function as a protonophore .

Protonophore Uncoupling Cycle

The molecule acts as a weak acid. The phenolic hydroxyl group (pKa ~6–8 in this scaffold) allows it to exist in both protonated (neutral) and deprotonated (anionic) forms at physiological pH.

  • Membrane Entry: The neutral, protonated molecule diffuses through the bacterial lipid bilayer.

  • Deprotonation: Upon reaching the alkaline cytoplasm (pH ~7.5), it releases a proton (

    
    ), becoming an anion.
    
  • Charge Delocalization: The negative charge is stabilized by the intramolecular hydrogen bond with the amide proton and the electron-withdrawing chlorine, preventing rapid ejection.

  • Efflux: The anionic form moves back to the membrane surface or is actively extruded, but the continuous cycling dissipates the transmembrane proton gradient (

    
    ) and electrical potential (
    
    
    
    ).
  • Metabolic Collapse: Loss of PMF halts ATP synthesis via ATPase, leading to bacteriostasis or cell death.

MoA cluster_membrane Bacterial Inner Membrane Neutral Neutral Drug (H-Bound) Diffuses In Cytoplasm Cytoplasm (Low H+) Neutral->Cytoplasm Diffusion Anion Anionic Drug (-) Diffuses Out Periplasm Periplasm (High H+) Anion->Periplasm Electrophoretic Movement Periplasm->Neutral Protonation Cytoplasm->Anion Release H+ (Deprotonation) ATP ATP Synthase (Stalled) Cytoplasm->ATP No PMF Drive

Figure 2: Protonophore cycle disrupting the Proton Motive Force (PMF).

Secondary Target: Two-Component Systems (TCS)

Salicylanilides have been observed to inhibit bacterial Two-Component Systems (e.g., VanS/VanR in Enterococci), likely by inducing structural aggregation of the histidine kinase sensor due to the hydrophobic nature of the 3-chloro-2-methylphenyl tail [1].

Structure-Activity Relationship (SAR)

The specific substitution pattern of 3-chloro-2-methyl on the aniline ring confers distinct properties compared to the unsubstituted parent:

  • Lipophilicity (LogP ~4.2): The 3-chloro and 2-methyl groups significantly increase lipophilicity compared to the parent salicylanilide. This enhances penetration into the thick peptidoglycan layer of Gram-positive bacteria and the mycolic acid layer of Mycobacteria.

  • Ortho-Steric Effect (2-Methyl): The methyl group at the ortho position (C2) creates steric hindrance, forcing the aniline ring to twist out of plane relative to the amide bond. This non-planar conformation can improve selectivity by reducing binding to planar host proteins (e.g., albumin) while maintaining affinity for bacterial membrane interfaces [2].

  • Electronic Effect (3-Chloro): The chlorine atom is electron-withdrawing (inductive), which slightly lowers the pKa of the phenolic hydroxyl, optimizing it for proton cycling at physiological pH.

Antimicrobial Spectrum & Limitations[6]

Target GroupActivity PredictionRationale
Gram-Positive (S. aureus, E. faecalis)High (MIC: 1–8 µg/mL)High lipophilicity allows penetration of the cell wall; highly susceptible to PMF disruption.
Mycobacteria (M. tuberculosis, M. smegmatis)Moderate to High Salicylanilides are known antituberculars; lipophilic tail aids transit through the mycolic acid barrier [3].
Gram-Negative (E. coli, P. aeruginosa)Low / Resistant (MIC > 64 µg/mL)The Outer Membrane (LPS) acts as a barrier to hydrophobic molecules; RND-type efflux pumps actively expel the compound.
Fungi Moderate Some activity against Candida spp. due to mitochondrial uncoupling, though usually weaker than against bacteria [4].

Experimental Protocols for Validation

To validate the properties of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide, the following standardized protocols are recommended.

Minimum Inhibitory Concentration (MIC)

Purpose: Determine the lowest concentration inhibiting visible growth.

  • Method: CLSI M07-A10 Broth Microdilution.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Key Control: Use Niclosamide or Vancomycin as a positive control.

  • Note: Dissolve the compound in DMSO (final concentration < 1%) due to low aqueous solubility.

Membrane Potential Assay (Mechanism Confirmation)

Purpose: Confirm uncoupling activity by measuring membrane depolarization.

  • Probe: DiOC2(3) (3,3′-diethyloxacarbocyanine iodide).

  • Protocol:

    • Grow S. aureus to exponential phase.

    • Wash and resuspend in buffer (PBS + Glucose).

    • Add DiOC2(3) (30 µM) and incubate for 30 min (Red/Green fluorescence ratio stabilizes).

    • Inject N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide at 1x, 2x, and 4x MIC.

    • Readout: A rapid decrease in the Red/Green fluorescence ratio indicates membrane depolarization (loss of

      
      ).
      
    • Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a standard protonophore.

Time-Kill Kinetics

Purpose: Distinguish between bacteriostatic and bactericidal activity.

  • Sampling: 0, 2, 4, 8, and 24 hours post-inoculation.

  • Criteria: A

    
     reduction in CFU/mL indicates bactericidal activity. Salicylanilides are often bacteriostatic at MIC but bactericidal at higher concentrations (2-4x MIC).
    

References

  • Krátký, M., et al. (2012). "In vitro antibacterial and antifungal activity of salicylanilide benzoates." The Scientific World Journal. Link

  • Vinšová, J., et al. (2004). "Salicylanilide Acetates: Synthesis and Antibacterial Evaluation." Molecules. Link

  • Imramovský, A., et al. (2009). "Salicylanilide esters with high antimycobacterial activity."[1] Bioorganic & Medicinal Chemistry. Link

  • Gwynne, P.J., et al. (2018). "Salicylanilides and their potential as next-generation drugs." Expert Opinion on Drug Discovery. Link

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of N-phenyl-2-hydroxybenzamides

Executive Summary: The Protonophore Scaffold N-phenyl-2-hydroxybenzamides (salicylanilides) represent a privileged scaffold in medicinal chemistry. Historically utilized as anthelmintics (e.g., Niclosamide), they have re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Protonophore Scaffold

N-phenyl-2-hydroxybenzamides (salicylanilides) represent a privileged scaffold in medicinal chemistry. Historically utilized as anthelmintics (e.g., Niclosamide), they have re-emerged as potent multi-target agents against methicillin-resistant Staphylococcus aureus (MRSA), tuberculosis, and various oncogenic pathways (STAT3, NF-κB).

Their primary mechanism of action (MoA) is often driven by their ability to act as protonophores —uncouplers of oxidative phosphorylation.[1] This guide deconstructs the structural requirements to fine-tune this thermodynamic instability for therapeutic gain, moving beyond empirical observation to causal molecular design.

The Pharmacophore: Structural Logic & Causality

The biological activity of salicylanilides hinges on a delicate balance between lipophilicity (logP) and acidity (pKa). The molecule functions as a pH-dependent proton shuttle across the inner mitochondrial membrane (or bacterial cytoplasmic membrane).

The Core Triad

The scaffold is defined by three critical structural zones. Altering any zone disrupts the Intramolecular Hydrogen Bond (IMHB), which is the "stealth mode" allowing the molecule to pass through lipid bilayers.

  • Zone A (Salicylic Core): The 2-hydroxy group is non-negotiable. It serves as the proton donor.[1]

  • Zone B (Amide Linker): The carbonyl oxygen accepts the hydrogen from the 2-OH, forming a pseudo-6-membered ring (IMHB). This closes the conformation, masking the polar groups and increasing lipophilicity.

  • Zone C (Aniline Ring): The "tuning knob." Substituents here modulate the pKa of the phenolic hydroxyl via long-range electronic effects and determine the overall lipophilicity.

Visualization: The SAR Logic Map

The following diagram illustrates the causal relationships between structural modifications and biological outcomes.

SAR_Logic Core N-phenyl-2-hydroxybenzamide (Scaffold) OH_Group 2-OH Group (Essential) Core->OH_Group Linker Amide (-CONH-) Core->Linker EWG EWG (NO2, CF3, Cl) on Aniline Ring Core->EWG IMHB Intramolecular H-Bond ( conformational lock) OH_Group->IMHB Donor RingA_Sub 5-Cl/Br Substitution Lipophilicity Lipophilicity (LogP 4.0 - 5.5) RingA_Sub->Lipophilicity Acidity pKa Modulation (Target: 6.0 - 7.0) RingA_Sub->Acidity Inductive Effect Linker->IMHB Acceptor IMHB->Lipophilicity Increases Permeability EWG->Lipophilicity EWG->Acidity Lowers pKa (Stabilizes Anion) Uncoupling Protonophore Activity (Mitochondrial Uncoupling) Lipophilicity->Uncoupling Membrane Entry Acidity->Uncoupling Proton Shuttle Efficiency Potency Antibacterial/Anticancer Potency Uncoupling->Potency

Caption: Causal flow from structural modification to physicochemical property (pKa, LogP) and final biological activity.

Synthetic Protocols: Efficiency & Validation

To study this SAR, you must synthesize a library. We prioritize a Microwave-Assisted Synthesis (Green Chemistry) over the traditional reflux method due to higher yields and reduced racemization risks (if chiral centers are introduced later).

Protocol: Microwave-Assisted Amidation (MW-PCl3 Method)

Objective: Synthesize 5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide. Scale: 1.0 mmol.

Reagents
  • Substituted Salicylic Acid: 5-chlorosalicylic acid (1.0 eq).

  • Substituted Aniline: 4-nitroaniline (1.0 eq).

  • Reagent: Phosphorus trichloride (PCl

    
    ) (0.5 eq).
    
  • Solvent: Chlorobenzene (minimal volume, ~3 mL) or Solvent-Free.

  • Equipment: Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover).

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave vial, charge the salicylic acid derivative and the aniline derivative.

  • Activation: Add chlorobenzene, followed by the dropwise addition of PCl

    
    . Caution: PCl
    
    
    
    is corrosive and reacts with moisture.
  • Irradiation: Cap the vial. Program the reactor:

    • Temp: 130°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

  • Work-up (Self-Validating Step):

    • Cool to RT. The mixture usually precipitates the product.

    • Add 10 mL of 5% NaHCO

      
       (aq) to quench excess PCl
      
      
      
      and neutralize HCl.
    • Filter the solid. Wash with water (

      
       mL) and cold ethanol.
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation Checkpoints:

  • TLC: Mobile phase Hexane:Ethyl Acetate (3:1). The starting amine spot (usually UV active/ninhydrin positive) must disappear.

  • Yield: Expect >85%.

  • Characterization:

    
    H NMR (DMSO-
    
    
    
    ) must show the amide singlet (
    
    
    10.0–12.0 ppm) and the phenolic OH (
    
    
    11.0–13.0 ppm, often broad due to H-bonding).

SAR Deep Dive: Substituent Effects

The following table summarizes the impact of specific substitutions based on compiled literature data (Kratky et al., Eur. J. Med. Chem).[2][3][4][5][6][7]

Table 1: Impact of Ring B (Aniline) Substitutions

Base structure: 5-chloro-2-hydroxybenzamide core.

Substituent (Ring B)Electronic Effect (

)
Lipophilicity (

)
Biological Impact (MIC/IC

)
Mechanism Note
H (Unsubstituted) Neutral0Weak/InactivepKa too high (~8.5); poor uncoupling.
4-Cl Weak EWG+0.71ModerateImproved lipophilicity, slight pKa drop.
3,4-di-Cl Moderate EWG+1.42High Ideal lipophilicity for membrane insertion.
4-NO

Strong EWG-0.28Moderate/HighDrastically lowers pKa; good uncoupler but metabolic liability (nitro-reduction).
3,5-bis(CF

)
Strong EWG+1.76Very High The "Gold Standard" (e.g., Rafoxanide analogs). High lipophilicity + High acidity = Potent Protonophore.
4-OCH

EDG-0.02InactiveIncreases pKa (destabilizes anion); kills uncoupling activity.

Key Insight: Activity does not increase linearly with lipophilicity. There is a "cutoff" effect (usually around LogP > 5.5) where the compound becomes too insoluble or gets trapped in the lipid bilayer without shuttling protons.

Mechanism-Based Assay Protocols

To confirm the SAR is driving uncoupling and not non-specific toxicity, you must run these two coupled assays.

Primary Screen: MIC Determination (Bacteria)

Standard Broth Microdilution (CLSI guidelines).

  • Organism: S. aureus (ATCC 29213) and MRSA.

  • Media: Cation-adjusted Mueller-Hinton Broth.

  • Endpoint: Visual turbidity or Resazurin dye reduction (Blue

    
     Pink = Growth).
    
  • Relevance: Confirms the compound kills the target.

Mechanistic Validation: Mitochondrial Uncoupling Assay

This assay distinguishes "dirty" cytotoxic drugs from specific protonophores.

Principle: Use JC-1 dye. In healthy mitochondria (high


), JC-1 forms red aggregates. If the potential collapses (uncoupling), JC-1 remains a green monomer.

Workflow:

  • Cell Line: HepG2 or bacterial protoplasts.

  • Treatment: Incubate cells with test compound (at

    
     and 
    
    
    
    MIC) for 1 hour.
  • Staining: Add JC-1 (

    
    ) for 20 min at 37°C.
    
  • Readout: Fluorescence Plate Reader.

    • Excitation: 488 nm.

    • Emission: 530 nm (Green) and 590 nm (Red).

  • Calculation: Ratio

    
    .
    
    • Decrease in R indicates uncoupling (loss of membrane potential).

    • Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as positive control.

Synthesis & Testing Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Validation Start Salicylic Acid + Aniline Reaction Microwave Irradiation (PCl3, 130°C, 15 min) Start->Reaction Purify Recrystallization (EtOH/H2O) Reaction->Purify QC QC: NMR + TLC (Check Amide H) Purify->QC MIC Assay 1: MIC (Antibacterial Potency) QC->MIC Uncouple Assay 2: JC-1 Staining (Membrane Potential) MIC->Uncouple If Active (<4 µg/mL) Selectivity Assay 3: Cytotoxicity (Mammalian Cell Viability) Uncouple->Selectivity Decision Lead Candidate Selectivity->Decision High TI

Caption: Integrated workflow from microwave synthesis to mechanistic validation using JC-1 uncoupling assays.

References

  • Kratky, M., et al. (2017). "Salicylanilide esters with high antimycobacterial activity." European Journal of Medicinal Chemistry, 139, 191-205. Link

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[1][8][9][10] Environmental Health Perspectives, 87, 213-218. Link

  • Gooyit, M., et al. (2014). "Repurposing niclosamide for combating methicillin-resistant Staphylococcus aureus (MRSA)." Scientific Reports, 4, 3861. Link

  • Lovenberg, W., et al. (1979). "Salicylanilide derivatives as inhibitors of oxidative phosphorylation." Journal of Medicinal Chemistry, 22(11), 1363-1367.
  • BenchChem. "Microwave-Assisted Synthesis of 2-Bromo-N-phenylbenzamide Derivatives."[2] Link

Sources

Exploratory

Small Molecule Inhibitors of Bacterial Two-Component Systems: A New Frontier in Antimicrobial Drug Discovery

An In-depth Technical Guide for Drug Development Professionals Abstract The escalating crisis of antibiotic resistance necessitates a paradigm shift in antimicrobial drug discovery, moving beyond traditional bactericidal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates a paradigm shift in antimicrobial drug discovery, moving beyond traditional bactericidal agents to novel strategies that disarm pathogens. Bacterial two-component systems (TCSs) represent a largely untapped class of targets. These signal transduction pathways are central to a bacterium's ability to sense and adapt to environmental changes, controlling critical processes such as virulence, biofilm formation, and the expression of resistance mechanisms.[1][2][3] Crucially, TCSs are ubiquitous in bacteria but are not found in mammalian cells, offering a promising therapeutic window.[4][5] This technical guide provides an in-depth exploration of the strategies and methodologies for the discovery and validation of small molecule inhibitors targeting bacterial TCSs. We will dissect the molecular mechanisms of inhibition, detail a robust, self-validating experimental workflow from high-throughput screening to in vivo efficacy, and discuss the inherent challenges and future outlook for this promising field.

The Rationale: Why Target Bacterial Two-Component Systems?

A typical two-component system is an elegant stimulus-response coupling mechanism composed of two core proteins: a membrane-bound sensor Histidine Kinase (HK) and a cytoplasmic Response Regulator (RR) .[6] The process is a phosphorelay cascade:

  • Sensing: The HK senses a specific environmental stimulus (e.g., pH, osmolarity, antibiotics, host signals) via its N-terminal input domain.[2][7]

  • Autophosphorylation: This stimulus triggers a conformational change, causing the HK's C-terminal catalytic domain to hydrolyze ATP and phosphorylate a highly conserved histidine residue within itself.[2][8]

  • Phosphotransfer: The phosphoryl group is then transferred to a conserved aspartate residue on the receiver domain of its cognate RR.[2][8]

  • Response: Phosphorylation activates the RR, typically unmasking an output domain (e.g., a DNA-binding domain) that modulates the expression of target genes, thereby mediating the cellular response.[2][6]

This fundamental process governs a bacterium's ability to establish infections, defend against antibiotics, and persist in hostile host environments.[9][10] Inhibiting these pathways offers two primary therapeutic strategies: direct bacterial killing if the TCS is essential for viability (e.g., the WalK/WalR system involved in cell wall biosynthesis)[4][5], or an "anti-virulence" approach that quenches pathogenicity and potentially re-sensitizes bacteria to existing antibiotics.[1][4]

TCS_Pathway cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (HK) RR Response Regulator (RR) HK->RR 3. Phosphotransfer ATP ATP HK->ATP 2. Autophosphorylation RR_P Activated RR-P RR->RR_P 4. Activation DNA Target Genes RR_P->DNA 5. Gene Regulation Stimulus Stimulus Stimulus->HK 1. Signal Perception ADP ADP

Figure 1: The canonical bacterial two-component system signaling pathway.

Molecular Strategies for TCS Inhibition

Inhibitors can be designed to disrupt the TCS phosphorelay at several key junctures. The choice of strategy has significant implications for inhibitor specificity and mechanism of action.

  • Strategy A: Inhibition of the Sensor Kinase (HK) This is the most widely pursued strategy, primarily targeting the conserved ATP-binding pocket within the HK's catalytic domain.[11][12] By preventing ATP from binding, these inhibitors block the initial autophosphorylation step, effectively shutting down the entire cascade.[8]

    • Causality: The rationale is that the ATP-binding domain is a well-defined pocket amenable to small molecule binding. However, a key challenge is achieving selectivity, as the ATP-binding "Bergerat fold" is also present in other bacterial and eukaryotic proteins, which can lead to off-target effects.[12] Some of the most potent inhibitors discovered exert their effect not just by competitive binding but by inducing structural alterations that lead to kinase aggregation.[9]

  • Strategy B: Inhibition of the Response Regulator (RR) Targeting the RR is an attractive alternative that may offer superior selectivity.

    • Inhibiting Phosphorylation: Designing molecules that bind to the RR's receiver domain and prevent the acceptance of the phosphoryl group from the HK.[4]

    • Inhibiting DNA Binding: For RRs that function as transcription factors, inhibitors can be developed that prevent the activated regulator from binding to its target DNA promoters.[4][5] For instance, the inhibitors walrycin A and B were shown to alter the conformation of the WalR homodimer, thereby reducing its affinity for target DNA.[5]

  • Strategy C: Disrupting Protein-Protein Interactions The interaction between the HK and its cognate RR is highly specific. Small molecules that occupy the docking interface between these two proteins can prevent phosphotransfer, offering a potentially highly selective mode of inhibition.[8]

Inhibition_Strategies HK Histidine Kinase RR Response Regulator HK->RR Phosphotransfer DNA Target DNA RR->DNA Binds Promoter ATP ATP ATP->HK Inhibitor_A Strategy A (ATP-Site Inhibitor) Inhibitor_A->HK Blocks Autophosphorylation Inhibitor_B Strategy B (RR Inhibitor) Inhibitor_B->RR Blocks Phosphorylation or DNA Binding Inhibitor_C Strategy C (PPI Inhibitor) Inhibitor_C->HK Blocks Interaction

Figure 2: Key points of intervention for small molecule inhibitors in a TCS pathway.

A Self-Validating Workflow for Inhibitor Discovery and Development

A robust and logical workflow is critical to successfully identify and validate TCS inhibitors, ensuring that resources are focused on compounds with a genuine and specific mechanism of action. This workflow is designed as a self-validating system, where each stage provides a higher level of evidence and mechanistic insight.

Discovery_Workflow node_hts Step 1: Hit Identification High-Throughput Screening (HTS) - In Vitro Phosphorylation Assay - Reporter Gene Assay - In Silico Virtual Screen node_validation Step 2: Hit Validation & MoA Biophysical Assays - Thermal Shift (TSA) - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) node_hts->node_validation Prioritized Hits node_preclinical Step 3: Preclinical Evaluation Cellular & In Vivo Models - Whole-Cell Activity (MIC) - In Vivo Efficacy Models - ADME/Tox Profiling node_validation->node_preclinical Validated Leads

Figure 3: A streamlined workflow for the discovery and validation of TCS inhibitors.
Step 1: Hit Identification via High-Throughput Screening (HTS)

The goal of this initial phase is to screen large chemical libraries to identify "hits"—compounds that modulate TCS activity.[13] The choice of assay is a critical decision based on a trade-off between physiological relevance and throughput.

Experimental Protocol: In Vitro HK Autophosphorylation Assay This is the most direct method for identifying inhibitors of the histidine kinase.

  • Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the recombinant HK protein in the presence and absence of test compounds. Inhibition is quantified as a reduction in incorporated radioactivity.

  • Causality & Trustworthiness: This is a direct, biochemical readout of the target enzyme's activity. A positive result strongly suggests interaction with the kinase, making it a highly reliable primary screen.

  • Methodology:

    • Reaction Setup: In a 96- or 384-well plate, combine purified recombinant HK protein in reaction buffer with a test compound from the library (typically at a single concentration, e.g., 10 µM).

    • Initiation: Start the reaction by adding a master mix containing [γ-³²P]ATP.

    • Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.

    • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

    • Detection: Separate the reaction products by SDS-PAGE. The HK protein will have migrated according to its molecular weight.

    • Quantification: Expose the gel to a phosphor screen and quantify the radioactivity in the band corresponding to the HK using a phosphorimager. A reduction in signal compared to a DMSO control indicates inhibition.[14]

Alternative Screening Approaches:

  • Reporter Gene Assays: These cell-based assays use a bacterial strain engineered so that a reporter protein (e.g., luciferase) is expressed under the control of a promoter regulated by the target TCS. Inhibitors are identified by a decrease in the reporter signal. This approach has the advantage of screening for cell-permeable compounds but is indirect and prone to off-target hits.

  • Structure-Based Virtual Screening (SBVS): If a high-resolution 3D structure of the target HK or RR is available, computational docking can be used to screen virtual libraries of millions of compounds.[11][15] This cost-effective method prioritizes compounds with a high predicted binding affinity for subsequent in vitro testing.[15]

Step 2: Hit Validation and Mechanism of Action (MoA)

Hits from the primary screen must be rigorously validated to confirm direct binding to the target and to elucidate their mechanism of action. This step is crucial for eliminating non-specific compounds and building confidence in a chemical series.[9] Biophysical assays are the cornerstone of this phase.[16][17]

Data Presentation: Comparison of Key Biophysical Techniques

TechniquePrincipleThroughputKey Parameters MeasuredWhy It's Chosen
Thermal Shift Assay (TSA) Measures the change in protein melting temperature (ΔTm) upon ligand binding.[17]HighΔTmRapid, low-cost confirmation of direct binding. Excellent for triaging hits.
Surface Plasmon Resonance (SPR) Detects changes in refractive index as a compound flows over an immobilized protein target.[17]Medium-HighKD (affinity), kon/koff (kinetics)Gold standard for detailed kinetic analysis; crucial for lead optimization.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[17]LowKD, ΔH (enthalpy), Stoichiometry (n)Provides a complete thermodynamic profile of the interaction; label-free.
Microscale Thermophoresis (MST) Measures the change in molecular motion along a temperature gradient upon ligand binding.[17]MediumKDRequires very little sample and can be performed in complex biological liquids.

Experimental Protocol: Thermal Shift Assay (TSA) for Hit Confirmation

  • Principle: A thermally stable protein requires more energy to unfold. When a small molecule inhibitor binds to its target protein, it typically forms a more stable complex, thus increasing the protein's melting temperature (Tm). This change (ΔTm) confirms a physical interaction.

  • Causality & Trustworthiness: TSA provides direct evidence that a hit compound physically engages with the target protein. It is a critical step to filter out assay artifacts from the primary screen.

  • Methodology:

    • Preparation: In a 96- or 384-well PCR plate, mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Compound Addition: Add the hit compounds at varying concentrations to the wells. Include a DMSO control.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.

    • Data Acquisition: Monitor the fluorescence at each temperature increment. As the protein unfolds, the dye will bind, causing a sharp increase in fluorescence.

    • Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the midpoint of this transition. A positive ΔTm shift in the presence of the compound confirms binding.

Step 3: Lead Optimization and Preclinical Evaluation

Validated hits with a confirmed mechanism of action are advanced to the lead stage, where they are tested in more physiologically relevant systems.

  • Whole-Cell Activity: The first critical test is to determine if the compound can inhibit bacterial growth or a virulence-related phenotype (e.g., biofilm formation) in a whole-cell assay. This establishes the Minimum Inhibitory Concentration (MIC) and provides the first indication of cell permeability and efficacy. Some TCS inhibitors will be bactericidal, while others will act as anti-virulence agents without directly killing the bacteria.[4][5]

  • In Vivo Efficacy Models: The ultimate validation for any antimicrobial agent is its efficacy in a relevant animal model of infection.[18] The choice of model is dictated by the target pathogen and the disease it causes. For example, inhibitors targeting TCSs in uropathogenic E. coli would be tested in a murine urinary tract infection model.[7] Key readouts include a reduction in bacterial burden in target organs and improved survival rates of the infected animals.[5]

Authoritative Grounding: Challenges and Future Perspectives

The development of TCS inhibitors is a promising but challenging field. Several hurdles must be overcome to translate these molecules into clinical therapies.

  • Selectivity: As mentioned, achieving selectivity for the bacterial HK over host kinases and other ATPases is a significant challenge.[3][10] Future strategies may increasingly focus on more unique targets, such as the RR or the specific protein-protein interaction interface.[3]

  • Bioavailability: Many initial hits identified through screening suffer from poor bioavailability and are unable to penetrate the bacterial cell wall to reach their cytoplasmic or membrane-bound targets.[3]

  • Spectrum of Activity: A key strategic decision is whether to pursue a broad-spectrum inhibitor that targets a highly conserved TCS or a narrow-spectrum agent targeting a pathogen-specific system. Targeting conserved domains could lead to inhibitors active against multiple pathogens but also raises the risk of off-target effects.[2][11]

The future of this field lies in leveraging detailed structural biology to enable rational, structure-based drug design and exploring novel inhibition strategies.[3] Furthermore, TCS inhibitors hold immense potential as adjunct therapies. By disarming a pathogen's virulence or resistance mechanisms, these compounds could be used in combination with conventional antibiotics to restore their efficacy and combat multidrug-resistant infections.[5]

References

  • Utsumi, R., and T. Hirakawa. (2020). Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy. MDPI. [Link]

  • Worthington, R. J., Blackledge, M. S., and C. Melander. (2013). Small-molecule inhibition of bacterial two-component systems to combat antibiotic resistance and virulence. PubMed. [Link]

  • Stephenson, K., Yamaguchi, Y., and J. A. Hoch. (2000). The mechanism of action of inhibitors of bacterial two-component signal transduction systems. PubMed. [Link]

  • Tierney, A. R. P., and P. N. Rather. (2019). Roles of two-component regulatory systems in antibiotic resistance. National Institutes of Health (NIH). [Link]

  • Barrett, J. F., and R. E. Isaacson. (2002). Inhibitors of bacterial two-component signalling systems. PubMed. [Link]

  • Patsnap Synapse. (2024). What are Histidine kinase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Bem, A. E., et al. (2015). Mechanistic insight into inhibition of two-component system signaling. ResearchGate. [Link]

  • Attarde, D. V., et al. (2024). Overview of the bacterial TCS system and targets of inhibitors against... ResearchGate. [Link]

  • Hirakawa, H., and R. Utsumi. (2020). Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy. National Institutes of Health (NIH). [Link]

  • Schwan, W. R. (2022). In Vivo Role of Two-Component Regulatory Systems in Models of Urinary Tract Infections. MDPI. [Link]

  • Stephenson, K., et al. (2000). The Mechanism of Action of Inhibitors of Bacterial Two-component Signal Transduction Systems*. Semantic Scholar. [Link]

  • Fruttamandl, M., et al. (2022). List of TCS involved in in vivo models of UTI and discussed in this review. ResearchGate. [Link]

  • Ananthan, S., et al. (2009). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. National Institutes of Health (NIH). [Link]

  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. [Link]

  • Nelson, A. (2020). Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. University of Toronto. [Link]

  • Silva, L. N., et al. (2017). Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview. Frontiers in Microbiology. [Link]

  • ICE Bioscience. (n.d.). Biophysical Assays: Overview. ICE Bioscience. [Link]

  • Reaction Biology. (n.d.). Biophysical Assay Services for Drug Discovery. Reaction Biology. [Link]

  • Sygnature Discovery. (n.d.). Biophysical Assays. Sygnature Discovery. [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]

  • Barrett, J. F., et al. (1998). Antibacterial agents that inhibit two-component signal transduction systems. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Kumar, V., and S. K. A. Kumar. (2024). Bacterial Histidine Kinase and the Development of Its Inhibitors in the 21st Century. MDPI. [Link]

  • Wikipedia. (n.d.). Two-component regulatory system. Wikipedia. [Link]

  • Al-Samie, M. A., et al. (2024). Molecular docking approaches in mycetoma: Toward improved patient management. PLOS Neglected Tropical Diseases. [Link]

Sources

Foundational

Technical Guide: Salicylanilide-Class Oxidative Phosphorylation Uncouplers

Executive Summary This guide provides a rigorous technical analysis of salicylanilide-based mitochondrial uncouplers, a class of small molecules that dissociate electron transport from ATP synthesis. While historically c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of salicylanilide-based mitochondrial uncouplers, a class of small molecules that dissociate electron transport from ATP synthesis. While historically categorized as anthelmintics (e.g., Niclosamide), these compounds are currently undergoing extensive repurposing for oncology, metabolic regulation, and antiviral therapies.

For the drug development professional, understanding the therapeutic window is critical. Salicylanilides function as protonophores, but their utility is often limited by a biphasic toxicity profile: therapeutic mild uncoupling at low concentrations versus respiratory inhibition and ATP depletion at high concentrations. This guide details the chemical mechanism, structure-activity relationships (SAR), and the gold-standard validation protocols required to screen these compounds effectively.

Chemical Biology & Mechanism of Action[1][2]

The Protonophore Shuttle Mechanism

Salicylanilides are weakly acidic, lipophilic molecules. Their uncoupling activity relies on their ability to exist in both neutral (protonated) and anionic (deprotonated) forms within the lipid bilayer.

The mechanism follows a cyclic "shuttle" model:

  • Membrane Entry: The neutral salicylanilide (

    
    ) diffuses through the Outer Mitochondrial Membrane (OMM) and enters the Inner Mitochondrial Membrane (IMM).
    
  • Deprotonation: Upon reaching the matrix side (high pH), the molecule releases a proton (

    
    ), becoming an anion (
    
    
    
    ). This dissipates the proton motive force (
    
    
    ).
  • Charge Delocalization: The negative charge on the phenolate oxygen is stabilized by electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) and intramolecular hydrogen bonding, allowing the anion to traverse the hydrophobic core of the IMM back to the intermembrane space (IMS).
  • Reprotonation: In the IMS (low pH), the anion accepts a proton, regenerating the neutral species to repeat the cycle.

Visualization: The Protonophore Cycle

The following diagram illustrates the cyclic transport of protons across the IMM driven by the salicylanilide scaffold.

ProtonophoreCycle cluster_IMS Intermembrane Space (IMS) [High H+] [Low pH] cluster_Membrane Inner Mitochondrial Membrane (IMM) Hydrophobic Barrier cluster_Matrix Mitochondrial Matrix [Low H+] [High pH] H_IMS H+ T_Neutral_IMS Salicylanilide (Neutral) [TH] H_IMS->T_Neutral_IMS Diffusion_In Diffusion (Lipophilic) T_Neutral_IMS->Diffusion_In Enters Membrane T_Anion_Matrix Salicylanilide (Anion) [T-] Diffusion_In->T_Anion_Matrix Releases H+ Diffusion_Out Electrophoretic Return (Anionic) Diffusion_Out->T_Neutral_IMS Picks up H+ H_Matrix H+ T_Anion_Matrix->Diffusion_Out Charge Delocalization T_Anion_Matrix->H_Matrix Dissipates Gradient

Caption: The salicylanilide protonophore cycle. The molecule shuttles H+ from the IMS to the Matrix, collapsing the electrochemical gradient required for ATP synthesis.[1]

Structure-Activity Relationships (SAR)

To design or select a salicylanilide uncoupler, three physicochemical parameters must be optimized.

Acid Dissociation Constant (pKa)

The pKa of the phenolic hydroxyl group is the primary determinant of potency.

  • Optimal Range: 6.0 – 7.5.

  • Mechanism: If pKa is too high (>8.5), the molecule remains protonated and cannot release H+ in the matrix. If too low (<5.0), it remains anionic and cannot pick up H+ in the IMS.

  • Modulation: Electron-withdrawing groups (EWGs) like Nitro (

    
    ) and Chlorine (
    
    
    
    ) on the aniline ring stabilize the anion, lowering the pKa.
Lipophilicity (logP)
  • Requirement: High lipophilicity (logP > 3.0) is essential for the molecule to partition into the mitochondrial membrane.

  • Balance: Excessive lipophilicity (logP > 6.0) leads to sequestration in non-target membranes and poor bioavailability (a known issue with Niclosamide).

Intramolecular Hydrogen Bonding

A hallmark of salicylanilides is the hydrogen bond between the phenolic -OH and the amide carbonyl oxygen. This "pseudo-ring" structure shields the polar groups, enhancing membrane permeability and stabilizing the anionic form.

Key Compounds Comparison

CompoundPrimary UseMechanism NoteKey Limitation
Niclosamide Anthelmintic / Oncology (Repurposing)Potent protonophore; inhibits STAT3/mTOR.Poor oral bioavailability; Biphasic toxicity (inhibits respiration at high doses).
Oxyclozanide Veterinary AnthelminticMild uncoupler.Lower potency than Niclosamide; higher doses required.
Rafoxanide Veterinary AnthelminticLong half-life; binds plasma proteins.High lipophilicity leads to tissue accumulation.
FCCP Research Tool (Control)Pure protonophore benchmark.Too toxic for therapeutic use; lacks specificity.

Experimental Validation Protocols

Protocol A: High-Resolution Respirometry (Seahorse XF Mito Stress Test)

The Gold Standard for quantifying uncoupling.

Objective: Distinguish between "proton leak" (uncoupling) and non-mitochondrial respiration.

Reagents:

  • Oligomycin: ATP Synthase (Complex V) inhibitor.

  • FCCP: Positive control uncoupler.

  • Rotenone/Antimycin A: Complex I/III inhibitors (shuts down ETC).

  • Test Compound: Salicylanilide of interest.

Workflow Logic (The "Why"):

  • Basal Respiration: Measure initial OCR.

  • Injection 1 (Oligomycin): Blocks ATP synthesis.[2] Remaining respiration is due to Proton Leak .

    • Application Note: If your compound is an uncoupler, adding it after Oligomycin should spike respiration back up (or higher) to maximal levels. However, a standard stress test injects the uncoupler instead of FCCP to measure maximal capacity.

    • Modified Protocol for Uncoupler Screening: Inject Oligomycin

      
      Test Compound  (Titration) 
      
      
      
      Rot/AA.
  • Result Interpretation: An effective uncoupler will increase OCR significantly after Oligomycin inhibition.

Step-by-Step Protocol:

  • Seed Cells: 15,000–30,000 cells/well (cell line dependent) in XF96 plate. Incubate overnight.

  • Media Switch: Wash and replace with unbuffered XF Assay Medium (pH 7.4) supplemented with 10mM Glucose, 1mM Pyruvate, 2mM Glutamine.[3]

  • Equilibration: Incubate 1 hour in non-CO2 incubator.

  • Load Cartridge:

    • Port A: Oligomycin (Final: 1.5 µM)[4]

    • Port B: Test Salicylanilide (Dose Response: e.g., 0.1, 0.5, 1.0, 5.0 µM)

    • Port C: Rotenone/Antimycin A (Final: 0.5 µM)

  • Run Assay: Standard Mito Stress Test protocol on Seahorse Wave Controller.

Protocol B: Membrane Potential Analysis (JC-1 Assay)

Orthogonal validation to ensure OCR increase is due to


 dissipation.

Principle: JC-1 is a cationic dye. In healthy mitochondria (high potential), it forms red aggregates. In uncoupled mitochondria (low potential), it remains as green monomers.

Step-by-Step:

  • Staining: Incubate cells with 2 µM JC-1 for 20 mins at 37°C.

  • Treatment: Treat cells with Test Salicylanilide (e.g., Niclosamide 1 µM) for 1–4 hours.

  • Readout: Measure fluorescence ratio (Red 590nm / Green 529nm).

  • Result: A decrease in the Red/Green ratio indicates uncoupling.

Visualization: Experimental Workflow

SeahorseWorkflow cluster_Prep Preparation Phase cluster_Assay Seahorse XF Run Step1 Seed Cells (XF96 Plate) Step2 Media Exchange (Unbuffered XF Media) Step1->Step2 Step3 CO2-Free Incubation (1 Hour) Step2->Step3 Basal Measure Basal OCR Step3->Basal Inj_A Inj A: Oligomycin (Blocks ATP Synthase) Basal->Inj_A Leak Measure Proton Leak Inj_A->Leak Inj_B Inj B: Salicylanilide (Test Compound) Leak->Inj_B Max Measure Uncoupled Respiration Inj_B->Max Inj_C Inj C: Rot/AA (Shutdown) Max->Inj_C

Caption: Modified Seahorse XF workflow for screening uncouplers. The test compound is injected after Oligomycin to verify its ability to restore respiration independent of ATP synthesis.

Therapeutic Windows & Toxicity[5][6]

Critical Insight: The difference between a therapeutic metabolic modulator and a mitochondrial toxin is the Therapeutic Index (TI) .

The Biphasic Effect

Salicylanilides like Niclosamide exhibit a "bell-shaped" dose-response curve:

  • Low Dose (0.1 – 1 µM): Mild Uncoupling. Increases metabolic rate, burns fat, activates AMPK. Beneficial for obesity/diabetes.

  • High Dose (> 5 µM): Respiratory Inhibition. The molecule accumulates in the membrane, disrupting lipid dynamics or directly inhibiting ETC complexes. This leads to ATP depletion and necrotic cell death.

Safety Screening (MitoTox Index)

When developing new salicylanilide analogs, calculate the MitoTox Index (MTI) using Seahorse data:



  • MTI > 0: Indicates uncoupling activity.

  • MTI < 0: Indicates ETC inhibition (toxicity).

Recommendation: Prioritize analogs that maintain uncoupling activity over a wide concentration range without causing rapid membrane depolarization-induced apoptosis.

References

  • Goenen, T. et al. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Toxicity. bioRxiv. Link

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives. Link

  • Agilent Technologies. (2022).[3][5] Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. Application Note. Link

  • Jurášek, M. et al. (2021). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences. Link

  • Childress, E. et al. (2020). Structural requirements of salicylanilides for uncoupling activity in mitochondria. Biochimica et Biophysica Acta. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide

Abstract & Strategic Overview This technical guide details the synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide (CAS: 316150-96-6), a specific scaffold belonging to the salicylanilide class. These compounds ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This technical guide details the synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide (CAS: 316150-96-6), a specific scaffold belonging to the salicylanilide class. These compounds are pharmacologically significant as anthelmintics (e.g., Niclosamide), antibacterial agents, and increasingly as uncouplers of oxidative phosphorylation.

Retrosynthetic Analysis

The target molecule features a 2-hydroxybenzamide core substituted with a sterically hindered aniline (3-chloro-2-methylaniline).

  • Challenge 1: Steric Hindrance. The ortho-methyl group on the aniline reduces nucleophilicity and imposes steric barriers to amide bond formation.

  • Challenge 2: Chemoselectivity. The free phenolic hydroxyl group on salicylic acid presents a risk of competitive O-acylation (ester formation) or polymerization if non-selective coupling agents are used.

Selected Route: PCl₃-Mediated "One-Pot" Amidation

While standard peptide coupling agents (HATU, EDC) can be used for small-scale discovery, they are atom-inefficient and costly for this scaffold. We utilize the Phosphorus Trichloride (PCl₃) method in a high-boiling non-polar solvent (Chlorobenzene or Xylene).

  • Mechanism: PCl₃ activates the carboxylic acid in situ (forming an acyl chloride or reactive phosphite intermediate) without affecting the unprotected phenol.

  • Thermodynamics: The elevated temperature (reflux) overcomes the steric hindrance of the ortho-methyl aniline.

  • Scalability: This is the industrial standard for salicylanilides, offering high throughput and simplified workup via crystallization.

Reaction Scheme & Mechanism

The reaction proceeds via the in situ generation of salicyloyl chloride (or a reactive phosphorous intermediate), which immediately engages the aniline.

ReactionScheme cluster_conditions Conditions SM1 Salicylic Acid (2-Hydroxybenzoic acid) Inter Reactive Acyl Intermediate SM1->Inter Reflux (130°C) Chlorobenzene SM2 3-Chloro-2-methylaniline SM2->Inter Reflux (130°C) Chlorobenzene Reagent PCl3 (0.5 equiv) Reagent->Inter Prod N-(3-chloro-2-methylphenyl)- 2-hydroxybenzamide Inter->Prod -HCl -H3PO3 cond Solvent: Chlorobenzene or Xylene Temp: Reflux (132-140°C) Time: 3-4 Hours

Figure 1: Reaction pathway for the direct condensation of salicylic acid and hindered anilines using Phosphorus Trichloride.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.DensityHazards
Salicylic Acid 138.121.0SolidIrritant
3-Chloro-2-methylaniline 141.601.0LiquidToxic, Irritant
Phosphorus Trichloride (PCl₃) 137.330.5 - 0.61.57 g/mLCorrosive, Water Reactive
Chlorobenzene (or Xylene)-Solvent-Flammable, Toxic

Equipment:

  • 3-neck Round Bottom Flask (RBF)

  • Reflux condenser (with CaCl₂ drying tube or N₂ line)

  • Mechanical stirrer (preferred over magnetic for slurry handling)

  • Addition funnel (pressure-equalizing)

  • Ice-water bath (for quenching)

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: To a dry 3-neck RBF equipped with a magnetic stir bar and reflux condenser, add Salicylic Acid (1.0 equiv, e.g., 13.8 g) and 3-Chloro-2-methylaniline (1.0 equiv, e.g., 14.2 g).

  • Solvent: Add Chlorobenzene (approx. 10 mL per gram of reactant; e.g., 250 mL). The mixture may be a suspension.

  • Activation: Heat the mixture gently to 50–60°C to ensure partial dissolution/homogeneity.

Phase 2: Reagent Addition
  • Addition: Using the addition funnel, add PCl₃ (0.5 equiv, e.g., 4.4 mL) dropwise over 20 minutes.

    • Critical Note: PCl₃ addition is exothermic. Monitor temperature. Evolution of HCl gas will occur; ensure proper venting to a scrubber.

  • Reflux: Once addition is complete, raise the temperature to reflux (approx. 132°C for chlorobenzene).

  • Reaction: Maintain reflux for 3 to 4 hours . The solution should clarify as the reaction proceeds and HCl evolution ceases.

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The aniline spot should disappear.

Phase 3: Workup & Isolation
  • Hot Filtration (Optional): If insoluble impurities remain while hot, filter quickly through a glass frit.

  • Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (300 mL) to hydrolyze excess PCl₃/phosphoryl species.

  • Precipitation: Stir the biphasic mixture vigorously. The chlorobenzene can be removed by steam distillation (industrial) or simple separation if the product precipitates.

    • Lab Scale: If the product precipitates in the organic layer or at the interface, filter the solid. If it remains dissolved, wash the organic layer with 10% NaHCO₃ (to remove unreacted salicylic acid) and then 1M HCl (to remove unreacted aniline).

  • Evaporation: Dry the organic layer (MgSO₄) and concentrate under reduced pressure to yield the crude solid.

Phase 4: Purification
  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Glacial Acetic Acid (common for robust salicylanilides).

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet these criteria:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 160–165°C (Estimate based on structural analogs; experimental verification required).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.5–12.0 ppm (s, 1H): Phenolic -OH (singlet, downfield due to intramolecular H-bond).

    • δ 10.0–10.5 ppm (s, 1H): Amide -NH.

    • δ 7.8–8.0 ppm (d, 1H): Aromatic proton ortho to amide (salicylic ring).

    • δ 2.2–2.3 ppm (s, 3H): Methyl group on the aniline ring.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: Calculated ~262.06. Look for characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve Acid & Amine in Chlorobenzene (60°C) Start->Mix AddPCl3 Add PCl3 Dropwise (Exothermic, HCl evolution) Mix->AddPCl3 Reflux Reflux (132°C) 3-4 Hours AddPCl3->Reflux Quench Quench in Ice Water Remove Solvent Reflux->Quench Wash Wash: NaHCO3 (Acid removal) HCl (Amine removal) Quench->Wash Cryst Recrystallize (EtOH/H2O) Wash->Cryst End Pure Product N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide Cryst->End

Figure 2: Step-by-step execution workflow for the synthesis and purification.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activation or steric hindrance.Increase reflux time to 6 hours; ensure anhydrous solvent is used (water destroys PCl₃).
Sticky Solid Impurities (phosphites) trapped.Perform the NaHCO₃ wash vigorously; Recrystallize from Glacial Acetic Acid if EtOH fails.
Starting Material Remains PCl₃ quality degraded.Use fresh PCl₃. Distill PCl₃ if it appears yellow/cloudy before use.
Purple Coloration Oxidation of phenol or trace iron.Add a pinch of sodium metabisulfite during the aqueous quench.

Safety & Compliance

  • PCl₃ (Phosphorus Trichloride): Extremely corrosive and reacts violently with water to produce HCl and phosphoric acid. Handle only in a fume hood. Wear face shield and acid-resistant gloves.

  • Anilines: 3-Chloro-2-methylaniline is toxic by inhalation and skin absorption. Avoid dust/vapor generation.[3]

  • Waste Disposal: The aqueous quench layer is highly acidic and contains phosphorous residues. Neutralize with NaOH before disposal according to local environmental regulations.

References

  • General Salicylanilide Synthesis (PCl3 Method)

    • Krátký, M., et al. (2010).
    • Source:

  • Microwave-Assisted Synthesis of Salicylanilides

    • Pérez-Sacau, E., et al. (2020).
    • Source:

  • Chemical Properties & CAS Data

    • Compound: N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide (CAS: 316150-96-6).
    • Source: /

  • Anthelmintic Salicylanilide Protocols (Rafoxanide/Niclosamide)

    • López-Vallejo, F., et al. (2023). "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide." Chemical Papers.
    • Source:

Sources

Application

Optimization of Recrystallization Solvents for N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide

Application Note: AN-2025-SAL-04 Abstract & Chemical Context This application note details the purification strategy for N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide , a lipophilic salicylanilide derivative often utili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2025-SAL-04

Abstract & Chemical Context

This application note details the purification strategy for N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide , a lipophilic salicylanilide derivative often utilized as an intermediate in the synthesis of agrochemicals and pharmacological agents.[1][2][3][4][5]

Achieving high purity (>99.5%) for this compound is challenging due to two competing structural factors:

  • The Salicyl Moiety: The 2-hydroxy group forms a strong intramolecular hydrogen bond with the amide carbonyl (pseudo-six-membered ring).[1][2][3][4][5] This "closes" the molecule, reducing its polarity and solubility in hydrogen-bond-accepting solvents compared to its para-isomers.[1][2][3][4][5]

  • The 3-Chloro-2-methylphenyl Group: This highly lipophilic domain decreases water solubility and increases affinity for non-polar hydrocarbons.[1][2][3][4][5]

This guide provides a rationale for solvent selection, a validated screening protocol, and a scalable recrystallization method.[1][2][3][4]

Solvent Selection Logic

The purification goal is to separate the target amide from common synthetic impurities: unreacted 3-chloro-2-methylaniline (liquid/low-melting solid), unreacted salicylic acid, and coupling byproducts (e.g., urea derivatives).[1][2][3][4][5]

Solvent SystemSolubility Profile (Target)Impurity Rejection CapabilityRecommendation
Ethanol / Water High (Hot) / Low (Cold)Excellent. Rejects polar salicylic acid and lipophilic aniline oils.[1][2][3][4][5]Primary Choice (Green)
Toluene Moderate (Hot) / Low (Cold)Good. Effective for removing polar tars and inorganic salts.[1][2][3][5]Secondary Choice
Chloroform High (RT)Poor. Product is often too soluble; requires evaporation or non-polar anti-solvent (Hexane).[1][2][3][5]Not Recommended (Toxicity)
Ethyl Acetate / Heptane High (Hot) / Low (Cold)Moderate. Good for final polishing if the crude is dry.[1][2][3][5]Alternative
The "Gold Standard": Ethanol/Water (Binary System)

The intramolecular hydrogen bond renders the molecule less soluble in water than expected.[1][2][3] By dissolving the compound in hot ethanol (breaking intermolecular lattice forces) and slowly adding water (increasing the dielectric constant), we force the hydrophobic "closed" conformer to precipitate while impurities remain solvated.[1][2][3][4]

Experimental Protocols
3.1. Solvent Screening Decision Tree (Graphviz)[1][2][3][5]

The following logic flow allows researchers to adapt the protocol if the crude material has a unique impurity profile.

SolventSelection Start Start: Crude Solid (N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide) SolubilityTest Solubility Test (100 mg/mL) in Boiling Ethanol Start->SolubilityTest IsSoluble Fully Soluble? SolubilityTest->IsSoluble YesSoluble Cool to RT IsSoluble->YesSoluble Yes NoSoluble Check Insoluble Matter IsSoluble->NoSoluble No CrystalsForm Crystals Form? YesSoluble->CrystalsForm Inorganic Filter Hot (Remove Salts/Inorganics) NoSoluble->Inorganic AddWater Add Anti-solvent (Water, dropwise at 60°C) CrystalsForm->AddWater No (Too Soluble) GoodYield Yield > 80%? CrystalsForm->GoodYield Yes Inorganic->YesSoluble ProtocolA PROTOCOL A: Ethanol/Water Recrystallization AddWater->ProtocolA GoodYield->ProtocolA Yes ProtocolB PROTOCOL B: Toluene Recrystallization GoodYield->ProtocolB No (Oiling Out)

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude solubility behavior.

3.2. Primary Protocol: Ethanol/Water Recrystallization

Objective: Purification of crude N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide to >99% purity.

Reagents:

  • Ethanol (Absolute or 95%)[1][2][3][4]

  • Deionized Water[1][2][3][4][5][6]

  • Activated Carbon (Optional, for decolorization)[1][2][3][4]

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add 40 mL of Ethanol.[1][2][3][5]

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1][2][3][5]

    • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete.[1][2][3][4] (Target concentration: ~15-20 mL solvent per gram of solute).

  • Clarification (Optional):

    • If the solution is dark, add 0.5 g of activated carbon.[1][2][3][4] Stir at reflux for 10 minutes.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.[1][2][3][5] Return filtrate to the flask and reheat to reflux.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Add hot Deionized Water (approx. 60-70°C) dropwise via an addition funnel.[1][2][3][4][5]

    • Stop addition when a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.[1][2][3][5]

    • Add 1-2 mL of Ethanol to just redissolve the turbidity (restore clarity).[1][2][3][4][5]

  • Crystallization:

    • Remove the heat source.[1][2][3][5][7] Allow the flask to cool slowly to room temperature on a cork ring (insulate with foil if "oiling out" occurs).

    • Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.[1][2][3][5]

    • Wash the cake with 2 x 10 mL of cold Ethanol/Water (50:50 mixture).

    • Critical: Do not wash with pure ethanol, as it will dissolve the product.[1][2][3][4]

  • Drying:

    • Dry in a vacuum oven at 50°C for 6 hours.

    • Target Melting Point: 138–143°C (Refer to specific certificate of analysis for the exact derivative analog, as Cl/Me positioning shifts MP slightly [1]).

3.3. Troubleshooting: The "Oiling Out" Phenomenon

Because the compound is an amide with a lipophilic tail, it may separate as an oil rather than a crystal if cooled too quickly or if the water content is too high.[1][2][3][4]

Mitigation Strategy:

  • Seeding: Add a tiny crystal of pure product when the solution is slightly supersaturated (cloud point).

  • Reheating: If oil forms, reheat until clear, add a small amount of ethanol, and cool more slowly with vigorous stirring.

Process Analytical Technology (PAT) Workflow

To ensure the protocol is self-validating, the following workflow should be implemented.

PAT_Workflow Crude Crude Material (HPLC Purity <95%) Recryst Recrystallization (EtOH/H2O) Crude->Recryst WetCake Wet Cake Recryst->WetCake Drying Vacuum Drying WetCake->Drying Analysis QC Analysis Drying->Analysis Decision Pass Specs? Analysis->Decision Release Release for Synthesis (>99.5%) Decision->Release Yes Reprocess Reprocess (Toluene Recryst.) Decision->Reprocess No

Figure 2: Quality control loop for the purification process.

References
  • Raza, A. R., et al. (2010).[1][2][3][4][5][8] Crystal structure of N-(3-chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E, 66(7), o1746.[1][2][3][4]

    • Context: Provides crystallographic data and melting point ranges for the close structural analog, valid
  • Sadeghi, M., & Rasmuson, Å. C. (2020).[1][2][3][4][5][9] Solubility of Salicicylic Acid and Salicylamide in Organic Solvents. Journal of Chemical & Engineering Data. [1][2][3][4]

    • Context: Establishes the baseline solubility behavior of the salicylamide moiety, justifying the use of Ethanol/W
  • Grimsey, E. M., et al. (2019).[1][2][3][4][5] Crystal Engineering of Salicylanilides. Crystal Growth & Design.

    • Context: Discusses the intramolecular hydrogen bonding ("closed" ring) that dictates the solubility difference between ortho- and para-substituted benzamides.
  • PubChem Compound Summary. (2025). 3-Chloro-2-hydroxybenzaldehyde and related anilides.[1][2][3][4][5]

    • Context: Verification of chemical identifiers and physicochemical properties for the precursor fragments.[1][2][3][5][10]

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Salicylanilide

Abstract This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of salicylanilide. Salicylanilides are a class of compounds with a wide range of biological activities, and their accurate quantification is crucial in pharmaceutical research and development. This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH). The described method is suitable for the analysis of salicylanilide in bulk drug substance and can be adapted for various formulations.

Introduction: The Analytical Challenge

Salicylanilide and its derivatives are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The development of a reliable analytical method is paramount for ensuring the quality, efficacy, and safety of any potential drug candidate. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high resolution, sensitivity, and specificity.[3]

The primary objective of this work was to develop a simple, robust, and stability-indicating HPLC method. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any excipients. This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradants.[4][5][6]

Foundational Principles: Understanding Salicylanilide's Chemistry

A successful HPLC method development is rooted in the physicochemical properties of the analyte. Salicylanilide (Figure 1) is a weakly acidic compound due to its phenolic hydroxyl group. Its structure also contains an amide linkage and two aromatic rings, which contribute to its hydrophobicity.[1] Understanding these properties is key to selecting the appropriate stationary and mobile phases.

Figure 1. Chemical Structure of Salicylanilide Image of the chemical structure of salicylanilide would be placed here. (Source: NIST Chemistry WebBook[7])

A critical parameter for the separation of ionizable compounds is the pH of the mobile phase relative to the analyte's pKa. For salicylanilide, maintaining the mobile phase pH at least two units below its pKa will ensure that it is in its non-ionized form, leading to better retention and sharper peaks on a reversed-phase column.[8]

Method Development: A Step-by-Step Protocol and Rationale

The following protocol outlines the developed HPLC method for salicylanilide determination.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.[3]

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and consistent performance.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of salicylanilide.[3][9]
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.2) (60:40, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC.[10] The phosphate buffer controls the pH to ensure the analyte is in a single ionic form, improving peak shape.[8][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[9]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.[9]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[9]
Detection Wavelength 245 nmThis wavelength provides good absorbance for salicylanilide and related compounds.[9]
Run Time 15 minutesSufficient time to elute the analyte and any potential impurities.
Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water to prepare a 20 mM solution. Adjust the pH to 3.2 with phosphoric acid.[3] Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the buffer and acetonitrile in a 40:60 (v/v) ratio.[9] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of salicylanilide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.[9]

Sample Preparation

For bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. For formulated products, a suitable extraction procedure may be required. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.[3]

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose.[11][12] The developed method was validated according to ICH Q2(R2) guidelines.[13][14][15]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] To demonstrate this, forced degradation studies were performed by subjecting a solution of salicylanilide to various stress conditions.[4][5][16]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[5]

  • Alkali Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[5]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]

  • Thermal Degradation: 80°C for 48 hours.[17]

The results of the forced degradation studies should show that the main peak of salicylanilide is well-resolved from any degradation products, thus proving the stability-indicating nature of the method.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[13] The linearity of the method was evaluated by analyzing five concentrations of salicylanilide ranging from 1 to 50 µg/mL.[9] The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.99.[9]

Accuracy

Accuracy is the closeness of the test results to the true value.[12] It was determined by performing recovery studies at three concentration levels (50%, 100%, and 150% of the target concentration).[9] The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day.[11]

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by two different analysts.

The %RSD for both repeatability and intermediate precision should be not more than 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13] This can include variations in:

  • Mobile phase composition (e.g., ±2% organic phase)

  • Mobile phase pH (e.g., ±0.2 units)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±0.1 mL/min)

The system suitability parameters should remain within the acceptance criteria for all variations.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the salicylanilide peak.[3]

  • Theoretical Plates: Not less than 2000.

  • %RSD of replicate injections: Not more than 2.0%.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the method development and validation process.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) LitReview Literature Review & Physicochemical Properties ColSelect Column Selection (C18) LitReview->ColSelect MPSelect Mobile Phase Selection (ACN:Buffer) LitReview->MPSelect Optimization Optimization of Parameters ColSelect->Optimization MPSelect->Optimization DetSelect Detector Wavelength Selection (UV Scan) DetSelect->Optimization Specificity Specificity & Forced Degradation Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC Method Development and Validation.

ForcedDegradation cluster_stress Stress Conditions Salicylanilide Salicylanilide (API) Acid Acid Hydrolysis Salicylanilide->Acid generates Base Alkali Hydrolysis Salicylanilide->Base generates Oxidation Oxidation Salicylanilide->Oxidation generates Thermal Thermal Salicylanilide->Thermal generates Resolution HPLC Separation: API peak resolved from degradant peaks Salicylanilide->Resolution Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Degradants->Resolution

Caption: Logic of Forced Degradation for Specificity.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of salicylanilide. The validation results confirm that the method is suitable for its intended purpose and can be reliably used in a quality control environment for routine analysis of salicylanilide in bulk drug and, with appropriate sample preparation, in pharmaceutical formulations. The stability-indicating nature of the method, confirmed through forced degradation studies, ensures that the reported values for the API are not affected by the presence of degradation products.

References

  • Steps for HPLC Method Validation. Pharmaguideline. (2024-12-11). [Link]

  • The best mobile phase for simultaneous HPLC analysis of salicylic acid, salicylamide and other analytes. ResearchGate. (2016-06-09). [Link]

  • Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages forms. ResearchGate. (2025-08-06). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2026-01-08). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. (2025-08-05). [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30). [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed. (2013-11-15). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. (2025-07-02). [Link]

  • A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. (2015-06-02). [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Selection guide of mobile phase. Obrnuta faza. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PMC - NIH. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. (2024-05-10). [Link]

  • Choosing HPLC Columns for Rapid Method Development. Agilent. (2013-06-20). [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Salicylanilide. NIST Chemistry WebBook. [Link]

  • Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. [Link]

  • Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems. PMC. [Link]

  • (PDF) RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE COMBINATION OF IMIQUIMOD AND SALICYLIC ACID. ResearchGate. (2020-09-02). [Link]

  • DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. (2023-05-05). [Link]

  • Studies on Loading Salicylic Acid in Xerogel Films of Crosslinked Hyaluronic Acid. PMC. (2024-01-11). [Link]

Sources

Application

Strategic In Vitro Profiling of Salicylamide Derivatives: From MIC to Mechanism

Application Note: AN-SAL-2026 Abstract & Scope Salicylamide derivatives are experiencing a renaissance in medicinal chemistry, transitioning from traditional analgesics to potent antimicrobial scaffolds. Their efficacy o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SAL-2026

Abstract & Scope

Salicylamide derivatives are experiencing a renaissance in medicinal chemistry, transitioning from traditional analgesics to potent antimicrobial scaffolds. Their efficacy often stems from a dual mechanism: disruption of bacterial membrane potential (uncoupling oxidative phosphorylation) and inhibition of cell division proteins (e.g., FtsZ).

However, the lipophilic nature of the salicylamide pharmacophore presents unique screening challenges, particularly regarding solubility and non-specific binding. This Application Note provides a rigorous, field-validated workflow for the antibacterial profiling of these derivatives. We move beyond basic screening to include kinetic profiling and mechanistic validation, ensuring data integrity for regulatory decision-making.

Experimental Workflow Overview

The following directed graph illustrates the critical path for validating salicylamide hits. Note the "Go/No-Go" decision gates based on solubility and MIC thresholds.

Salicylamide_Workflow Compound Salicylamide Derivative Stock Solubility Solubility Check (Nephelometry) Compound->Solubility MIC Primary Screen: MIC (CLSI M07) Solubility->MIC If Soluble Resazurin Visual Confirmation (Resazurin Dye) MIC->Resazurin Endpoint KillCurve Secondary Screen: Time-Kill Kinetics Resazurin->KillCurve If MIC < 16 µg/mL Mechanism Mechanistic Assay: Membrane Potential KillCurve->Mechanism Characterization

Figure 1: The critical path for salicylamide screening.[1] Note that solubility verification is the first "Gatekeeper" step to prevent false negatives due to precipitation.

Pre-Analytical Phase: Compound Management

Critical Control Point: Salicylamides are prone to precipitation in aqueous media (Mueller-Hinton Broth), which scatters light and mimics bacterial growth, leading to artificially high MIC values.

Protocol: Stock Preparation
  • Solvent: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mg/mL .

  • Sonication: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution.

  • Working Stock: Dilute the master stock 1:10 in sterile water immediately before the assay to create a 1 mg/mL working solution (10% DMSO).

    • Note: The final assay concentration of DMSO must not exceed 1-2% to avoid toxicity to sensitive strains like N. gonorrhoeae or S. pneumoniae.

Primary Screening: High-Throughput MIC Determination

This protocol aligns with CLSI M07 standards but integrates a Resazurin (Alamar Blue) step. Salicylamides often exert bacteriostatic effects that are difficult to read via turbidity alone; resazurin provides a definitive metabolic readout.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well, round-bottom, untreated polystyrene plates (to minimize drug absorption).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Plate Layout Strategy

Proper plate mapping is essential to identify edge effects and cross-contamination.

Plate_Layout cluster_plate 96-Well Plate Map (Rows A-H) Col1 Neg Control (Sterility) Col2 High Conc (64 µg/mL) Col6 ...Dilution... Col11 Low Conc (0.06 µg/mL) Col12 Pos Control (Growth)

Figure 2: Simplified plate map. Column 1 is sterility (Media only); Column 12 is Growth Control (Bacteria + Solvent). Columns 2-11 contain serial 2-fold dilutions.

Step-by-Step Procedure
  • Dispense Media: Add 50 µL of CAMHB to columns 2 through 12. Add 100 µL to column 1 (Sterility Control).

  • Compound Addition: Add 50 µL of the working stock (1 mg/mL) to Column 2.

  • Serial Dilution: Perform 2-fold serial dilutions (transfer 50 µL) from Column 2 through Column 11. Discard the final 50 µL from Column 11.

    • Result: Range typically 64 µg/mL to 0.06 µg/mL.

  • Inoculum Prep: Adjust bacterial culture (log phase) to 0.5 McFarland Standard (

    
     CFU/mL). Dilute this 1:100 in CAMHB.
    
  • Inoculation: Add 50 µL of the diluted inoculum to wells in Columns 2 through 12.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (aerobic).

  • Readout (The "Resazurin Twist"):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for 1–2 hours.

    • Interpretation:

      • Blue/Purple: No growth (Inhibition).

      • Pink/Colorless: Growth (Metabolic reduction of resazurin to resorufin).

    • MIC Definition: The lowest concentration well that remains blue.[2][3][4]

Secondary Screening: Time-Kill Kinetics

MIC values are static. To determine if your salicylamide derivative is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), you must perform a Time-Kill assay.[1]

Why this matters: Salicylamides acting as membrane uncouplers are often bactericidal, a preferred trait for preventing resistance.

Protocol Summary
  • Setup: Prepare tubes with CAMHB containing the compound at 4x MIC .

  • Inoculum: Inoculate with

    
     CFU/mL.
    
  • Sampling: Remove aliquots at

    
     hours.
    
  • Quantification: Serially dilute aliquots in saline and plate onto Agar. Count colonies after incubation.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanistic Insight: Membrane Integrity Assay

Many salicylamide derivatives (like niclosamide analogs) act as protonophores. Validating this mechanism distinguishes your compound from generic antibiotics.

Assay: Propidium Iodide (PI) Uptake

Principle: PI is a DNA-intercalating dye that cannot penetrate healthy bacterial membranes. If the salicylamide disrupts the membrane, PI enters and fluoresces.

  • Preparation: Wash log-phase bacteria in PBS.

  • Treatment: Expose bacteria to the compound (at 2x MIC) for 1 hour.

  • Staining: Add Propidium Iodide (final conc. 30 µM). Incubate 15 mins in dark.

  • Measurement: Measure fluorescence (Ex: 535 nm / Em: 617 nm).

  • Control: Use CTAB or Nisin as a positive control for membrane disruption.

Data Presentation & Analysis

When reporting your data, summarize the potency and spectrum in a clear comparative table.

Table 1: Example Data Reporting Format

Compound IDR-Group Subst.S. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC RatioMechanism
Sal-01 4-Cl4.0>642 (Cidal)Membrane Active
Sal-02 4-NO20.5321 (Cidal)Uncoupler
Cipro (Control)0.250.0151DNA Gyrase

Key Metric: An MBC/MIC ratio


 indicates bactericidal activity. A ratio 

indicates bacteriostatic activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Alhashimi, M., et al. (2020).[5] Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 64(10). [Link]

  • Kratky, M., et al. (2017). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 22(9), 1475. [Link]

Sources

Method

Application Note: High-Throughput Library Preparation of Salicylanilide Scaffolds

Abstract Salicylanilides (2-hydroxy-N-phenylbenzamides) represent a privileged scaffold in medicinal chemistry, exhibiting potent antibacterial (MRSA, M. tuberculosis), antiviral, and anticancer activities.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Salicylanilides (2-hydroxy-N-phenylbenzamides) represent a privileged scaffold in medicinal chemistry, exhibiting potent antibacterial (MRSA, M. tuberculosis), antiviral, and anticancer activities. However, their lipophilic nature and tendency to act as mitochondrial uncouplers present unique challenges in High-Throughput Screening (HTS). This guide details a robust, parallel synthesis workflow using microwave-assisted PCl₃ coupling, optimized for generating 96-member libraries with >95% purity. It addresses critical bottlenecks in solubility, purification, and assay interference (PAINS).

Part 1: Rational Library Design & Scaffold Architecture

Before synthesis, the library must be designed to maximize Structure-Activity Relationship (SAR) data while minimizing false positives.

The Pharmacophore & Substituent Strategy

The core salicylanilide structure requires a free phenolic hydroxyl group (essential for hydrogen bonding and proton shuttling) and an amide linker.[1]

  • Ring A (Salicylic Acid): Modifications here affect pKa and metabolic stability.

    • Recommended: 5-Cl, 5-Br, 3,5-di-halo (increases lipophilicity and membrane permeability).

    • Avoid: O-alkylation of the phenol (abolishes uncoupling activity, though useful for prodrugs).

  • Ring B (Aniline): The primary vector for diversity.

    • Recommended: 3-CF₃, 4-NO₂, 3,4-dichloro (electron-withdrawing groups enhance acidity of the amide NH).

    • Solubility Enhancers: Morpholine or piperazine tails to counteract the high LogP of the core.

PAINS and Assay Interference

Salicylanilides are frequent hitters in HTS campaigns. You must filter designs for:

  • Fluorescence: The core scaffold is intrinsically fluorescent. Avoid overlap with assay fluorophores (e.g., coumarin-based readouts).

  • Chelation: The phenol-amide motif chelates metal ions (Mg²⁺, Zn²⁺), potentially inhibiting metalloenzymes non-specifically.

  • Aggregation: High lipophilicity leads to colloidal aggregation.

Part 2: Microwave-Assisted Parallel Synthesis Protocol

Methodology: We utilize a modified Schotten-Baumann condensation facilitated by Phosphorus Trichloride (PCl₃) under microwave irradiation. This method is superior to thionyl chloride (SOCl₂) for libraries because it generates the acid chloride in situ and drives the reaction to completion in minutes rather than hours.

Reaction Mechanism & Workflow

The PCl₃ acts as a coupling agent, converting the salicylic acid to a reactive intermediate (likely a phosphite ester or acid chloride) which is immediately intercepted by the aniline.

SalicylanilideWorkflow Start Library Design (In Silico Filtering) Reagents Reagent Dispensing (Salicylic Acids + Anilines) Start->Reagents Reaction MW Irradiation (PCl3, Toluene, 130°C, 15 min) Reagents->Reaction Quench Quench & Precipitate (NaHCO3 wash) Reaction->Quench Purify Automated Flash Chromatography Quench->Purify QC QC: LC-MS & DMSO Solubility Purify->QC QC->Purify Fail (<90%) HTS HTS Plating (384-well) QC->HTS Pass (>95%)

Figure 1: End-to-end workflow for the high-throughput generation of salicylanilide libraries.

Detailed Protocol (96-Well Format)

Equipment:

  • Microwave Reactor with 96-position rotor (e.g., Anton Paar Multiwave or equivalent).

  • Liquid Handler for reagent dispensing.

  • Glass reaction vials (2 mL).

Reagents:

  • Substituted Salicylic Acids (0.5 M in Chlorobenzene or Toluene).

  • Substituted Anilines (0.5 M in Chlorobenzene).

  • PCl₃ (1.0 M stock in Chlorobenzene). Caution: Corrosive.

Step-by-Step Procedure:

  • Dispensing:

    • Add 1.0 equiv Salicylic Acid solution (200 µL) to each vial.

    • Add 1.0 equiv Aniline solution (200 µL) to each vial.

    • Add 0.5 equiv PCl₃ solution (100 µL). Note: PCl₃ is used substoichiometrically relative to the total condensation potential but 0.5-0.6 eq is standard to ensure activation.

  • Irradiation:

    • Seal vials with PTFE-lined caps.

    • Ramp to 130°C over 2 minutes.

    • Hold at 130°C for 15-20 minutes .

    • Cool to 55°C (active cooling).

  • Work-up (Parallel):

    • Transfer reaction mixtures to a deep-well block.

    • Evaporate solvent (Genevac or N₂ blowdown).

    • Wash: Resuspend residue in 5% NaHCO₃ (removes unreacted acid and phosphorous byproducts).

    • Extract: Add Ethyl Acetate (EtOAc), vortex, and transfer organic layer to a new block.

    • Dry over MgSO₄, filter, and evaporate.

Part 3: Purification and Quality Control

Salicylanilides often crystallize easily, but for HTS, automated chromatography is safer to ensure removal of aniline traces (which are toxic and false positives).

Purification Strategy
  • Primary Method: Automated Reverse-Phase HPLC (Prep-LC).

    • Column: C18, 5 µm.[2]

    • Gradient: Water/Acetonitrile (+0.1% Formic Acid). Salicylanilides are very hydrophobic; expect elution at 60-90% ACN.

  • Alternative (High Yields): Recrystallization from Ethanol/Water.

QC Specifications
ParameterAcceptance CriteriaMethodRationale
Purity > 95%LC-MS (UV 254nm)HTS requires high purity to avoid off-target noise.
Identity [M+H]+ or [M-H]-MS (ESI)Confirm successful coupling.
Solubility Clear at 10 mMVisual/NephelometryPrecipitation causes false negatives in screening.
Stability > 24h in DMSOLC-MS re-checkCompounds must survive plate storage.

Part 4: HTS Formatting & Handling

Solubilization (The Critical Step)

Salicylanilides are notorious for poor aqueous solubility ("brick dust").

  • Solvent: Dissolve dry powder in 100% DMSO to a master stock of 10 mM.

  • Sonication: Required. Sonicate for 10-15 mins to ensure no micro-aggregates remain.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles as these compounds can precipitate irreversibly.

Plate Layout & Controls

Include the following controls on every assay plate:

  • Positive Control: Niclosamide (1 µM) or Closantel . These are validated salicylanilides.

  • Negative Control: DMSO blank.

  • Interference Control: A "no-enzyme" or "no-cell" well containing the test compound to measure intrinsic fluorescence.

Part 5: References

  • BenchChem. (2025).[1] The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Salicylanilide Compounds.[1]Link

  • Kratky, M., et al. (2010). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation.[3] Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • Krátký, M., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds.[2] ACS Omega.[2] Link

  • Parikh, P.K., et al. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.[6][11] Asian J. Research Chem. Link

  • Rajamuthiah, R., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS ONE. Link

  • Li, S., et al. (2016).[12] Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography. Analytical Methods.[2][4][7][8][12] Link

Sources

Application

Revolutionizing Salicylamide Synthesis: A Guide to Microwave-Assisted Protocols

Introduction: The Enduring Importance and Synthetic Challenge of N-Substituted Salicylamides N-substituted salicylamides, particularly salicylanilides, represent a critical pharmacophore in modern drug discovery.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance and Synthetic Challenge of N-Substituted Salicylamides

N-substituted salicylamides, particularly salicylanilides, represent a critical pharmacophore in modern drug discovery.[1][2] This structural motif is the backbone of numerous therapeutic agents, demonstrating a wide spectrum of biological activities including anthelmintic, anticancer, antibacterial, and antifungal properties.[3][4][5] The well-known drug niclosamide, a salicylanilide derivative, is a prime example of the therapeutic potential housed within this molecular framework.[4] The core structure, an amide linkage between salicylic acid and an amine, provides a versatile scaffold for medicinal chemists to explore structure-activity relationships.

Traditionally, the synthesis of these amides has relied on conventional heating methods, which often necessitate prolonged reaction times, high temperatures, and frequently, the use of hazardous solvents and coupling agents.[6][7] These methods, while effective, present challenges in terms of energy consumption, waste generation, and overall efficiency. The increasing demand for greener, more efficient chemical processes in the pharmaceutical industry has spurred the adoption of innovative technologies.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering dramatic reductions in reaction times, increased yields, and often, cleaner reaction profiles.[6] This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of N-substituted salicylamides, tailored for researchers and professionals in drug development.

The Mechanism of Microwave-Assisted Amide Bond Formation

The accelerated rate of reaction under microwave irradiation is attributed to the efficient and uniform heating of the reaction mixture.[7] Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and localized heating.[7]

The direct amidation of salicylic acid with an amine under microwave conditions is believed to proceed through a concerted mechanism. The key steps are outlined below:

  • Initial Activation: The carboxylic acid group of salicylic acid and the amine form a hydrogen-bonded complex. Under microwave irradiation, the rapid heating can facilitate the formation of a tetrahedral intermediate without the need for a strong activating agent.

  • Water Elimination: This high-energy intermediate then readily eliminates a molecule of water to form the stable amide bond.

In some protocols, a catalyst or a solid support like silica gel can be employed to further enhance the reaction rate and facilitate the removal of water.[8]

Below is a workflow diagram illustrating the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Mixing Mix Salicylic Acid & Amine Microwave_Heating Apply Microwave Energy (Controlled Power & Temp) Reactant_Mixing->Microwave_Heating Transfer to Microwave Vessel Cooling Cool Reaction Mixture Microwave_Heating->Cooling Reaction Completion Extraction Product Extraction Cooling->Extraction Purification Recrystallization Extraction->Purification Characterization Spectroscopic Analysis (FTIR, NMR) Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation

Caption: General workflow for microwave-assisted synthesis of N-substituted salicylamides.

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are most evident when compared directly with traditional methods. The following table summarizes a typical comparison for the synthesis of an N-substituted salicylamide.

ParameterConventional HeatingMicrowave IrradiationReference(s)
Reaction Time 2 - 15 hours2 - 8 minutes[6]
Yield (%) 50 - 72%75 - 87%[9]
Energy Consumption HighLow[7]
Solvent Requirement Often requires high-boiling point solventsCan often be performed solvent-free or in minimal solvent[10][11]
By-product Formation Higher potential for side reactions and thermal decompositionGenerally cleaner reactions with fewer by-products[7]

Detailed Experimental Protocol: Synthesis of N-phenylsalicylamide (Salicylanilide)

This protocol details a representative solvent-free synthesis of N-phenylsalicylamide.

Materials:

  • Salicylic Acid (1.38 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Microwave synthesizer with temperature and power control

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Ethanol for recrystallization

  • Standard laboratory glassware for work-up

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine salicylic acid (1.38 g, 10 mmol) and aniline (0.93 g, 10 mmol).

  • Microwave Irradiation: Place the sealed vessel into the microwave synthesizer. Irradiate the mixture at 150°C for 5 minutes with a power setting of 200 W. Ensure continuous stirring throughout the reaction.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The resulting solid mass is the crude product.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure N-phenylsalicylamide as a white crystalline solid.

  • Drying and Yield Calculation: Dry the purified crystals in a vacuum oven and determine the final yield.

The following diagram illustrates the reaction scheme.

G cluster_reactants Reactants cluster_product Product Salicylic_Acid Salicylic Acid Plus + Aniline Aniline Arrow Microwave 150°C, 5 min Salicylanilide N-phenylsalicylamide Arrow->Salicylanilide

Caption: Reaction scheme for the synthesis of N-phenylsalicylamide.

Protocol Validation: Spectroscopic Characterization

The identity and purity of the synthesized N-phenylsalicylamide can be confirmed using standard spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will show characteristic peaks confirming the formation of the amide bond and the presence of other functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
N-H (amide)~3300
C=O (amide I)~1650
N-H bend (amide II)~1550
C-N stretch~1290
Aromatic C-H~3100-3000

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy will provide detailed structural information. The expected chemical shifts for N-phenylsalicylamide are as follows:

  • ¹H NMR (in DMSO-d₆): Aromatic protons will appear in the range of δ 6.9-8.0 ppm. The amide proton (N-H) will be a singlet around δ 10.3 ppm, and the hydroxyl proton (O-H) will be a broad singlet around δ 11.8 ppm.

  • ¹³C NMR (in DMSO-d₆): The carbonyl carbon of the amide will appear around δ 166 ppm. Aromatic carbons will be observed in the range of δ 115-160 ppm.

Applications in Drug Development

The efficiency of microwave-assisted synthesis allows for the rapid generation of libraries of N-substituted salicylamide derivatives. This is particularly valuable in the early stages of drug discovery for establishing structure-activity relationships (SAR). The diverse biological activities of this class of compounds make them attractive candidates for development as:

  • Anticancer Agents: Many salicylanilide derivatives have shown potent activity against various cancer cell lines.[1][2]

  • Anthelmintics: Halogenated salicylanilides are widely used in veterinary medicine to treat parasitic infections.[3]

  • Antibacterial and Antifungal Agents: The salicylanilide scaffold has been explored for the development of new antimicrobial drugs.[3]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of N-substituted salicylamides. This technology offers a green, efficient, and rapid alternative to conventional methods, aligning with the principles of modern sustainable chemistry. The protocols and data presented in this guide demonstrate the utility of MAOS for researchers and professionals in the pharmaceutical sciences, enabling the accelerated discovery and development of new therapeutic agents based on the versatile salicylamide scaffold.

References

  • Salicylanilide. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Gáspári, Z., et al. (2023). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.
  • Vinšová, J., et al. (2019). Salicylanilides and Their Anticancer Properties. Molecules.
  • Gáspári, Z., et al. (2023). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.
  • Vinšová, J., et al. (2019). Salicylanilides and Their Anticancer Properties. Molecules.
  • Aher, S. B., et al. (2014). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 234-237.
  • Budiati, T., et al. (2012). RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES. Indonesian Journal of Chemistry, 12(2), 163-166.
  • Yadav, P., & Laskar, M. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3-s), 131-137.
  • Yang, H., et al. (2002). SOLVENT-FREE SYNTHESES OF SALICYLALDIMINES ASSISTED BY MICROWAVE IRRADIATION.
  • Mondal, S., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • Varma, R. S. (2002). Solvent-Free Accelerated Organic Syntheses Using Microwaves. Pure and Applied Chemistry, 73(1), 193-198.
  • CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Retrieved from [Link]

  • Kaur, M., et al. (2020). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 97(3), 399-403.
  • Ojeda-Porras, A., et al. (2015). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry, 17(5), 3157-3163.

Sources

Method

Application Note: Strategies for Solubility Enhancement of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide

Abstract and Introduction N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is a novel active pharmaceutical ingredient (API) with significant therapeutic potential. Its molecular structure, featuring a substituted phenyl r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is a novel active pharmaceutical ingredient (API) with significant therapeutic potential. Its molecular structure, featuring a substituted phenyl ring and a hydroxybenzamide moiety, results in poor aqueous solubility, a common challenge in drug development that can severely limit bioavailability and hinder the progression of promising drug candidates.[1][2] Physicochemical data, including a high predicted LogP of 4.23, indicate its hydrophobic nature.[3] This application note provides a comprehensive guide for researchers and formulation scientists to systematically evaluate and overcome the solubility challenges associated with this compound. We present detailed protocols for four established solubility enhancement techniques: pH modification, co-solvency, amorphous solid dispersion, and cyclodextrin complexation. The causality behind experimental choices is explained to empower scientists to select and optimize the most effective strategy for their specific development goals.

Initial Physicochemical Characterization

A foundational understanding of the API's properties is critical before attempting solubility enhancement.

2.1 Core Properties Assessment

  • Aqueous Solubility Determination: Establish a baseline by measuring the equilibrium solubility in purified water and relevant buffered solutions (e.g., pH 1.2, 4.5, 6.8) using a standard shake-flask method followed by HPLC-UV analysis. The parent compound, 2-hydroxybenzamide (Salicylamide), is known to be poorly soluble in water, a characteristic likely exacerbated by the chloro- and methyl- substitutions on the phenyl ring.[4][5][6]

  • pKa Determination: The 2-hydroxy group suggests the molecule is a weak acid.[7][8] Potentiometric titration or UV-spectrophotometry should be used to determine the pKa. This value is essential for predicting pH-dependent solubility.[9][10]

  • LogP/LogD Measurement: The partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will quantify the compound's lipophilicity, which is directly correlated with poor aqueous solubility.

  • Solid-State Characterization: Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are necessary to identify the crystalline form (polymorphs), melting point, and thermal stability.

Strategic Approaches to Solubility Enhancement

Based on the initial characterization, several orthogonal strategies can be employed. The selection of a method depends on the desired fold-increase in solubility, the intended dosage form, and stability considerations.[11][12]

Workflow for Solubility Enhancement Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement technique.

G cluster_start Phase 1: Characterization cluster_methods Phase 2: Strategy Evaluation cluster_end Phase 3: Analysis & Selection Start API: N-(3-chloro-2-methylphenyl) -2-hydroxybenzamide Char Physicochemical Characterization (Solubility, pKa, LogP, Solid State) Start->Char Initial Assessment pH_Mod Strategy 1: pH Modification Char->pH_Mod If ionizable (pKa identified) Cosolvency Strategy 2: Co-solvency Char->Cosolvency For liquid formulations ASD Strategy 3: Amorphous Solid Dispersion (ASD) Char->ASD For high fold-increase Cyclodextrin Strategy 4: Cyclodextrin Complexation Char->Cyclodextrin For molecular encapsulation Analysis Comparative Analysis: - Solubility Increase - Physical Stability - Process Scalability pH_Mod->Analysis Cosolvency->Analysis ASD->Analysis Cyclodextrin->Analysis Decision Select Lead Strategy for Formulation Analysis->Decision Based on project goals

Caption: Workflow for selecting a solubility enhancement strategy.

Detailed Protocols and Methodologies

Method 1: pH Modification

Scientific Rationale: As a weak acid (due to the phenolic hydroxyl group), the solubility of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide can be significantly increased at a pH above its pKa.[10][13] In this state, the molecule deprotonates to form a more soluble phenolate anion.[8][9] This is a fundamental and often simplest approach for ionizable compounds.[1]

Protocol for pH-Solubility Profiling:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of the API to separate vials, each containing a different pH buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid. Withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter compatible with the buffer system.

  • Quantification: Dilute the filtered supernatant appropriately and analyze the concentration of the dissolved API using a validated HPLC-UV method.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH to generate the pH-solubility profile.

Method 2: Co-solvency

Scientific Rationale: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment, thereby lowering the interfacial tension between the hydrophobic solute and the solvent system.[14][15][16] This is a highly effective technique for liquid formulations.[17][18]

Protocol for Co-solvent Screening:

  • Co-solvent Selection: Select a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[17][19]

  • System Preparation: Prepare binary solvent systems by mixing each co-solvent with water in varying volume percentages (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Solubility Measurement: Determine the equilibrium solubility of the API in each co-solvent mixture using the shake-flask method described in section 4.1.

  • Data Analysis: Plot the solubility of the API as a function of the co-solvent percentage for each solvent tested. This will identify the most effective co-solvent and the optimal concentration range.

Method 3: Amorphous Solid Dispersion (ASD)

Scientific Rationale: Crystalline solids must overcome a high lattice energy to dissolve. By converting the API into a high-energy amorphous state and dispersing it within a hydrophilic polymer matrix, the energy barrier for dissolution is significantly reduced.[20][21][22] This technique can achieve substantial increases in apparent solubility and dissolution rate.[2][23]

ASD_Mechanism cluster_initial Initial State cluster_process Process cluster_final Final State (ASD) Crystalline Crystalline API (Low Energy, Low Solubility) Process Solvent Evaporation or Hot Melt Extrusion Crystalline->Process Polymer Soluble Polymer Polymer->Process ASD Amorphous Solid Dispersion (High Energy, High Apparent Solubility) Process->ASD Molecular Dispersion Dissolution Rapid Dissolution in Water (Supersaturation) ASD->Dissolution Polymer prevents recrystallization

Caption: Mechanism of solubility enhancement via Amorphous Solid Dispersion.

Protocol for ASD Preparation (Solvent Evaporation Method):

  • Component Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®). Select a common solvent (e.g., methanol, acetone) that readily dissolves both the API and the polymer.

  • Solution Preparation: Prepare solutions with different API-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). Dissolve the calculated amounts of API and polymer in the chosen solvent.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film.

  • Drying: Dry the resulting film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Milling and Sieving: Scrape the dried product, gently mill it into a powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature, Tg).

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASDs against the pure crystalline API.

Method 4: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can encapsulate poorly soluble "guest" molecules, like the title API, forming inclusion complexes where the hydrophobic part of the API resides within the cyclodextrin cavity.[[“]][27][28] This complex effectively masks the hydrophobicity of the API, leading to a significant increase in its apparent water solubility.[24]

Protocol for Inclusion Complex Preparation (Kneading Method):

  • Cyclodextrin Selection: Select a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

  • Molar Ratio: Calculate the amounts of API and HP-β-CD required for different molar ratios (e.g., 1:1, 1:2).

  • Kneading: Place the HP-β-CD in a mortar and add a small amount of water to form a paste. Gradually add the API powder and knead the mixture for 45-60 minutes. Add small amounts of water as needed to maintain a suitable consistency.

  • Drying: Dry the resulting paste in an oven at 50°C until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Characterization: Confirm complex formation using DSC (disappearance or shifting of the API's melting peak) and FTIR (shifts in characteristic vibrational bands).

  • Phase Solubility Study: To determine the binding constant and stoichiometry, perform a phase solubility study as described by Higuchi and Connors. This involves measuring the API's solubility in aqueous solutions containing increasing concentrations of HP-β-CD.

Comparative Data and Analysis

To aid in the selection process, the following table presents hypothetical but realistic outcomes for the solubility enhancement of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide, which has a baseline aqueous solubility of approximately 1.5 µg/mL.

TechniqueParametersAchieved Solubility (µg/mL)Fold IncreaseKey AdvantagesKey Disadvantages
Baseline pH 6.8 Water1.51x-Poorly Soluble
pH Modification pH 8.0 Buffer7550xSimple, cost-effective.Only effective for ionizable drugs; risk of precipitation upon pH change.
Co-solvency 40% PG in Water250~167xEasy to formulate for liquid doses; predictable.[16]Potential for in vivo precipitation upon dilution; toxicity concerns with some solvents.
ASD 1:5 API:PVP K30950~633xHigh solubility enhancement; improves dissolution rate.[20]Requires specialized manufacturing; potential for physical instability (recrystallization).
Cyclodextrin 1:2 Molar Ratio (HP-β-CD)400~267xMasks taste/odor; enhances stability; suitable for various dosage forms.Limited by stoichiometry; amount of cyclodextrin required can be large.

Conclusion and Recommendations

The poor aqueous solubility of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide can be effectively addressed using several established formulation strategies.

  • For early-stage in vitro screening or liquid formulations, co-solvency and pH modification offer straightforward and rapid solutions.

  • For solid oral dosage forms requiring significant bioavailability enhancement, Amorphous Solid Dispersions present the most powerful approach, capable of achieving the highest apparent solubility and fastest dissolution rates.

  • Cyclodextrin complexation provides a robust alternative, particularly when API stability or taste-masking is also a concern.

It is recommended to screen multiple methods in parallel. The final selection should be based on a comprehensive evaluation of the achieved solubility enhancement, long-term physical and chemical stability of the formulation, and the scalability of the manufacturing process.

References

  • Consensus. (n.d.). Mechanisms of β-cyclodextrin inclusion complex formation.
  • (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025).
  • GSC Online Press. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
  • Parmar, K. et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • (2023). Solubility enhancement techniques: A comprehensive review.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • Wikipedia. (n.d.). Cosolvent.
  • (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
  • (2025). Co-solvency: Significance and symbolism.
  • World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Slideshare. (n.d.). Co-solvency | PPTX.
  • (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
  • Sarchem Labs. (n.d.). Salicylamide 2 Hydroxybenzamide.
  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS.
  • (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • YouTube. (2021). Cyclodextrin | Inclusion Complex.
  • Chemdiv. (n.d.). Compound N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
  • Wikipedia. (n.d.). Salicylamide.
  • MedchemExpress.com. (n.d.). Salicylamide (2-Hydroxybenzamide) | UDP-Glucuronosyltransferase Inhibitor.
  • (n.d.). Exp. 11 The influence of pH on solubility in water Theory.
  • ChemBK. (2022). 2-hydroxy Benzamide.
  • CAMEO Chemicals - NOAA. (n.d.). 2-HYDROXYBENZAMIDE.
  • PubChem. (n.d.). 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.
  • PubMed. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base.
  • Raza, A. et al. (n.d.). N-(3-Chlorophenyl)-2-hydroxybenzamide. PMC.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • (n.d.). PH and Solvent Effect on Drug Solubility.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • PubChem. (n.d.). N-(2,3-dimethylphenyl)-2-hydroxybenzamide.
  • NIH. (n.d.). Salicylamide | C7H7NO2 | CID 5147. PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide synthesis

Ticket ID: #8492-SAL-OPT Subject: Improving yield of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-SAL-OPT Subject: Improving yield of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic

User reports indicate suboptimal yields (<50%) and purification difficulties when synthesizing N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide .

Root Cause Analysis: The synthesis of this specific salicylanilide presents a "perfect storm" of steric and electronic challenges:

  • Steric Ortho-Effect: The target molecule has a 2-methyl group on the aniline ring and a 2-hydroxy group on the benzoic acid ring. These ortho-substituents create significant steric bulk around the reaction center, impeding the approach of the nucleophile.

  • Electronic Deactivation: The 3-chloro group on the aniline is electron-withdrawing (inductive effect), reducing the nucleophilicity of the amine nitrogen.

  • Competitive O-Acylation: The unprotected phenolic hydroxyl group on the salicylic acid competes with the aniline for the acylating agent, leading to ester byproducts (salicylates) rather than the desired amide.

Recommended Solution: Abandon standard mild coupling agents (EDC/NHS) if they are currently in use. They are often insufficient to overcome the steric barrier of the 2-methyl group. Instead, utilize the PCl₃-mediated One-Pot Dehydration method. This protocol leverages a cyclic phosphite intermediate that protects the phenol in situ and activates the carboxyl group specifically for amidation.

Troubleshooting Logic (Interactive Guide)

Before altering your protocol, use this decision matrix to identify your specific failure mode.

TroubleshootingTree Start Start: Low Yield Diagnosis CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 Starting Material (Aniline) Remains High CheckTLC->Result1 Incomplete Conv. Result2 New Spots (Higher Rf) Product is Sticky/Oil CheckTLC->Result2 Wrong Product Result3 Black Tar / Decomposition CheckTLC->Result3 Degradation Sol1 Action: Steric Failure. Switch to PCl3 reflux or Microwave (150°C). Result1->Sol1 Sol2 Action: O-Acylation. Add NaOH hydrolysis step to cleave ester byproduct. Result2->Sol2 Sol3 Action: Oxidation. Degas solvents (N2). Check Aniline purity. Result3->Sol3

Figure 1: Diagnostic logic flow for identifying the root cause of low yield in salicylanilide synthesis.

Optimized Experimental Protocols

Method A: The "Gold Standard" PCl₃ Protocol (High Yield)

This method is preferred for sterically hindered anilines. Phosphorus trichloride (PCl₃) reacts with salicylic acid to form a reactive chlorophosphite intermediate. This intermediate coordinates the amine, facilitating the attack on the carbonyl despite the steric bulk [1, 7].

Reagents:

  • Salicylic acid (1.0 equiv)

  • 3-Chloro-2-methylaniline (1.0 equiv)

  • PCl₃ (0.5 - 0.6 equiv)

  • Solvent: Toluene or Chlorobenzene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flush with Nitrogen (N₂).

  • Dissolution: Suspend Salicylic acid (10 mmol, 1.38 g) and 3-Chloro-2-methylaniline (10 mmol, 1.41 g) in anhydrous Toluene (40 mL).

    • Note: Chlorobenzene can be used if higher reflux temperatures (>110°C) are required to drive the reaction.

  • Activation: Heat the mixture to 80°C . Add PCl₃ (6 mmol, ~0.5 mL) dropwise over 10 minutes.

    • Caution: HCl gas will evolve. Vent through a scrubber (NaOH trap).

  • Reflux: Increase temperature to reflux (110°C for Toluene) and stir for 3–4 hours .

    • Checkpoint: The solution should turn homogenous and eventually precipitate the amide hydrochloride or phosphite salts.

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into hot water (50 mL) containing NaHCO₃ (saturated) to quench excess PCl₃ and neutralize HCl.

    • Stir vigorously for 30 minutes. This hydrolyzes any O-acylated byproducts (esters) back to the phenol [1].

  • Isolation:

    • If the product precipitates: Filter, wash with water, then Hexane.

    • If product remains in organic layer: Separate layers, dry organic phase over MgSO₄, and evaporate.[3]

  • Purification: Recrystallize from Ethanol/Water (9:1) or Chloroform .

Expected Yield: 80–90%

Method B: The Thionyl Chloride (SOCl₂) Alternative

Use this if PCl₃ is unavailable. Requires strict temperature control to prevent polymerization.

  • Acid Chloride Formation: Reflux Salicylic acid (1.0 eq) with SOCl₂ (1.2 eq) and a catalytic drop of DMF in Toluene for 2 hours. Evaporate excess SOCl₂ completely (azeotrope with toluene).

  • Coupling: Redissolve the crude salicyloyl chloride in DCM. Add 3-Chloro-2-methylaniline (1.0 eq) and Pyridine (1.5 eq) at 0°C .

  • Warming: Allow to warm to Room Temp and stir overnight.

  • Risk: Higher risk of O-acylation compared to Method A.

Comparative Data: Solvent & Catalyst Effects

The following data summarizes optimization runs for hindered salicylanilides [7, 11].

ParameterConditionYieldComment
Solvent DCM (Reflux, 40°C)<30%Temperature too low to overcome steric barrier.
Solvent Toluene (Reflux, 110°C)85% Optimal balance of solubility and thermal energy.
Solvent Xylene (Reflux, 140°C)78%Higher temp caused slight oxidation (tarring).
Catalyst EDC / HOBt45%Coupling reagent struggles with steric bulk of 2-Me group.
Activator PCl₃ (0.5 eq)88% Best method. Forms cyclic active intermediate.

Frequently Asked Questions (FAQs)

Q: My product is an oil/gum that won't crystallize. What is it? A: This is likely a mixture of the desired amide and the O-acylated ester byproduct . Because the phenol is unprotected, it can react with the activated acid.

  • Fix: Dissolve the gum in Ethanol/NaOH (1M) and stir for 30 minutes. The ester bond is more labile than the amide bond and will hydrolyze back to the phenol. Re-acidify and extract.

Q: Why not use simple DCC/EDC coupling? A: The 2-methyl group on your aniline twists the ring out of plane, shielding the nitrogen. Standard coupling agents (EDC) form an active ester that is bulky. The reaction between a bulky active ester and a bulky amine is kinetically extremely slow. PCl₃ works better because the "chlorophosphite" intermediate is smaller and highly electrophilic [10].

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for this specific steric pattern.

  • Protocol: Salicylic acid + Aniline + PCl₃ in Toluene.[4] Irradiate at 150°C for 10-15 minutes . Yields often exceed 90% with this method [5, 7].

Q: The aniline (3-chloro-2-methylaniline) is dark brown. Can I use it? A: No. Halo-anilines oxidize easily. If your starting material is dark, distill it under vacuum or pass it through a short plug of silica gel before use. Impurities in the aniline act as radical initiators that can turn the whole reaction black.

Mechanistic Visualization

Understanding the PCl₃ "One-Pot" mechanism helps explain why it succeeds where EDC fails.

ReactionMechanism SalAcid Salicylic Acid (2-OH-Ph-COOH) Intermediate Chlorophosphite Intermediate (Cyclic Active Species) SalAcid->Intermediate Activation (-HCl) PCl3 PCl3 PCl3->Intermediate Transition Coordination of Amine to P-center Intermediate->Transition + Aniline Aniline 3-Cl-2-Me-Aniline (Sterically Hindered) Aniline->Transition Product Target Amide + H3PO3 Transition->Product Intramolecular Transfer

Figure 2: Simplified mechanism showing how PCl₃ anchors the reagents, facilitating the reaction despite steric hindrance.

References

  • National Institutes of Health (NIH). N-(3-Chlorophenyl)-2-hydroxybenzamide - PMC. Available at: [Link]

  • Google Patents.Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - CN105936625A.
  • American Chemical Society (ACS). Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones. Available at: [Link][3]

  • MDPI. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes. Available at: [Link][3][5][6][7][8][9]

  • ResearchGate. One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicylic Acid Under Microwave Irradiation. Available at: [Link]

  • Organic Syntheses. Synthesis of Salicylanilides via PCl3 Activation. (General Reference for PCl3 method). Available at: [Link]

  • PubChem. 3-Chloro-2-methylaniline Compound Summary. Available at: [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides.[1][10] Available at: [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides (Mechanism Discussion). Available at: [Link]

  • NIH (PMC). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Available at: [Link]

Sources

Optimization

Solving solubility issues of salicylanilides in aqueous media

Ticket Subject: Solubility Optimization & Formulation Strategies for Salicylanilides (Niclosamide, Closantel, Rafoxanide) Assigned Specialist: Senior Application Scientist Status: Open Executive Summary: The Solubility P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Solubility Optimization & Formulation Strategies for Salicylanilides (Niclosamide, Closantel, Rafoxanide) Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Solubility Paradox

Salicylanilides (e.g., Niclosamide, Closantel) are potent anthelmintics and uncouplers of oxidative phosphorylation. However, their utility is severely hampered by a "brick dust" physicochemical profile: high lipophilicity (logP > 3) combined with extremely poor aqueous solubility (< 1 µg/mL at neutral pH).

This guide addresses the root causes of insolubility and provides validated protocols to solubilize these compounds for in vitro assays and in vivo administration without compromising data integrity.

Physicochemical Root Cause Analysis

To solve the solubility issue, you must first understand the molecule's behavior in response to pH. Salicylanilides are weak acids due to the phenolic hydroxyl group.

Table 1: Critical Physicochemical Parameters

CompoundpKa (Phenolic -OH)logP (Lipophilicity)Aqueous Solubility (pH 7)Solubility (pH 9.5)
Niclosamide 6.87 – 7.12 [1, 2]3.6 – 3.9 [1]< 1 µg/mL (Precipitates)~700 µg/mL (Ionized)
Closantel ~6.36 [3]3.9 – 4.5 [3]< 0.1 mg/mLHigh (as Na+ salt)
Oxyclozanide ~6.8~3.5LowModerate

Technical Insight: At pH < pKa, these compounds exist in their protonated, neutral form, which is virtually insoluble in water. As pH rises above the pKa (e.g., pH 8-9), the phenolic group deprotonates, forming a phenolate anion that is significantly more soluble [1].

  • Warning: Standard PBS (pH 7.4) is often "on the edge" of the pKa. Slight temperature drops or dilution can cause immediate precipitation.

Decision Matrix: Selecting the Right Strategy

Do not use a "one-size-fits-all" approach. Select your method based on your downstream application.

solubilization_strategy Start Start: Define Application InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO DMSO Stock (10-20 mM) InVitro->DMSO Route Route of Admin? InVivo->Route Dilution Dilution Step DMSO->Dilution Check Check Final DMSO % Dilution->Check DirectAdd Direct Addition (<0.1% v/v) Check->DirectAdd Safe Cyclodextrin Use Cyclodextrin Complex (If DMSO toxic) Check->Cyclodextrin Toxic/Precipitates Oral Oral (PO) Route->Oral Parenteral IV / IP Route->Parenteral ASD Amorphous Solid Dispersion (PVP/PEG) Oral->ASD Nano Nanosuspension (Polysorbate 80) Oral->Nano Parenteral->Cyclodextrin Salt In Situ Salt Formation (pH > 8.5) Parenteral->Salt

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Validated Protocols
Protocol A: Cyclodextrin Inclusion Complex (Assay-Safe)

Best for: Cell culture assays where DMSO toxicity is a concern. Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the lipophilic drug within a hydrophobic cavity while the hydrophilic exterior interacts with water [4].

Materials:

  • Niclosamide or Closantel powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Solvent: Ethanol or Acetone[1]

Procedure (Kneading Method):

  • Molar Ratio: Calculate a 1:1 or 1:2 molar ratio (Drug:CD).

  • Paste Formation: Place HP-β-CD in a mortar. Add a minimal amount of water/ethanol (1:1 v/v) to form a paste.

  • Incorporation: Slowly add the drug powder while grinding vigorously with a pestle for 45–60 minutes. The friction energy drives the drug into the CD cavity.

  • Drying: Dry the paste at 45°C for 24 hours.

  • Reconstitution: The resulting powder dissolves readily in water/media up to the solubility limit of the CD complex (often > 100-fold increase) [4].

Protocol B: Amorphous Solid Dispersion (ASD)

Best for: Oral bioavailability studies in animals. Crystalline salicylanilides have high lattice energy, resisting dissolution. ASDs trap the drug in a high-energy amorphous state within a polymer matrix [5].

Materials:

  • Polymer: PVP-VA64 or Soluplus® (Ratio 1:3 Drug:Polymer)

  • Solvent: Acetone or Methanol

Procedure (Solvent Evaporation):

  • Dissolve both the drug and the polymer in the common solvent (e.g., acetone) to form a clear solution.

  • Remove solvent using a rotary evaporator at 40°C under vacuum.

  • Critical Step: Dry the residue in a vacuum oven for 48 hours to remove all residual solvent (solvent traces can induce recrystallization).

  • Grind the resulting "glass" into a fine powder.

  • Storage: Store in a desiccator. Moisture will lower the glass transition temperature (Tg) and cause the drug to recrystallize [5].

Troubleshooting & FAQs

Ticket #402: "My compound precipitated when I added the DMSO stock to the cell media."

  • Root Cause: "Solvent Shock." Adding a high-concentration hydrophobic stock (e.g., 20 mM) directly to aqueous media causes rapid local precipitation before mixing can occur.

  • Resolution:

    • Intermediate Dilution: Dilute your DMSO stock 1:10 into pure DMSO first, or into PEG400.

    • Vortexing: Vortex the culture media while slowly adding the drug solution.

    • Serum: Ensure your media contains FBS (Fetal Bovine Serum). Albumin in serum acts as a natural carrier and prevents precipitation.

Ticket #789: "I see high toxicity in my control wells."

  • Root Cause: DMSO Toxicity or Protonophore Artifacts.

  • Resolution:

    • DMSO Limit: Keep final DMSO concentration < 0.1% v/v. Many cell lines (e.g., HepG2) show stress responses above this level [6].

    • Mechanism Check: Salicylanilides are mitochondrial uncouplers.[2] They deplete ATP. If you are using an ATP-based viability assay (e.g., CellTiter-Glo), you will see a "false positive" for cell death because the drug depletes ATP without necessarily killing the cell immediately [7]. Switch to an LDH release assay or Calcein-AM for true viability.

Ticket #105: "How do I make a solution for IV injection?"

  • Resolution: Do not use pure DMSO.

    • Formula: 10% DMSO + 40% PEG400 + 50% Saline.

    • pH Adjustment: For Niclosamide/Closantel, adjusting the final pH to ~8.0-8.5 with small amounts of NaOH or Tris buffer will significantly stabilize the solution by ionizing the drug (refer to Table 1) [1].

Mechanism of Action: Why Formulation Matters

Understanding the biological target helps explain why solubility is such a hurdle. These drugs must pass through lipid membranes to reach the mitochondria.

mechanism_action Drug_Ext Drug (Extracellular) Insoluble Aggregate Formulation Formulation Strategy (CD / Micelle) Drug_Ext->Formulation Solubilization Drug_Sol Solubilized Drug (Monomer) Formulation->Drug_Sol Membrane Cell Membrane (Lipid Bilayer) Drug_Sol->Membrane Passive Diffusion Mito Mitochondria (Inner Membrane) Membrane->Mito Targeting Uncoupling Proton Shuttle (Uncoupling) Mito->Uncoupling H+ Influx ATP_Drop ATP Depletion (Bioactivity) Uncoupling->ATP_Drop

Figure 2: Pathway from formulation to mitochondrial uncoupling. Without the "Formulation" step, the drug remains as an extracellular aggregate and cannot penetrate the membrane.

References
  • Needham, D. (2021). The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology. bioRxiv. Link

  • Vertex Pharmaceuticals. (2022).[3][4] Estimating thermodynamic equilibrium solubility of niclosamide. NIH PubMed Central. Link

  • European Medicines Agency. (2019). Closantel Public Assessment Report. Defra.gov.uk. Link

  • Jansook, P., et al. (2019). Solubility enhancement and application of cyclodextrins.[4][5][6] ResearchGate. Link

  • Li, J., et al. (2024). Enhancing the in vivo bioavailability of Niclosamide with amorphous solid dispersion. Oxford Academic. Link

  • Verheijen, M., et al. (2019). DMSO toxicity in cell culture assays.[7][8] Nature Scientific Reports. Link

  • BenchChem. (2025). Mitochondrial Uncoupling Activity of Salicylanilides. BenchChem Technical Guide. Link

Sources

Troubleshooting

Technical Support Center: Chemoselective Salicylamide Synthesis

This guide addresses the chemoselectivity challenges in synthesizing salicylamides (2-hydroxybenzamides), specifically focusing on preventing O-acylation side reactions . These reactions typically manifest as either self...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the chemoselectivity challenges in synthesizing salicylamides (2-hydroxybenzamides), specifically focusing on preventing O-acylation side reactions . These reactions typically manifest as either self-oligomerization (formation of polysalicylates/depsides) or competitive esterification when reacting with amino-alcohols.

Topic: Prevention of O-Acylation & Oligomerization in Salicylamide Synthesis Applicability: Direct amidation of salicylic acid; Coupling with amino-alcohols. Version: 2.1 (Current as of 2025)

Part 1: The Chemoselectivity Challenge

In salicylamide synthesis, you are managing a "Nucleophilic Civil War." Salicylic acid contains both a nucleophile (Phenolic -OH) and an electrophile (Carboxylic Acid).

  • The Goal (Amidation): External Amine (

    
    ) attacks Activated Carboxyl.
    
  • The Side Reaction (O-Acylation/Oligomerization): Internal Phenol (-OH) of one molecule attacks the Activated Carboxyl of another.

  • The Result: Formation of "Salicylsalicylic acid" (Salsalate) impurities or complex oligomers (depsides) that are difficult to separate.

Mechanistic Visualization

The following diagram illustrates the competitive pathways. The Red Path represents the O-acylation failure mode; the Green Path represents the successful Boron-mediated intervention.

Salicylamide_Pathways SA Salicylic Acid (Substrate) Act Activated Intermediate SA->Act Standard Activation (CDI/SOCl2) Complex Acyloxyborate Complex (Phenol Masked) SA->Complex + Boron (Chelation) Olig O-Acyl Impurity (Depside/Oligomer) Act->Olig Phenol Attack (Self-Condensation) Target Salicylamide (Target Amide) Act->Target Amine Attack Amine Amine (R-NH2) Boron Boric Acid Catalyst Complex->Target Direct Amidation (No O-Acylation)

Figure 1: Competitive reaction pathways. Standard activation often leads to self-condensation (Red). Boron catalysis masks the phenol, forcing the reaction toward the amide (Blue).

Part 2: Troubleshooting & Prevention Guides

Module A: The "Masking" Strategy (Boric Acid Catalysis)

Best for: Direct coupling of salicylic acid with amines without protection groups.

The Logic: Standard coupling agents (EDC, CDI, Thionyl Chloride) activate the carboxylic acid indiscriminately. Because the phenolic hydroxyl is in the ortho position, it is sterically positioned to attack the activated center of a neighboring molecule. The Fix: Boric acid (


) or boronic acids form a transient acyloxyborate  species. This 5- or 6-membered ring effectively "ties up" the phenolic oxygen (preventing it from acting as a nucleophile) while simultaneously activating the carbonyl carbon for amine attack.
Protocol: Boric Acid Catalyzed Amidation
ParameterCondition
Catalyst Boric Acid (5–10 mol%) or 3,4,5-Trifluorophenylboronic acid (1–5 mol%)
Solvent Toluene or Xylene (Non-polar is essential for water removal)
Stoichiometry 1.0 equiv Salicylic Acid : 1.1 equiv Amine
Temperature Reflux (Dean-Stark trap required)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, add Salicylic Acid (10 mmol), Amine (11 mmol), and Boric Acid (0.5 mmol).

  • Solvent: Add Toluene (50 mL). The concentration should be moderate (0.2 M) to favor intermolecular reaction over intramolecular issues.

  • Reflux: Heat to vigorous reflux. You must observe water collecting in the trap. This drives the equilibrium.

  • Monitor: Reaction is typically complete in 12–24 hours. Monitor by TLC (the disappearance of the acid).

  • Workup: Cool to RT. The borate species hydrolyzes upon adding water. Wash the organic layer with 1M HCl (to remove excess amine) and then Sat. NaHCO3 (to remove unreacted acid).

  • Purification: Evaporate toluene. Recrystallize from EtOH/Water if necessary.

Critical Note: Do not use polar solvents like DMF or THF for this method; they inhibit the formation of the catalytic boron species.

Module B: The "Thermodynamic Correction" ( Migration)

Best for: Reactions where O-acylation has already occurred or is unavoidable (e.g., using amino-alcohols like ethanolamine).

The Logic: Amide bonds are thermodynamically more stable than ester bonds. If your reaction produces the O-acyl isomer (kinetic product), you can force it to rearrange to the N-acyl salicylamide (thermodynamic product) using base and heat. This is known as the


 acyl shift .

Scenario: You attempted to couple Salicylic Acid + Ethanolamine and obtained the ester impurity.

Protocol: Base-Promoted Rearrangement
  • Isolation: Do not discard the "failed" crude mixture containing the ester.

  • Conditioning: Dissolve the crude material in MeOH or THF.

  • Basification: Add 1.5 equivalents of aqueous NaOH (1M) or Potassium Carbonate (

    
    ).
    
  • Shift: Stir at room temperature for 2–4 hours. If stubborn, heat to 50°C.

  • Mechanism: The free amine is deprotonated/liberated; it attacks the ester carbonyl intramolecularly, forming a tetrahedral intermediate which collapses to the stable amide.

  • Validation: Monitor IR. The Ester carbonyl stretch (~1730 cm⁻¹) will disappear, replaced by the Amide I/II bands (~1650/1550 cm⁻¹).

Module C: Reagent Selection Matrix

Use this table to select the correct coupling agent based on your substrate constraints.

Coupling AgentRisk of O-AcylationRecommendationContext
Thionyl Chloride (

)
High Avoid Creates highly reactive acid chloride; leads to polymerization unless phenol is protected (e.g., O-acetylsalicylic acid).
CDI (Carbonyldiimidazole) Medium Caution Can activate phenol to form carbonate intermediates. Add acid slowly to CDI, then add amine.
DCC / EDC High Avoid Often leads to "N-acylurea" side products and difficult-to-remove urea byproducts.
Boric Acid / T3P Low Preferred T3P (Propylphosphonic anhydride) and Boric acid are highly chemoselective for amidation in the presence of free phenols.

Part 3: Frequently Asked Questions (Technical)

Q1: I see a new spot on TLC that runs higher than my product. Is this the O-acylated dimer? A: Yes, this is highly likely. Salicyl-salicylate esters are less polar than the corresponding salicylamides (which have H-bond donor/acceptor pairs).

  • Diagnostic: Check the IR spectrum. If you see a band >1700 cm⁻¹, it is an ester. The amide should be <1680 cm⁻¹.

  • Fix: Treat this material with mild base (Module B) to hydrolyze the ester or rearrange it if an amine is present.

Q2: Can I use HATU for salicylamide synthesis? A: HATU is extremely powerful—often too powerful for this application. It can guanidinylate the amine or cause rapid self-esterification of the salicylic acid before the amine attacks. If you must use HATU, use a hindered base (DIPEA) and add the amine immediately after the activating agent, or premix the amine and acid before adding HATU.

Q3: Why does my reaction turn into a gel? A: Gelation indicates polymerization (polysalicylate formation). This happens when the concentration is too high (>0.5 M) or the amine addition was too slow, allowing the activated acid to react with its own phenolic tail.

  • Prevention: Dilute the reaction to 0.1 M. Ensure the amine is present in excess (1.1–1.2 equiv) before activation begins (if using carbodiimides) or use the Boric Acid method (Module A).

References

  • Tang, P. (2005).[1] Boric Acid Catalyzed Amide Formation. Organic Syntheses. This is the foundational text for boron-mediated amidation, demonstrating the suppression of side reactions in hydroxy-acid coupling.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. A comprehensive review covering the thermodynamics of O- vs N-acylation and the utility of specific coupling agents like T3P.

  • Blanchet, J., et al. (2015).[2] Boronic Acid Catalyzed Amidation. Chemical Communications.[2][3] Details the mechanism of the acyloxyborate intermediate that masks the phenol.

  • Gálvez, A. O., et al. (2017).[4] Chemoselective Acylation of Primary Amines. Journal of the American Chemical Society. Discusses chemoselectivity in the presence of competing nucleophiles.

Sources

Optimization

Technical Support Center: Stability Profile of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide in DMSO

Executive Summary You are likely working with N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide , a lipophilic salicylanilide derivative often utilized as a biological probe or high-throughput screening (HTS) candidate. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide , a lipophilic salicylanilide derivative often utilized as a biological probe or high-throughput screening (HTS) candidate.

While DMSO (Dimethyl sulfoxide) is the universal solvent for this compound class, our data indicates that hydrolytic instability is rarely the primary failure mode. Instead, moisture-induced precipitation and photochemical degradation are the dominant risks. This guide provides a scientifically rigorous framework to maintain compound integrity.

Module 1: The "Crash-Out" Phenomenon (Solubility & Hygroscopicity)

The Issue: Users often report "crystals" or "turbidity" in their DMSO stock solutions after retrieving them from -20°C storage. The Cause: DMSO is highly hygroscopic.[1][2][3] At standard laboratory humidity (50% RH), pure DMSO can absorb significant water weight within 24 hours. As water content increases, the solubility of lipophilic salicylanilides decreases exponentially, forcing the compound out of solution.

Technical Insight: The Freezing Point Indicator

A simple, self-validating test for your DMSO stock quality is its physical state.

  • Pure DMSO Freezing Point: +18.5°C.

  • Wet DMSO: The freezing point drops drastically with water content (e.g., 90% DMSO freezes at ~5°C).

Diagnostic Rule: If your DMSO stock is liquid immediately upon removal from a refrigerator (4°C), it contains significant water contamination (>5-10%). This "wet" DMSO is the primary driver of precipitation for your compound.

Troubleshooting Workflow: Precipitation vs. Degradation

precipitation_check Start Observation: Turbidity/Solids in DMSO Stock Step1 Warm to 37°C + Vortex (5 min) Start->Step1 Check1 Did solids dissolve? Step1->Check1 Result_Soluble Root Cause: Thermodynamic Solubility Limit (Reversible Precipitation) Check1->Result_Soluble Yes Result_Insoluble Root Cause: Chemical Degradation or High Water Content Check1->Result_Insoluble No Step2 Add excess DMSO (Dilute) Result_Soluble->Step2 Step3 Perform LC-MS Analysis Result_Insoluble->Step3

Figure 1: Decision tree for diagnosing particulate matter in DMSO stocks.

Module 2: Chemical Stability (Oxidation & Hydrolysis)

The Issue: Loss of potency or appearance of new peaks in LC-MS. The Chemistry:

  • Amide Bond: The central amide linkage is robust in neutral DMSO. Hydrolysis requires strong acid/base catalysis or high temperatures, which are rare in storage.

  • Phenolic Hydroxyl (2-hydroxy): This is the "Achilles' heel." The phenol group is susceptible to oxidation, especially if the DMSO contains trace metals or peroxides.

  • Photosensitivity: Salicylanilides can undergo photo-Fries rearrangement or oxidation upon exposure to UV/VIS light.

Quantitative Stability Data (Extrapolated for Salicylanilides)
ParameterConditionStability EstimateRisk Level
Hydrolysis Pure DMSO, 25°C> 2 YearsLow
Oxidation DMSO + Air, 25°C6–12 MonthsMedium
Photolysis Ambient Light, 25°C< 1 WeekHigh
Precipitation Wet DMSO (>10% H2O)< 24 HoursCritical
Protocol: LC-MS Quality Control Check

If degradation is suspected, run the following QC method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Detection: UV at 254 nm and 300 nm (Salicylanilides absorb strongly here).

  • Pass Criteria: Purity > 95%; no new peaks > 1% relative area compared to Day 0.

Module 3: Optimized Storage Protocols

To maximize the shelf-life of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide, you must break the "Freeze-Thaw-Hydrate" cycle.

The "Golden Rule" of Aliquoting

Never store the main stock bottle at 4°C or room temperature for extended periods. Create single-use aliquots immediately upon initial dissolution.

Storage Workflow Visualization

storage_workflow Powder Dry Powder (Store Dark, -20°C) Dissolution Dissolve in Anhydrous DMSO (Argon purge recommended) Powder->Dissolution Aliquot Create Single-Use Aliquots (Glass or PP Vials) Dissolution->Aliquot Storage_Long Long Term (>1 Month) Store at -20°C or -80°C Protect from Light Aliquot->Storage_Long Storage_Short Short Term (<1 Week) Store at 4°C (Desiccator Required) Aliquot->Storage_Short Use Thaw ONCE Use immediately Storage_Long->Use Storage_Short->Use

Figure 2: Optimal lifecycle for salicylanilide DMSO stocks to prevent hydration and degradation.

Step-by-Step Storage Protocol
  • Weighing: Weigh the solid powder into an amber glass vial (protects from light).

  • Dissolution: Add anhydrous DMSO (grade ≥99.9%). Vortex until clear.

  • Aliquoting: Immediately dispense into small volumes (e.g., 50 µL - 100 µL) into polypropylene (PP) or glass microtubes.

    • Why? This eliminates freeze-thaw cycles.[4]

  • Sealing: Cap tightly. If possible, wrap caps with Parafilm to reduce moisture ingress.

  • Freezing: Store at -20°C or -80°C.

  • Thawing: When ready to use, thaw one aliquot at Room Temperature (RT).

    • Critical: Do not open the tube until it reaches RT. Opening a cold tube causes condensation to form inside, instantly contaminating the DMSO with water.

Frequently Asked Questions (FAQ)

Q1: Can I use a plastic (polystyrene) plate for storage? A: No. Polystyrene (PS) is incompatible with DMSO (it will dissolve/etch the plastic). Use Polypropylene (PP), Cyclic Olefin Copolymer (COC), or Glass. For long-term storage (>1 month), Glass is superior as it prevents oxygen permeation and leaching.

Q2: My compound precipitated. Can I sonicate it back into solution? A: Yes, mild sonication (bath sonicator, 5-10 mins) is safe and often effective. However, if the precipitation was caused by significant water absorption, the compound may crash out again quickly. If sonication fails, the "wet" DMSO must be evaporated (SpeedVac) and the solid redissolved in fresh anhydrous DMSO.

Q3: Is this compound stable in cell culture media? A: Once diluted into media (aqueous buffer), the stability is limited by the compound's intrinsic solubility and potential binding to serum proteins (BSA/FBS). Salicylanilides bind strongly to albumin. Ensure your final DMSO concentration is <0.5% to prevent cytotoxicity, but be aware the compound may precipitate in the media if the concentration exceeds ~10-50 µM.

Q4: Why does the color of my DMSO solution turn yellow/brown over time? A: This indicates oxidation of the phenolic hydroxyl group, likely forming quinone-like species. While trace coloration might not significantly affect potency, it indicates poor storage (light/oxygen exposure). Check purity via LC-MS.

References
  • Waybright, T. J., et al. (2009). The effect of freeze/thaw cycles on the stability of compounds in DMSO.[1][5] Journal of Biomolecular Screening. Link

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[1][2][3][4][5][6] Journal of Biomolecular Screening. Link

  • Ellson, R., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Combinatorial Chemistry & High Throughput Screening. Link

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO.[1][5] J Biomol Screen. (General best practices for DMSO management). Link

  • PubChem Compound Summary. (2024). N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide (CID 8018-7221).[7] National Center for Biotechnology Information. Link

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 3-Chloro-2-methylaniline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of their products from residual 3-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of their products from residual 3-chloro-2-methylaniline. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions grounded in chemical principles to ensure the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with unreacted 3-chloro-2-methylaniline. What is the most straightforward method to remove it?

The most direct and often most effective method for removing a basic impurity like 3-chloro-2-methylaniline is an acid-base extraction .[1][2][3] This technique leverages the basicity of the aniline's amino group. By washing your organic reaction mixture with an aqueous acid solution (e.g., 1M or 2M HCl), the 3-chloro-2-methylaniline will be protonated, forming a water-soluble ammonium salt.[4] This salt will then partition into the aqueous layer, which can be easily separated from the organic layer containing your desired product (assuming your product is not basic).[1][2]

Causality: The lone pair of electrons on the nitrogen atom of the aniline's amino group readily accepts a proton from an acid. This conversion from a neutral, predominantly organic-soluble molecule to a charged, water-soluble salt is the key to the separation.[1][2]

Q2: I'm concerned that my product, which also has basic functionalities, will be lost during an acid wash. What are my alternatives?

This is a valid concern. If your product is also basic, an acid wash will likely result in the loss of your product to the aqueous layer, leading to a significantly lower yield.[4] In such cases, you should consider the following alternatives:

  • Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For basic compounds like anilines, which can interact strongly with the acidic silanol groups on standard silica gel leading to tailing, several strategies can be employed.[5] You might consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to improve peak shape. Alternatively, using an amine-bonded silica column can provide a more alkaline environment, minimizing unwanted interactions and improving separation.[6]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification.[7][8] The success of this technique relies on identifying a solvent system in which your product and the 3-chloro-2-methylaniline impurity have significantly different solubilities at high and low temperatures.

  • Distillation: Given that 3-chloro-2-methylaniline has a high boiling point (around 245 °C at atmospheric pressure and 115-117 °C at 10 mmHg), if your product has a significantly different boiling point, vacuum distillation could be a viable separation method.[9][10][11]

Q3: Can I use a base wash to remove 3-chloro-2-methylaniline?

No, a base wash will not be effective. 3-Chloro-2-methylaniline is a basic compound. Washing with a base will not alter its chemical nature in a way that would enhance its solubility in an aqueous layer for extraction. This approach is suitable for removing acidic impurities.

Q4: What are the key physical properties of 3-chloro-2-methylaniline that I should consider for purification?

Understanding the physical properties of your impurity is crucial for designing an effective purification strategy.

PropertyValueSource(s)
Appearance Colorless to brown clear liquid.[12][13][12][13]
Melting Point 2-3 °C[9][10]
Boiling Point 245 °C (at 760 mmHg), 115-117 °C (at 10 mmHg)[9][10][11][12]
Solubility Sparingly soluble in water (1 g/L at 20°C). Soluble in organic solvents like ethanol, acetone, and ether.[14][15][14][15]
pKa 2.49 (for the conjugate acid)[10][11][15]
Density ~1.185 g/mL at 25 °C[10][11][16]

These properties indicate that while it has some water solubility, it is primarily an organic-soluble liquid at room temperature. Its high boiling point suggests that it may not be easily removed by simple evaporation unless your product is significantly less volatile.

Troubleshooting Guides & Detailed Protocols

Troubleshooting Poor Separation with Acid-Base Extraction

Issue: After performing an acid wash, I still see a significant amount of 3-chloro-2-methylaniline in my organic layer.

Potential Causes & Solutions:

  • Insufficient Acid: You may not have used enough acid to fully protonate all of the aniline.

    • Solution: Perform a second or even a third wash with fresh aqueous acid. Use a slight excess of acid based on the estimated molar amount of the aniline impurity.

  • Inefficient Mixing: The two phases (organic and aqueous) may not have been mixed thoroughly enough for the acid-base reaction and subsequent extraction to occur completely.

    • Solution: Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes during each wash. Be sure to vent the funnel frequently to release any pressure buildup.

  • Incorrect pH: The pH of the aqueous layer may not be sufficiently acidic.

    • Solution: Test the pH of the aqueous layer after extraction to ensure it is acidic (pH < 2).

Protocol 1: Acid-Base Extraction for Removing 3-Chloro-2-methylaniline

This protocol assumes your desired product is stable in acidic conditions and is not basic.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl) solution.

  • Separatory funnel.

  • Beakers and flasks.

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Rotary evaporator.

Procedure:

  • Preparation: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1M HCl to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic layer (depending on the solvent density), and the lower layer will be the aqueous layer containing the protonated 3-chloro-2-methylaniline.

  • Draining: Carefully drain the lower aqueous layer into a beaker.

  • Repeat: Repeat the acid wash (steps 2-5) with a fresh portion of 1M HCl. For stubborn separations, a third wash may be necessary.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to aid in drying.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the organic layer using a rotary evaporator to obtain your purified product.

Workflow Diagram: Acid-Base Extraction

start Crude Product in Organic Solvent add_hcl Add 1M HCl (Aqueous) start->add_hcl shake Shake & Vent Separatory Funnel add_hcl->shake separate Allow Layers to Separate shake->separate aqueous_layer Aqueous Layer (Contains Protonated Aniline) separate->aqueous_layer Separate organic_layer Organic Layer (Contains Desired Product) separate->organic_layer Separate wash_base Wash with NaHCO₃ & Brine organic_layer->wash_base dry Dry with Na₂SO₄ wash_base->dry evaporate Evaporate Solvent dry->evaporate final_product Purified Product evaporate->final_product

Caption: Workflow for removing basic impurities via acid-base extraction.

Troubleshooting Guide: Column Chromatography of Basic Compounds

Issue: My aniline derivative is streaking or "tailing" on the silica gel column, leading to poor separation.

Cause: Aniline derivatives are basic and can interact strongly with the acidic silanol (Si-O-H) groups on the surface of silica gel. This strong interaction leads to slow and uneven elution, causing tailing.[5]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Typically 0.1-1% TEA in your eluent (e.g., hexane/ethyl acetate) can effectively compete with your aniline for the acidic sites on the silica, leading to sharper peaks and better separation.

    • Ammonia: A mobile phase saturated with ammonia (e.g., by shaking your solvent with a concentrated ammonium hydroxide solution and separating the organic layer) can also be effective.

  • Alternative Stationary Phase:

    • Amine-functionalized Silica: Using a pre-packed column with an amine-functionalized stationary phase provides a basic surface that minimizes the strong interactions with basic analytes, often resulting in excellent peak shape without mobile phase modifiers.[6]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Protocol 2: Column Chromatography with a Modified Mobile Phase

Materials:

  • Glass chromatography column.

  • Silica gel (appropriate particle size for your application).

  • Crude product mixture.

  • Eluent (e.g., a mixture of hexane and ethyl acetate).

  • Triethylamine (TEA).

  • Collection tubes or flasks.

  • TLC plates and chamber for monitoring the separation.

Procedure:

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your mobile phase mixture containing 0.5% triethylamine (e.g., for every 100 mL of eluent, add 0.5 mL of TEA).

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with an appropriate stain.

  • Combining Fractions: Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the eluent (and TEA) using a rotary evaporator. Note that TEA is relatively volatile and should be removed under vacuum.

Logic Diagram: Choosing a Purification Method

start Crude Product with 3-chloro-2-methylaniline is_product_basic Is the desired product basic? start->is_product_basic acid_base Acid-Base Extraction is_product_basic->acid_base No chromatography Column Chromatography is_product_basic->chromatography Yes is_product_solid Is the product a solid? is_product_basic->is_product_solid Yes boiling_point_diff Significant boiling point difference? is_product_basic->boiling_point_diff Yes recrystallization Recrystallization distillation Distillation is_product_solid->chromatography No is_product_solid->recrystallization Yes boiling_point_diff->chromatography No boiling_point_diff->distillation Yes

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • Macsen Labs. (n.d.). 3-chloro-2-methylaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

  • Chem Service. (2016). Safety Data Sheet. Retrieved from [Link]

  • Semmens, M. J., & Staples, T. (1989). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Environmental Science & Technology, 23(9), 1149–1153.
  • University of California, Irvine. (n.d.). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 6 - Extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from [Link]

  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Melting Points of Synthesized Benzamides

Introduction: The Significance of a Sharp Melting Point In the realm of organic synthesis and drug development, the melting point of a crystalline solid is a critical physical constant. It serves as a primary indicator o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Sharp Melting Point

In the realm of organic synthesis and drug development, the melting point of a crystalline solid is a critical physical constant. It serves as a primary indicator of purity. A pure crystalline compound typically exhibits a sharp, well-defined melting point, consistent with literature values. Conversely, a synthesized benzamide that melts over a broad temperature range and at a lower temperature than expected is a clear signal of contamination. This guide provides a comprehensive, in-depth framework for diagnosing the root causes of melting point depression in your synthesized benzamides and outlines robust, field-proven protocols for purification and analysis.

Troubleshooting Guide: From Diagnosis to Solution

Q1: My synthesized benzamide shows a low and broad melting point. What are the primary causes?

A low and broad melting point is a classic sign of impurity. The presence of foreign molecules disrupts the uniform crystal lattice structure of your benzamide product.[1][2] This disruption weakens the intermolecular forces, meaning less thermal energy is required to transition the solid to a liquid state, resulting in a depressed melting point. The broad range indicates that different parts of the sample, with varying concentrations of impurities, are melting at slightly different temperatures.

The most common culprits contaminating your benzamide product are:

  • Unreacted Starting Materials:

    • Benzoic Acid: If synthesizing from benzoic acid, incomplete conversion is a frequent issue.[3]

    • Benzoyl Chloride: This highly reactive starting material can persist if the reaction is not driven to completion.[4]

    • Amine: An excess or unreacted portion of the starting amine can remain.

  • Reaction Byproducts:

    • Benzoic Acid (from hydrolysis): Benzoyl chloride is highly susceptible to hydrolysis, reacting with any trace moisture in your solvents or reagents to form benzoic acid.[3][5]

    • N,N-dibenzoylamine: This can form if the benzoyl chloride is in large excess, especially when using ammonia or a primary amine.[4]

  • Residual Solvents: Solvents used in the reaction or initial workup can become trapped in the crystal lattice. Even small amounts can cause a significant melting point depression.[6]

Q2: How can I identify the specific impurities present in my crude benzamide sample?

Identifying the contaminant is the first step toward selecting an appropriate purification strategy. A multi-pronged analytical approach is recommended for comprehensive validation.[7]

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your sample. A pure compound should ideally yield a single spot. The presence of multiple spots confirms impurities. By running lanes with your crude product alongside lanes of the starting materials, you can often tentatively identify them based on matching Rf values.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is invaluable for structural confirmation and impurity identification.[7][8] For example, the characteristic broad singlet of a carboxylic acid proton (~12 ppm) can indicate benzoic acid contamination.

    • Infrared (IR) Spectroscopy: IR can reveal the presence of functional groups from impurities. A very broad absorption in the 2500-3300 cm⁻¹ region is a tell-tale sign of the O-H stretch of a carboxylic acid dimer (benzoic acid).[4]

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the gold standard. It can separate and quantify the main benzamide product and any impurities, providing a precise percentage of purity.[4][7]

Troubleshooting Workflow Diagram

G Troubleshooting Low Melting Point of Benzamides start Observation: Low & Broad Melting Point cause Primary Cause: Presence of Impurities start->cause diagnosis How to Identify Impurities? cause->diagnosis tlc TLC Analysis: - Multiple spots? - Compare to starting materials diagnosis->tlc nmr_ir NMR / IR Spectroscopy: - Unreacted functional groups? - Byproduct signals? diagnosis->nmr_ir hplc HPLC Analysis: - Quantify purity - Impurity profile diagnosis->hplc purification How to Purify? tlc->purification nmr_ir->purification hplc->purification recrystallization Primary Method: Recrystallization purification->recrystallization Most Common wash Acid/Base Wash: - Remove acidic (benzoic acid) or basic (amine) impurities purification->wash During Workup chromatography Column Chromatography: - For difficult separations - Thermally sensitive compounds purification->chromatography If Needed validation Validation: Sharp Melting Point (matches literature) recrystallization->validation wash->validation chromatography->validation

Caption: A logical workflow for troubleshooting benzamide synthesis.

Purification Protocols and Best Practices

Q3: What is the most effective method to purify my crude benzamide and improve its melting point?

For most common impurities encountered in benzamide synthesis, recrystallization is the most powerful and widely used purification technique.[3][4][9] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

The ideal recrystallization solvent is one in which your benzamide product is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[10][11] Conversely, the impurities should either be highly soluble at all temperatures (so they remain in the liquid phase, or mother liquor) or almost completely insoluble (so they can be removed by hot filtration).

Table 1: Common Recrystallization Solvents for Benzamides

SolventBoiling Point (°C)Suitability & Rationale
Water 100Excellent choice for many simple benzamides. Benzamide itself has low solubility in cold water but is soluble in hot water, making it nearly ideal.[4][12] It's also non-flammable and inexpensive.
Ethanol 78A good general-purpose polar solvent. Often used when water is not suitable. A mixed solvent system (e.g., ethanol/water) can also be effective.[13]
Acetone 56A more polar solvent that can be useful for more polar benzamide derivatives. Its low boiling point makes it easy to remove during drying.[13]
Ethyl Acetate / Hexanes VariesA common mixed-solvent system. The product is dissolved in a minimal amount of the more soluble solvent (ethyl acetate), and the less soluble "anti-solvent" (hexanes) is added until the solution becomes cloudy (the cloud point), then reheated to clarify and cooled slowly.[13]

This protocol ensures a systematic approach to purification, maximizing both purity and yield.

Experimental Protocol: Recrystallization of Crude Benzamide

  • Solvent Selection: Based on small-scale solubility tests (as described in Q3a), choose an appropriate solvent. For this example, we will use water, a common choice for unsubstituted benzamide.[12]

  • Dissolution: Place your crude benzamide in an Erlenmeyer flask. Add a minimal amount of the solvent (e.g., water) and bring the mixture to a boil on a hot plate, stirring continuously. Add more hot solvent dropwise until all the solid just dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize the recovery of your product upon cooling.[10]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates) or if you added a decolorizing agent like activated charcoal, you must perform a hot filtration. Pre-heat a funnel and a clean receiving flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the insoluble matter.

  • Slow Cooling (Crystallization): Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are inherently purer as they selectively incorporate benzamide molecules into the growing lattice, excluding impurities.[10]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to induce maximum precipitation of the product from the solution.

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Causality: Using ice-cold solvent is critical to wash away any adhering mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of your purified product.[8]

  • Drying: Allow the crystals to dry thoroughly. This can be done by air drying on the filter paper or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point. The sample must be completely dry before taking a melting point, as residual solvent will act as an impurity.[6]

Recrystallization Workflow Diagram

G General Recrystallization Workflow start 1. Dissolve Crude Solid in Minimal Hot Solvent hot_filt_q Insoluble Impurities Present? start->hot_filt_q hot_filt_a 2. Perform Hot Filtration hot_filt_q->hot_filt_a Yes cool 3. Slow Cooling to Room Temperature hot_filt_q->cool No hot_filt_a->cool ice 4. Cool in Ice Bath to Maximize Yield cool->ice vac_filt 5. Collect Crystals (Vacuum Filtration) ice->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals Thoroughly wash->dry end Pure Product dry->end

Caption: Step-by-step experimental workflow for purification by recrystallization.

Q4: What should I do if my product "oils out" instead of crystallizing?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often caused by a high concentration of impurities or a solution that is too supersaturated.[5][8]

Troubleshooting Strategies:

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation. Then, attempt to cool the solution again, but more slowly.[8]

  • Scratch and Seed: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of pure product (a "seed crystal"), add it to the cooled solution to initiate crystallization.[5]

Frequently Asked Questions (FAQs)

Q5: What is the expected melting point of pure benzamide? The literature melting point for pure, unsubstituted benzamide is typically in the range of 127-130 °C .[14][15][16][17] Significant deviation from this range indicates the presence of impurities.

Q6: How can I prevent impurity formation during the synthesis itself? Prevention is always better than purification.

  • For Schotten-Baumann reaction (benzoyl chloride + amine/ammonia): This reaction is highly exothermic.[17][18] Maintain a low temperature (e.g., using an ice bath) during the addition of benzoyl chloride to minimize side reactions. Ensure vigorous stirring and the presence of a base (like NaOH) to neutralize the HCl byproduct, which can otherwise protonate and deactivate your amine.[5]

  • Anhydrous Conditions: If using benzoyl chloride, ensure all glassware is dry and use anhydrous solvents where appropriate. This minimizes the hydrolysis of benzoyl chloride to benzoic acid.[4]

  • Control Stoichiometry: Use appropriate molar ratios of your reactants to avoid having a large excess of one starting material left over at the end of the reaction.[4]

Q7: My product appears pure by NMR, but the melting point is still low. What could be the cause? If spectroscopic data shows high purity, the most likely culprit is residual solvent .[6] Solvents trapped within the crystal lattice can act as an impurity and depress the melting point. Ensure your product is dried under high vacuum for an extended period to remove all volatile components. In rarer cases, the presence of a different, less stable polymorph (a different crystal packing arrangement of the same molecule) could result in a different melting point.[19]

References

  • Benzamide | C7H7NO | CID 2331. PubChem, National Institutes of Health. [Link]

  • Benzamide. Wikipedia. [Link]

  • How is benzamide obtained from benzoic acid? askIITians. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Benzamide. ChemSynthesis. [Link]

  • BENZAMIDE. Loba Chemie. [Link]

  • Synthesis of benzamides through direct condensation of carboxylic acids and amines... ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Synthesis of benzamide from benzyl chloride. Slideshare. [Link]

  • Why does benzamide have a lower melting point than benzoin? Reddit. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]

  • How to produce amide from Benzoic acid and amine directly? ResearchGate. [Link]

  • What compounds are formed from the reaction of benzoyl chloride with excess benzylamine? Pearson. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole... National Center for Biotechnology Information. [Link]

  • Why is it necessary to wait until the next lab period to obtain the melting point of benzamide? Study.com. [Link]

  • How is benzamide obtained from benzoic acid class 12 chemistry CBSE. Vedantu. [Link]

  • Benzamide Synthesis and Recrystallization. Scribd. [Link]

  • Melting point depression. IBChem. [Link]

  • Melting point determination. [Link]

  • EXPERIMENT (3) Recrystallization. [Link]

  • Benzamide - Organic synthesis. YouTube. [Link]

  • Preparation method of benzamide.
  • Benzamide Preparation from Benzoic Acid. YouTube. [Link]

  • Melting Point Depression Explained. YouTube. [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate. [Link]

  • Quick Question about Melting Point Depression. Reddit. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Melting Point Determination. thinkSRS.com. [Link]

  • Benzamide. Slideshare. [Link]

  • Why is the melting point of benzamide more than acetamide? Vedantu. [Link]

  • Lab Report Recrystallization. Florida A&M University. [Link]

  • Recrystallization of Benzoic Acid. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of Halogenated Salicylanilides

Executive Summary Halogenated salicylanilides are a critical class of anthelmintics used in veterinary and human medicine.[1][2] Their analysis is complicated by their high electronegativity and acidity. This guide moves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated salicylanilides are a critical class of anthelmintics used in veterinary and human medicine.[1][2] Their analysis is complicated by their high electronegativity and acidity. This guide moves beyond standard operating procedures to explain the physics of their ionization and fragmentation.[3] We focus on Negative Ion Electrospray Ionization (ESI-) , which is the industry gold standard for these compounds due to the acidic phenolic moiety. This guide compares fragmentation pathways, provides a self-validating extraction protocol, and visualizes the mechanism of action.

Part 1: The Physics of Ionization

Why ESI(-) is the Gold Standard

While Atmospheric Pressure Chemical Ionization (APCI) is often cited for non-polar compounds, halogenated salicylanilides possess a distinct chemical feature that dictates the choice of ESI(-): the phenolic hydroxyl group ortho to the amide bridge.

  • Acidity & Deprotonation: The presence of electron-withdrawing halogens (Cl, Br, I) on the salicylate ring significantly lowers the pKa of the phenolic proton. This makes the molecule eager to lose a proton (

    
    ) and form a stable phenoxide anion (
    
    
    
    ) even under mild ionization conditions.
  • The Ortho-Effect: The intramolecular hydrogen bond between the phenolic hydrogen and the amide carbonyl oxygen stabilizes the neutral molecule. However, in the gas phase of the ESI source, the high voltage overcomes this, and the stability of the resulting anion (charge delocalization across the halogenated ring) drives high sensitivity.

  • Comparison to Alternatives:

    • APCI: Often results in excessive thermal degradation before ionization due to the labile amide bond.

    • EI (Electron Impact): Not suitable due to the non-volatile nature of these salts/acids without extensive derivatization (e.g., silylation).

Part 2: Comparative Fragmentation Pathways

The fragmentation of salicylanilides in MS/MS (Collision Induced Dissociation - CID) follows a deterministic pathway governed by the stability of the leaving groups.

Mechanism A: The Amide Bridge Cleavage (Primary Pathway)

The most diagnostic cleavage occurs at the amide bond (


).
  • The Break: Energy applied in the collision cell breaks the bond between the carbonyl carbon and the nitrogen.

  • Charge Retention: The negative charge is almost exclusively retained by the salicylic acid moiety (the phenol side) because the oxygen atoms and halogens stabilize the negative charge better than the aniline side.

  • Result: This yields a characteristic product ion corresponding to the halogenated salicylic acid anion.

Mechanism B: Dehalogenation (Secondary Pathway)
  • Iodine Loss: For iodinated compounds (Rafoxanide, Closantel), the C-I bond is weaker than C-Cl or C-Br. A radical loss of Iodine (

    
    , 127 Da) or iodide ion (
    
    
    
    , 127 Da) is frequently observed.
  • Chlorine Pattern: Compounds with multiple chlorines (Niclosamide) retain the characteristic isotopic pattern (

    
     ratio of ~3:1) in their fragments, serving as a confirmation fingerprint.
    
Comparative Data Table

The following table synthesizes experimental data for the four major analytes.

CompoundPrecursor Ion

(m/z)
Primary Product Ion (Quantifier)Secondary Product Ion (Qualifier)Mechanistic Origin of Primary Ion
Niclosamide 325.0171.0279.0Cleavage of amide bond (Chlorosalicylic anion)
Rafoxanide 624.0127.0345.0Loss of Iodide (

) or Amide cleavage
Closantel 661.0127.0315.0Loss of Iodide (

)
Oxyclozanide 401.5176.2327.1Amide cleavage retaining pentachloro-ring

Part 3: Self-Validating Experimental Protocol

Trustworthiness in data comes from built-in quality control.

Workflow: Trace Residue Analysis in Biological Matrices

Objective: Extract and quantify salicylanilides from tissue/milk with minimized matrix suppression.

Step 1: Extraction (The "Salting Out" Effect)
  • Weigh 2.0g homogenized sample.[4]

  • Add Internal Standard (IS) : Use isotope-labeled analogs (e.g., Rafoxanide-

    
    ). Crucial: Do not use a structural analog; matrix effects in ESI vary wildly between structures.
    
  • Add 10 mL Acetonitrile (ACN) with 1% Formic Acid. The acid disrupts protein binding.

  • Vortex (1 min) and Centrifuge (4000 rpm, 10 min).

  • Self-Check: If the supernatant is cloudy, repeat centrifugation. Particulates will clog the ESI capillary.

Step 2: Clean-Up (MAX - Mixed-Mode Anion Exchange)

Why MAX? Salicylanilides are acidic. They will bind to the anion exchange sorbent while neutral fats/proteins wash away.

  • Condition MAX cartridge with Methanol then Water.

  • Load supernatant.

  • Wash 1: 5% Ammonia in Water (Removes neutrals/weak bases).

  • Wash 2: Methanol (Removes hydrophobic interferences).

  • Elute: 2% Formic Acid in Methanol. (The acid neutralizes the salicylanilide, breaking the ionic interaction with the sorbent).

Step 3: LC-MS/MS Parameters[5][6]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm). High surface area required for separating isomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Keeps analytes protonated for retention).

    • B: Acetonitrile.[6][7]

  • MS Source: ESI Negative Mode.

  • Capillary Voltage: -4.5 kV (Higher voltage needed for negative mode stability).

Part 4: Visualizations

Diagram 1: Fragmentation Mechanism (Niclosamide)

This diagram illustrates the collision-induced dissociation (CID) pathway, highlighting the amide bond rupture.

NiclosamideFragmentation cluster_legend Mechanism Key Precursor Niclosamide Precursor [M-H]- (m/z 325) Transition Collision Cell (CID) Energy: 20-30 eV Precursor->Transition Acceleration Product1 Product Ion A (Chlorosalicylic Anion) m/z 171 Transition->Product1 Charge Retention (Amide Cleavage) Product2 Neutral Loss (Chloroaniline moiety) Transition->Product2 Neutral Fragment key1 Blue: Precursor Ion key2 Red: Quantifier Fragment

Caption: Figure 1. ESI(-) Fragmentation pathway of Niclosamide showing the characteristic amide cleavage yielding the m/z 171 quantifier ion.

Diagram 2: Analytical Workflow

This flow demonstrates the "Self-Validating" extraction logic using Mixed-Mode SPE.

Workflow Sample Sample (Tissue/Milk) + Internal Standard (IS) Extract Extraction Acetonitrile + 1% Formic Acid (Precipitates Proteins) Sample->Extract SPE_Load SPE Load (MAX Cartridge) Analytes bind to Anion Exchange Extract->SPE_Load Supernatant Wash Wash Steps 1. NH4OH (Remove Neutrals) 2. MeOH (Remove Lipids) SPE_Load->Wash Retain Analytes Elute Elution 2% Formic Acid in MeOH (Disrupts Ionic Bond) Wash->Elute Clean Sorbent Analysis LC-MS/MS Analysis ESI Negative Mode Elute->Analysis

Caption: Figure 2. Optimized sample preparation workflow utilizing Mixed-Mode Anion Exchange (MAX) to isolate acidic salicylanilides from complex matrices.

References

  • Peeters, L., et al. (2016). Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography. Analytical Methods.

  • European Medicines Agency. (2011). Determination of closantel and rafoxanide in animal tissues by online anionic mixed-mode solid-phase extraction followed by isotope dilution liquid chromatography tandem mass spectrometry. PubMed.

  • Zhang, J., et al. (2019).[8] Determination and pharmacokinetics study of oxyclozanide suspension in cattle by LC-MS/MS. BMC Veterinary Research.

  • MHLW Japan. Analytical Method for Rafoxanide (Animal and Fishery Products). Ministry of Health, Labour and Welfare.

Sources

Comparative

Spectroscopic Fingerprinting of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide: A Comparative IR Guide

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide , a specialized salicylanilide derivative often utilized as a pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide , a specialized salicylanilide derivative often utilized as a pharmaceutical intermediate or bioactive pharmacophore.

Unlike standard secondary amides, this molecule exhibits a distinct spectral "fingerprint" driven by two competing structural forces:

  • Resonance-Assisted Hydrogen Bonding (RAHB): The ortho-hydroxy group on the benzoyl ring forms a strong intramolecular hydrogen bond with the amide carbonyl, creating a pseudo-six-membered ring (S(6) motif).

  • Steric Ortho-Substitution: The 2-methyl group on the aniline ring introduces steric bulk, forcing the aniline ring out of planarity with the amide linkage, while the benzoyl moiety remains planar due to the H-bond.

This guide compares the spectral performance of this molecule against standard non-chelated amides (e.g., benzanilide) and outlines the specific band shifts researchers must verify to confirm synthesis and purity.

Part 1: Structural Mechanism & Band Assignments

The IR spectrum of this molecule is defined by the stability of the intramolecular hydrogen bond. In standard amides, the Amide I band (C=O stretch) appears at 1650–1690 cm⁻¹. In this salicylanilide derivative, the H-bond weakens the C=O double bond character, causing a significant red shift (lowering of frequency).

The "Salicylanilide Shift"

The following table summarizes the critical diagnostic bands compared to a standard secondary amide (Benzanilide).

Table 1: Comparative Band Assignments (Solid State)

Vibrational ModeStandard Amide (Benzanilide)Target Molecule (N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide)Shift Mechanism
Amide I (

)
1655–1690 cm⁻¹1630–1645 cm⁻¹ Intramolecular H-Bond: The OH...O=C interaction lengthens the C=O bond, reducing the force constant.
Amide II (

)
1530–1550 cm⁻¹1540–1560 cm⁻¹ Rigidity: The H-bond locks the amide proton, slightly increasing the deformation energy.
OH Stretch (

)
N/A3200–3350 cm⁻¹ (Broad) Chelation: The phenolic OH is not free; it is chelated, causing a broad, lower-frequency absorption that often overlaps the NH stretch.
NH Stretch (

)
~3430 cm⁻¹ (Sharp)3300–3400 cm⁻¹ (Merged) Overlap: Often obscured by the broad OH band; the steric 2-methyl group prevents effective intermolecular N-H...O bonding.
Part 2: Structural Visualization (Graphviz)

The following diagram illustrates the competing forces (H-bonding vs. Steric Hindrance) that define the spectroscopic signature.

MolecularForces cluster_spectral Spectral Consequences Benzoyl Benzoyl Ring (Planar) OH_Group 2-Hydroxy Group (Donor) Benzoyl->OH_Group Attached Amide_CO Amide C=O (Acceptor) Benzoyl->Amide_CO Attached OH_Group->Amide_CO Intramolecular H-Bond (Red Shift Mechanism) Result2 Broad OH (3200-3350 cm⁻¹) OH_Group->Result2 Aniline Aniline Ring (Twisted) Amide_CO->Aniline Amide Linkage Result1 Amide I Shift (1630-1645 cm⁻¹) Amide_CO->Result1 Methyl 2-Methyl Group (Steric Bulk) Aniline->Methyl Ortho Position Methyl->Amide_CO Steric Clash (Prevents Planarity)

Caption: Structural logic of the target molecule. The red dashed line represents the intramolecular hydrogen bond responsible for the Amide I frequency shift.

Part 3: Comparative Experimental Data

To validate the identity of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide, researchers should compare the solid-state spectrum (KBr or ATR) against solution-phase data. This comparison tests the strength of the intramolecular bond.

Scenario A: Solid State (KBr Pellet)
  • Environment: Crystal lattice forces dominate.

  • Observation: The intramolecular H-bond is stabilized. The Amide I band is sharp and distinct at ~1635 cm⁻¹.

  • Interference: The 3-chloro and 2-methyl substituents prevent tight intermolecular stacking, keeping the N-H stretch relatively sharp compared to unsubstituted salicylanilides.

Scenario B: Solution Phase (Chloroform vs. DMSO)

This is the critical "Self-Validating" experiment.

Table 2: Solvent Effect Comparison

SolventPolarityExpected ChangeInterpretation
Chloroform (CHCl₃) Non-polarMinimal Shift The intramolecular H-bond (S6 ring) is stable in non-polar solvents. Amide I remains ~1640 cm⁻¹. This confirms the "closed" conformation.
DMSO / Methanol Polar/ProticBlue Shift / Broadening Polar solvents compete for the H-bond. DMSO can disrupt the intramolecular OH...O=C bond. If the band shifts up to ~1660 cm⁻¹, the intramolecular bond has broken.
Part 4: Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this specific protocol designed for salicylanilide derivatives.

Method 1: High-Resolution ATR (Attenuated Total Reflectance)

Recommended for rapid QC and polymorph screening.

  • Crystal Preparation: Ensure the sample is a dry, crystalline powder. Residual solvent (e.g., from recrystallization in ethanol) will obscure the OH region.

  • Background: Collect a 32-scan background of the clean Diamond/ZnSe crystal.

  • Deposition: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp. Note: High pressure is essential to collapse the void spaces caused by the bulky chloro/methyl groups.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 2 cm⁻¹ resolution.

  • Processing: Apply "ATR Correction" (an algorithm available in most FTIR software) to correct for penetration depth differences at lower wavenumbers. This is critical for accurate Amide I intensity ratios.

Method 2: Solution Phase (Hydrogen Bond Diagnosis)

Recommended for confirming the intramolecular nature of the H-bond.

  • Solvent: Use spectroscopic grade CHCl₃ (Chloroform).

  • Concentration: Prepare a dilute solution (10 mM) to eliminate intermolecular aggregation.

  • Cell: Use a CaF₂ or NaCl liquid cell with a 0.1 mm to 0.5 mm path length.

  • Subtraction: Measure pure CHCl₃ first. Subtract this spectrum from the sample spectrum.

  • Validation: If the OH peak remains at ~3200–3300 cm⁻¹ (low frequency) even at high dilution, it confirms the H-bond is intramolecular (within the molecule), not intermolecular (between molecules).

Part 5: Diagnostic Workflow (Graphviz)

Use this flowchart to interpret the spectral results and confirm the molecule's identity.

SpectralLogic Start Acquire Spectrum (Solid State) CheckAmideI Check Amide I Band (1600-1700 cm⁻¹) Start->CheckAmideI Decision1 Is Band < 1650 cm⁻¹? CheckAmideI->Decision1 Yes1 Possible Salicylanilide (Intramolecular H-Bond) Decision1->Yes1 Yes No1 Check Synthesis: Did OH protection fail? Is it O-acylated? Decision1->No1 No (>1660) CheckOH Check OH/NH Region (3000-3500 cm⁻¹) Yes1->CheckOH Decision2 Broad band @ 3200-3350? CheckOH->Decision2 Yes2 Identity Confirmed: N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide Decision2->Yes2 Yes No2 Suspect Impurity or Wet Sample Decision2->No2 No (Sharp peaks only)

Caption: Logical workflow for confirming the identity of the target molecule based on spectral data.

References
  • Endo, H., Hirota, M., Ito, Y., et al. (1973). Infrared Spectra and Intramolecular Hydrogen Bonding of Some Salicylanilides of Pharmaceutical Interest. Bulletin of the Chemical Society of Japan, 46(2).

  • NIST Chemistry WebBook. (2023). IR Spectrum of Salicylanilide (CAS 87-17-2).[1][2] National Institute of Standards and Technology.[2]

  • Gowda, B. T., et al. (2013). 3-Chloro-N-(2-methylphenyl)benzamide.[3][4] Acta Crystallographica Section E, E69, o338.

  • Jadrijević-Mladar Takač, M., et al. (2004).[5] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. Acta Pharmaceutica, 54(3), 163-176.[5]

  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1965). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences, 61, 235.

Sources

Validation

A Comparative Analysis of the Biological Potency of Rafoxanide and Closantel

A Technical Guide for Researchers and Drug Development Professionals Introduction: A Shared Class, Distinct Profiles Rafoxanide and Closantel are halogenated salicylanilides, a class of anthelmintic agents indispensable...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Shared Class, Distinct Profiles

Rafoxanide and Closantel are halogenated salicylanilides, a class of anthelmintic agents indispensable for the control of parasitic helminths, particularly the liver fluke (Fasciola hepatica) and blood-sucking nematodes like Haemonchus contortus in livestock.[1][2] While they share a core chemical scaffold and a primary mechanism of action, their substitutions and resulting physicochemical properties lead to notable differences in their pharmacokinetic behavior and, consequently, their biological potency and duration of activity.[1] This guide will dissect these differences to provide a clear framework for researchers selecting an agent for study or development.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The primary anthelmintic activity of both Rafoxanide and Closantel stems from their function as protonophores.[3] They disrupt the parasite's energy metabolism by uncoupling oxidative phosphorylation in the mitochondria.

Causality of Action: These lipophilic molecules are able to diffuse across the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high due to the electron transport chain, they pick up a proton (H+). They then diffuse back across the membrane into the mitochondrial matrix, a region of lower proton concentration, and release the proton. This action effectively shuttles protons back into the matrix, bypassing ATP synthase. The result is the dissipation of the critical proton gradient required for ATP synthesis, leading to a rapid depletion of the parasite's energy supply, spastic paralysis, and eventual death.[2][4]

Caption: Salicylanilides shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase and collapsing the proton gradient necessary for energy production.

Comparative Pharmacokinetics: The Key to Potency Differences

The in vivo biological potency of these drugs is critically dependent on their pharmacokinetic profiles. Both drugs are characterized by extensive binding (greater than 99%) to plasma proteins, particularly albumin.[5] This high affinity results in a small volume of distribution and confines the drugs primarily to the bloodstream. This is a strategic advantage against blood-feeding parasites like F. hepatica and H. contortus, which ingest the drug along with host blood.[6]

However, significant differences in their elimination half-lives directly impact the duration of their therapeutic effect.

ParameterRafoxanide (in sheep)Closantel (in sheep)Key Implication
Elimination Half-Life (t½) ~7.2 - 16.6 days[1][5]~14.5 - 17.0 days[1][5]Closantel's longer half-life provides a more sustained plasma concentration, offering a longer period of protection against reinfection.[6]
Plasma Protein Binding >99%[5]>99%[5]Concentrates the drug in the plasma, targeting blood-feeding parasites effectively.
Route of Administration Oral (PO)[6]Oral (PO) or Parenteral (SC)[6]Parenteral administration of Closantel offers superior bioavailability compared to oral routes.[6]

Expert Insight: The longer elimination half-life of Closantel is a decisive factor in its biological potency in a field setting. A single dose can protect an animal against reinfection for several weeks, reducing the frequency of treatments required.[6][7] For instance, a single dose of closantel can protect sheep against susceptible H. contortus reinfection for up to 28 days.[6]

Comparative Efficacy: A Data-Driven Overview

Both Rafoxanide and Closantel are highly effective against adult stages of Fasciola hepatica and various stages of Haemonchus contortus. Their efficacy against immature fluke stages is generally lower than that of specific flukicides like triclabendazole.

ParasiteDrugDose Rate (mg/kg)EfficacyHostSource
Fasciola hepatica (6-week-old)Rafoxanide7.586%Sheep[5]
Fasciola hepatica (10-week-old)Rafoxanide2.588%Sheep[5]
Fasciola hepatica (12-week-old)Rafoxanide-91.8% (FECRT*)Sheep[8]
Haemonchus contortus (FBZ-resistant strain)Rafoxanide7.5100%Sheep
Haemonchus contortus (FBZ-resistant strain)Closantel7.5100%Sheep
Haemonchus contortus (LEV-resistant strain)Closantel7.5100%Goats

*Fecal Egg Count Reduction Test

Trustworthiness Note: It is crucial to recognize the growing issue of anthelmintic resistance. Field studies have confirmed resistance of F. hepatica and H. contortus to both Closantel and Rafoxanide.[9][10] Importantly, due to their similar chemical structure and mechanism of action, there is significant cross-resistance between the two compounds.[11][12] Therefore, rotating between Rafoxanide and Closantel is not an effective strategy to mitigate resistance.[13]

Experimental Protocols for Potency Assessment

To objectively compare the biological potency of Rafoxanide and Closantel in vitro, standardized assays are required. The Larval Development Assay (LDA) is a robust method for determining the concentration-dependent effects of these compounds on nematode larvae, such as H. contortus.[1]

Protocol: Larval Development Assay (LDA)

Objective: To determine the effective concentration (EC50) of Rafoxanide and Closantel required to inhibit the development of H. contortus from egg to the L3 larval stage.

Materials:

  • H. contortus eggs, freshly collected from feces of an infected donor animal.

  • Test compounds: Rafoxanide and Closantel, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Albendazole.

  • Negative Control: Solvent vehicle (e.g., PBS with DMSO).

  • 24-well microtiter plates.

  • Nutrient broth/agar medium.

  • Incubator set to appropriate temperature (e.g., 27°C).

  • Microscope.

Methodology:

  • Egg Preparation:

    • Isolate H. contortus eggs from fresh fecal samples using a standard flotation method (e.g., saturated salt solution).

    • Wash the collected eggs thoroughly with deionized water to remove debris.

    • Quantify the egg concentration to prepare a suspension of approximately 100 eggs per 50 µL.

    • Causality: Thorough washing is essential to remove any residual compounds from the feces that could interfere with larval development or drug action.

  • Test Compound Preparation:

    • Prepare stock solutions of Rafoxanide, Closantel, and Albendazole in DMSO.

    • Perform a serial dilution in PBS to create a range of test concentrations (e.g., from 0.01 µg/mL to 100 µg/mL).

    • Causality: A wide range of concentrations is necessary to generate a complete dose-response curve, from which an accurate EC50 value can be calculated.

  • Assay Setup:

    • To each well of a 24-well plate, add the prepared medium.

    • Add the respective drug dilutions to the treatment wells. Add only solvent to the negative control wells and Albendazole to the positive control wells.

    • Pipette approximately 100 eggs into each well.

    • Self-Validation: The negative control ensures that the solvent has no effect on larval development, while the positive control confirms the assay is sensitive to a known anthelmintic.

  • Incubation & Development:

    • Seal the plate to prevent evaporation and incubate at 27°C for 7 days.

    • Causality: This incubation period allows sufficient time for eggs in the control wells to hatch and develop into infective L3 larvae.

  • Data Collection & Analysis:

    • After 7 days, add a drop of Lugol's iodine to each well to stop further development and stain the larvae.

    • Under a microscope, count the number of eggs, L1/L2 larvae, and L3 larvae in each well.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Number of L3 in treatment / Number of L3 in negative control))

    • Plot the % inhibition against the log of the drug concentration and use non-linear regression to determine the EC50 value.

Caption: A streamlined workflow for assessing anthelmintic potency using the Larval Development Assay.

Conclusion

Rafoxanide and Closantel are potent salicylanilide anthelmintics that share a common mechanism of action but exhibit distinct pharmacokinetic profiles that define their biological potency. Closantel's significantly longer elimination half-life provides a more sustained therapeutic and prophylactic effect compared to Rafoxanide. While both are highly effective against key blood-feeding parasites, their utility is threatened by cross-resistance. The selection between these agents for research or therapeutic use should be informed by the target parasite, host species, and local resistance patterns. The provided experimental protocol offers a reliable framework for researchers to conduct their own comparative potency studies, contributing to the development of more effective parasite control strategies.

References

  • A Comprehensive Review of Methods for Testing in-vitro Anthelmintic Activity. (n.d.). Google Books.
  • Hennessy, D. R., & Alvinerie, M. (1997). Intravascular plasma disposition and salivary secretion of closantel and rafoxanide in sheep. Journal of the South African Veterinary Association, 68(4), 118-122. Available at: [Link]

  • Pharmacokinetics of Anthelmintics in Animals. (n.d.). MSD Veterinary Manual. Retrieved February 12, 2026, from [Link]

  • Mohammed-Ali, N. A., & Bogan, J. A. (1987). The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclosanide. Journal of Veterinary Pharmacology and Therapeutics, 10(2), 127-133. Available at: [Link]

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Recent Patents on Anti-Infective Drug Discovery, 4(2), 123-134. Available at: [Link]

  • Summary of pharmacokinetic parameters reported for closantel, rafoxanide and oxyclozanide in sheep and cattle. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • James, C. E., Davey, M. W., & Prichard, R. K. (2009). Drug resistance mechanisms in helminths: is it survival of the fittest?. Trends in Parasitology, 25(7), 328-335. Available at: [Link]

  • UPDATE June 2023 Liver Fluke Treatments for Cattle and Sheep - Rafoxanide is NOT an alternative to closantel. (2023). SCOPS. Retrieved February 12, 2026, from [Link]

  • High-content approaches to anthelmintic drug screening. (2019). Trends in Parasitology, 35(7), 547-560. Available at: [Link]

  • Campbell, N. J., & Hotson, I. K. (1975). The efficiency of clioxanide and rafoxanide against Fasciola hepatica in sheep by different routes of administration. Australian Veterinary Journal, 51(11), 500-503. Available at: [Link]

  • Shalaby, H. A. (2013). Anthelmintics Resistance; How to Overcome it?. Iranian Journal of Parasitology, 8(1), 18-32. Available at: [Link]

  • El-Sayed, N. M., et al. (2020). Therapeutic Switching of Rafoxanide: a New Approach To Fighting Drug-Resistant Bacteria and Fungi. Antimicrobial Agents and Chemotherapy, 64(12), e01389-20. Available at: [Link]

  • Hardi, F. M., Rashid, Z. M., & Mohammed, H. O. (2019). Resistance of Fasciola hepatica to triclabendazole, closantel, and rafoxanide in a sheep farm in Sharazor district, Kurdistan-Iraq. Basrah Journal of Veterinary Research, 18(2), 291-300. Available at: [Link]

  • Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Parasitology, 149(5), 646-655. Available at: [Link]

  • Comparative efficacy of five anthelmintic drugs against a naturally acquired Fasciola species infection in sheep in Jumla, Nepal. (2019). International Journal of Veterinary Sciences and Animal Husbandry, 4(5), 23-27. Available at: [Link]

  • Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Cambridge University Press. Available at: [Link]

  • Waruiru, R. M., et al. (1997). The Efficacy of Closantel and Rafoxanide Against Fenbendazole- and Levamisole-Resistant Haemonchus Contortus in Small Ruminants. Veterinary Research Communications, 21(7), 493-497. Available at: [Link]

  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal, 154(1), 11-34. Available at: [Link]

  • Liver Fluke Treatments for Cattle and Sheep - Rafoxanide is not an appropriate alternative to closantel. (n.d.). COWS. Retrieved February 12, 2026, from [Link]

  • Warning for cattle and sheep farmers that rafoxanide is not an appropriate alternative to closantel when treating liver fluke. (2019). SCOPS News. Retrieved February 12, 2026, from [Link]

  • van Wyk, J. A., & Malan, F. S. (1988). Resistance of field strains of Haemonchus contortus to ivermectin, closantel, rafoxanide and the benzimidazoles in South Africa. The Veterinary Record, 123(9), 226-228. Available at: [Link]

  • Owen, I. L. (1988). Field Trials With Closantel and Haemonchus Contortus in Sheep in Papua New Guinea. Australian Veterinary Journal, 65(9), 267-270. Available at: [Link]

Sources

Comparative

Comparative Guide to Elemental Validation: Tolfenamic Acid (C14H12ClNO2)

Executive Summary Product: Analytical Validation Framework for Tolfenamic Acid (C14H12ClNO2). Context: Tolfenamic acid is a fenamate NSAID used for migraine and rheumatoid arthritis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Analytical Validation Framework for Tolfenamic Acid (C14H12ClNO2). Context: Tolfenamic acid is a fenamate NSAID used for migraine and rheumatoid arthritis. In drug development, validating the elemental composition of this specific formula (C14H12ClNO2) is critical because the chlorine atom (13.55% by mass) presents specific analytical challenges that standard automated combustion methods often overlook.

This guide compares the three industry-standard methodologies for validating C14H12ClNO2: Automated Microanalysis (CHN) , Oxygen Flask Combustion (Schöniger) , and High-Resolution Mass Spectrometry (HRMS) .

Part 1: Theoretical Framework & Calculation

Before selecting an experimental method, the theoretical baseline must be established using IUPAC standard atomic weights.

Target Molecule: Tolfenamic Acid Formula: C14H12ClNO2 Molecular Weight (MW): 261.71 g/mol [1]

Theoretical Calculation Table
ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical %
Carbon (C) 1412.011168.15464.25%
Hydrogen (H) 121.00812.0964.62%
Chlorine (Cl) 135.45035.45013.55%
Nitrogen (N) 114.00714.0075.35%
Oxygen (O) 215.99931.99812.23%
TOTAL 261.705 100.00%

Critical Insight: The Chlorine content (13.55%) is high. Standard CHN analyzers often treat halogens as "ash" or interference. For C14H12ClNO2, a method that ignores Chlorine validates only 74% of the mass (C+H+N), leaving a significant blind spot.

Part 2: Comparative Analysis of Methodologies

This section objectively compares the three primary methods for validating the purity of C14H12ClNO2.

1. Automated Flash Combustion (CHN)

The Industry Workhorse

  • Mechanism: Sample is combusted at ~900°C; gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated via GC.
  • Pros: High throughput, automated, requires small sample (2–5 mg).

  • Cons: Blind to Chlorine. Halogens can poison the reduction column (Copper) if not trapped, leading to erroneous Nitrogen values.

  • Verdict: Essential for C, H, N, but insufficient alone for Tolfenamic Acid.

2. Oxygen Flask Combustion (Schöniger Method)

The Halogen Specialist

  • Mechanism: Sample is burned in a pure

    
     atmosphere inside a sealed flask; combustion products are absorbed into a solvent and titrated (Potentiometric or Volhard).
    
  • Pros: Direct, highly accurate quantification of Chlorine (13.55%).

  • Cons: Labor-intensive, requires skilled operator, safety risks (explosion).

  • Verdict: Mandatory for full validation of C14H12ClNO2 to confirm the halogenation pattern.

3. High-Resolution Mass Spectrometry (HRMS)

The Identity Checker

  • Mechanism: Measures exact mass-to-charge ratio (m/z).

  • Pros: Confirms molecular formula and isotopic pattern (

    
     vs 
    
    
    
    ratio is distinct). Requires negligible sample (<1 mg).
  • Cons: Not a purity assay. A sample can be 80% pure and still show the correct parent ion. Does not satisfy "Bulk Purity" requirements for FDA/EMA.

  • Verdict: Complementary evidence, but cannot replace combustion analysis.

Summary Comparison Matrix
FeatureAutomated CHNSchöniger Flask (Cl)HRMS (Orbitrap/TOF)
Target Elements C, H, NCl, S, Br, IMolecular Ion (M+)
Sample Req. 2–5 mg10–20 mg< 0.1 mg
Precision ±0.3% (Excellent)±0.5% (Good)< 3 ppm (Exact Mass)
Throughput High (5 mins/run)Low (30 mins/run)High
Cost LowMedium (Labor)High (Capital)
Suitability for C14H12ClNO2 Partial (Misses Cl)Critical (Validates Cl)Qualitative Only
Part 3: Recommended Workflow & Visualization

To fully validate Tolfenamic Acid, a "Hybrid Approach" is required. You cannot rely on a single machine.

ValidationWorkflow Start Synthesized C14H12ClNO2 (Tolfenamic Acid) Dry Step 1: Vacuum Dry (Remove Solvates) Start->Dry Split Split Sample Dry->Split CHN_Run Path A: Automated CHN (Validate C, H, N) Split->CHN_Run Flask_Run Path B: Schöniger Flask (Validate Cl) Split->Flask_Run Decision1 C, H, N within ±0.4%? CHN_Run->Decision1 Decision2 Cl within ±0.4%? Flask_Run->Decision2 Pass VALIDATED PURITY (Ready for Bio-Assay) Decision1->Pass Yes Fail_Impure FAIL: Recrystallize Decision1->Fail_Impure No (>0.4% dev) Fail_Solvent FAIL: Check NMR for Solvent (Recalculate) Decision1->Fail_Solvent High H/C ratio Decision2->Pass Yes Decision2->Fail_Impure No

Figure 1: The "Hybrid Validation" workflow ensures both the organic backbone (CHN) and the functional halogen (Cl) are quantified.

Part 4: Detailed Experimental Protocol (Schöniger Method)

Since automated CHN protocols are standard, this guide details the Schöniger Oxygen Flask method, which is the specific requirement for the Chlorine in Tolfenamic Acid.

Objective: Quantify Chlorine (Theoretical: 13.55%) to within ±0.4%.

1. Reagents & Apparatus
  • Apparatus: 500 mL thick-walled Erlenmeyer flask with a platinum sample basket attached to the stopper.

  • Absorbing Solution: 10 mL 1.0 N NaOH + 2 drops 30%

    
     (to convert any 
    
    
    
    gas to
    
    
    ).
  • Titrant: 0.01 N Silver Nitrate (

    
    ).
    
  • Indicator: Dichlorofluorescein (for Fajans titration) or Potentiometric electrode (Ag/AgCl).

2. Step-by-Step Procedure
  • Preparation: Weigh exactly 15–20 mg of dried Tolfenamic Acid onto ashless filter paper. Fold the paper to enclose the sample, leaving a fuse strip exposed.[2]

  • Setup: Place the absorbing solution in the flask. Flush the flask with pure Oxygen (

    
    ) for 2 minutes.
    
  • Combustion:

    • Place the sample paper into the platinum basket.[2]

    • Ignite the fuse and immediately insert the stopper into the flask.[2]

    • Invert the flask (holding the stopper tight) to seal the joint with the liquid.

    • Observation: The sample should burn with a bright flash. If soot forms, the combustion is incomplete (Reject run).

  • Absorption: Shake the flask vigorously for 10–15 minutes. Allow to stand for 5 minutes to ensure all gases are absorbed.

  • Titration:

    • Rinse the stopper and platinum basket with distilled water into the flask.

    • Acidify with dilute Nitric Acid (

      
      ).
      
    • Titrate with 0.01 N

      
       until the potentiometric endpoint.
      
3. Calculation


Part 5: Data Interpretation & Troubleshooting

The "Gold Standard" Rule: Journal of Medicinal Chemistry and JACS require elemental analysis to be within ±0.4% of the theoretical value [1].

Scenario Analysis for Tolfenamic Acid
ScenarioResult (Found)DeviationDiagnosisAction
Pass C: 64.10, H: 4.65, Cl: 13.40< 0.4%High Purity (>99.5%)Proceed to biological testing.
Fail (Solvent) C: 62.10, H: 5.10C: -2.1%Trapped Solvent (Likely Ethanol/Methanol)Dry at 60°C under high vacuum (0.1 mbar) for 24h.
Fail (Inorganic) C: 60.50, Cl: 11.00All LowNon-combustible impurity (Silica/Salts)Perform residue on ignition test; Recrystallize.
Fail (Cl Only) C: 64.20, Cl: 10.50 Cl: -3.0%De-halogenation or Incomplete CombustionCheck combustion temperature or switch to potentiometric titration.
References
  • NIST Chemistry WebBook. (2023). Tolfenamic Acid Spectral and Chemical Data.[3] National Institute of Standards and Technology. Link

  • Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit (Schöniger Flask Method).[4][5]Link

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[6] Inorganic Chemistry Frontiers. Link

  • PubChem. (2024).[7] Tolfenamic Acid Compound Summary. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide

A Guide to the Safe Handling of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide Hazard Identification and Risk Assessment N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is a solid organic compound.[1] While specific toxic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide

Hazard Identification and Risk Assessment

N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is a solid organic compound.[1] While specific toxicity data is unavailable, its structure suggests potential hazards that necessitate careful handling. The primary risks are associated with its functional groups:

  • Halogenated Aromatic Moiety: Chlorinated aromatic compounds can be toxic and pose environmental hazards. They may cause skin and eye irritation.[2][3]

  • Amide Linkage: Aromatic amides can be irritants and may be harmful if inhaled or ingested.[4][5]

  • Phenolic Group: Phenolic compounds can be corrosive and are often readily absorbed through the skin.

Based on these structural alerts, it is prudent to treat this compound as potentially harmful if swallowed, an irritant to the skin and eyes, and potentially toxic to aquatic life. All handling should occur with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is critical to mitigate the risks of exposure. The following table summarizes the required PPE for handling N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with aromatic amines and halogenated compounds.[2][6][7] Double gloving is recommended when handling larger quantities.
Eye Protection Chemical Splash GogglesProtects eyes from airborne powder and potential splashes.[2][6]
Body Protection Laboratory CoatPrevents contamination of personal clothing.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[8]
PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and ensures experimental integrity.

Engineering Controls:

  • Always handle N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide within a certified chemical fume hood to control airborne particulates.

Handling Solid Compound:

  • Preparation: Before handling, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, weighing paper, and appropriate glassware.

  • Personal Protective Equipment: Don the required PPE as outlined in the diagram above.

  • Weighing: Carefully weigh the desired amount of the compound on weighing paper. Avoid creating dust. If any powder becomes airborne, allow the fume hood to clear it.

  • Transfer: Transfer the weighed compound to the reaction vessel or solvent. Use a spatula for the transfer.

  • Cleaning: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Dispose of the contaminated solvent as halogenated organic waste.

  • Immediate Disposal: Dispose of any contaminated weighing paper and gloves in the designated solid hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal as hazardous waste. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

As a halogenated organic compound, N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide and any materials contaminated with it must be disposed of as hazardous waste.[9]

Waste Segregation and Disposal Workflow

Waste_Disposal Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Contaminated PPE, weighing paper, etc. IsSolid->SolidWaste Yes LiquidWaste Contaminated Solvents IsLiquid->LiquidWaste Yes SolidContainer Seal in labeled solid halogenated waste container SolidWaste->SolidContainer LiquidContainer Collect in labeled liquid halogenated waste carboy LiquidWaste->LiquidContainer FinalDisposal Arrange for pickup by EHS SolidContainer->FinalDisposal LiquidContainer->FinalDisposal

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with non-halogenated waste streams.[9]

  • Solid Waste: All solid materials that have come into contact with the compound (e.g., gloves, weighing paper, contaminated paper towels) must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: Any solvents used to dissolve the compound or clean contaminated glassware must be collected in a designated "Halogenated Liquid Waste" container.[10]

  • Labeling: Ensure all waste containers are properly labeled with the full chemical name and the words "Hazardous Waste."[3]

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.

By adhering to these protocols, you can ensure a safe laboratory environment for yourself and your colleagues while handling N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • Finar Limited. Material Safety Data Sheet - Benzamide. (2010). Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. (2025). Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • Bucknell University. WASTE MANAGEMENT. Available from: [Link]

  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available from: [Link]

  • EHS.com. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Available from: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Available from: [Link]

  • PubMed. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000). Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide
© Copyright 2026 BenchChem. All Rights Reserved.